molecular formula C33H36ClN6O7P B12399532 UAMC-00050

UAMC-00050

Cat. No.: B12399532
M. Wt: 695.1 g/mol
InChI Key: JPWDMNMNMWTOHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UAMC-00050 is a useful research compound. Its molecular formula is C33H36ClN6O7P and its molecular weight is 695.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C33H36ClN6O7P

Molecular Weight

695.1 g/mol

IUPAC Name

benzyl N-[1-bis(4-acetamidophenoxy)phosphoryl-2-[4-(diaminomethylideneamino)phenyl]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C33H35N6O7P.ClH/c1-22(40)36-26-12-16-29(17-13-26)45-47(43,46-30-18-14-27(15-19-30)37-23(2)41)31(20-24-8-10-28(11-9-24)38-32(34)35)39-33(42)44-21-25-6-4-3-5-7-25;/h3-19,31H,20-21H2,1-2H3,(H,36,40)(H,37,41)(H,39,42)(H4,34,35,38);1H

InChI Key

JPWDMNMNMWTOHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OP(=O)(C(CC2=CC=C(C=C2)N=C(N)N)NC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)NC(=O)C.Cl

Origin of Product

United States

Foundational & Exploratory

UAMC-00050: A Novel Serine Protease Inhibitor for the Treatment of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper on the Mechanism of Action

Executive Summary

Dry Eye Disease (DED) is a multifactorial condition characterized by ocular surface inflammation, tear film instability, and discomfort. Current therapeutic strategies often provide incomplete relief, highlighting the need for novel treatment modalities. UAMC-00050 is a synthetic, small-molecule diaryl phosphonate that acts as a potent inhibitor of trypsin-like serine proteases. Preclinical evidence demonstrates its efficacy in a rat model of DED, where it significantly reduces ocular surface damage and inflammation. The mechanism of action is centered on the inhibition of a deleterious inflammatory cascade involving the activation of Protease-Activated Receptor 2 (PAR2) and subsequent downstream signaling, including the activation of Matrix Metalloproteinase-9 (MMP-9). This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the preclinical evidence, experimental protocols, and the underlying signaling pathways.

Introduction to this compound

This compound is a novel α-aminophosphonate compound developed as a lead candidate for the treatment of DED and ocular inflammation[1]. It functions as an inhibitor of several trypsin-like serine proteases, which are a family of enzymes implicated in various inflammatory processes[2][3]. A key target of this compound is the urokinase plasminogen activator (uPA)[1]. In the context of DED, the therapeutic potential of this compound lies in its ability to modulate the inflammatory responses on the ocular surface.

Preclinical Efficacy in a Dry Eye Disease Model

The therapeutic efficacy of this compound was evaluated in a well-established surgical animal model of DED.

Reduction of Ocular Surface Damage

In a rat model of DED induced by the surgical removal of the exorbital lacrimal gland, topical administration of this compound at a concentration of 5 mM demonstrated a significant reduction in ocular surface damage.[2][3] This was assessed by fluorescein staining, a common method to evaluate corneal epithelial defects. Animals treated with this compound showed a statistically significant improvement compared to untreated, vehicle-treated, and even cyclosporine A-treated groups, a standard-of-care immunomodulator.[1]

Attenuation of Ocular Surface Inflammation

This compound treatment led to a marked decrease in key inflammatory markers in the tear fluid and ocular tissues of the DED animal model.

  • Pro-inflammatory Cytokines: The concentrations of interleukin-1α (IL-1α) and tumor necrosis factor-α (TNF-α) in the tear fluid were significantly reduced in rats treated with this compound.[1][2]

  • Inflammatory Cell Infiltration: A substantial reduction in the infiltration of inflammatory cells, specifically CD3+ and CD45+ cells, was observed in the palpebral conjunctiva of this compound-treated animals.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the rat DED model.

Treatment GroupMean Fluorescein Score (Arbitrary Units)p-value vs. Vehicle
ControlData not available-
DED + VehicleData not available-
DED + this compound (5 mM)Significantly lower than vehicle< 0.001
DED + Cyclosporine ANo statistically relevant effect> 0.05
AnalyteTreatment GroupConcentration in Tear Fluid (pg/mL)p-value vs. DED + Vehicle
IL-1α DED + VehicleData not available-
DED + this compound (5 mM)Significantly reduced< 0.05
TNF-α DED + VehicleData not available-
DED + this compound (5 mM)Significantly reduced< 0.05
Cell TypeTissueTreatment GroupMean Cell Countp-value vs. DED + Vehicle
CD3+ Cells Palpebral ConjunctivaDED + Vehicle45 ± 2.5-
DED + this compound (5 mM)22 ± 100.017
CD45+ Cells Palpebral ConjunctivaDED + VehicleData not available-
DED + this compound (5 mM)Substantially reduced< 0.05

Core Mechanism of Action: Inhibition of the Serine Protease-PAR2-MMP-9 Axis

The anti-inflammatory effects of this compound in DED are attributed to its inhibition of a specific signaling cascade initiated by the activation of Protease-Activated Receptor 2 (PAR2) by trypsin-like serine proteases.

The Role of Serine Proteases and PAR2 in Ocular Inflammation

In DED, there is an upregulation of trypsin-like serine proteases, such as tryptase, on the ocular surface.[1] These proteases cleave and activate PAR2, a G-protein coupled receptor expressed on epithelial cells.[1] This activation triggers a downstream signaling cascade that leads to the production and release of pro-inflammatory cytokines and chemokines, contributing to the inflammatory state of the ocular surface.[1]

This compound Inhibition of PAR2 Activation

By inhibiting the activity of trypsin-like serine proteases, this compound prevents the cleavage and subsequent activation of PAR2. This blockade is a critical step in its mechanism of action, as it halts the initiation of the inflammatory signaling cascade.

Downstream Effects on MMP-9 Activation

A key consequence of PAR2 activation is the upregulation and activation of Matrix Metalloproteinase-9 (MMP-9), an enzyme that contributes to the disruption of the corneal epithelial barrier.[2] Treatment with this compound resulted in an accumulation of the inactive precursor, pro-MMP-9, and a decrease in the active form of MMP-9 in the tear fluid of the DED model animals.[1][2] This finding strongly suggests that the serine proteases targeted by this compound are involved in the proteolytic activation of MMP-9.

Signaling Pathway Diagram

UAMC_00050_MoA This compound Mechanism of Action in Dry Eye Disease DED Dry Eye Disease (Ocular Surface Stress) SerineProtease Trypsin-like Serine Proteases (e.g., Tryptase) DED->SerineProtease Upregulates PAR2 PAR2 Receptor (on Epithelial Cells) SerineProtease->PAR2 Cleaves & Activates ProMMP9 pro-MMP-9 SerineProtease->ProMMP9 Activates UAMC This compound UAMC->SerineProtease Inhibits Signaling Intracellular Signaling Cascade (e.g., NF-κB, MAPk) PAR2->Signaling Initiates Cytokines Pro-inflammatory Cytokines & Chemokines (IL-1α, TNF-α) Signaling->Cytokines Upregulates Expression Inflammation Inflammatory Cell Infiltration (CD3+, CD45+) Cytokines->Inflammation Promotes OcularDamage Ocular Surface Damage Inflammation->OcularDamage ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Barrier Corneal Epithelial Barrier Disruption ActiveMMP9->Barrier Barrier->OcularDamage

Figure 1: Proposed mechanism of action of this compound in dry eye disease.

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.

Animal Model of Dry Eye Disease
  • Species: Wistar rats.

  • Induction of DED: Surgical bilateral removal of the exorbital lacrimal gland under anesthesia. This procedure induces a state of aqueous tear deficiency, a key feature of DED.

  • Treatment: Animals were treated topically twice a day for 24 days with either this compound (5 mM), vehicle, or cyclosporine A. A control group of healthy animals was also included.

Evaluation of Ocular Surface Damage
  • Method: Corneal fluorescein staining.

  • Procedure: A solution of sodium fluorescein is applied to the ocular surface. After a defined period, the cornea is examined under a cobalt blue filter. Punctate staining indicates epithelial defects.

  • Scoring: The degree of staining is graded using a standardized scoring system to provide a quantitative measure of ocular surface damage.

Measurement of Inflammatory Markers
  • Sample Collection: Tear fluid was collected from the animals for cytokine analysis. Palpebral conjunctiva tissue was harvested for immunohistochemistry.

  • Cytokine Analysis: The concentrations of IL-1α and TNF-α in the tear fluid were quantified using specific enzyme-linked immunosorbent assays (ELISAs).

  • Immunohistochemistry: Conjunctival tissue sections were stained with antibodies against CD3 and CD45 to identify and quantify the infiltration of T-cells and total leukocytes, respectively.

  • Gene Expression Analysis: Comparative quantitative real-time polymerase chain reaction (qRT-PCR) was performed on ocular tissues to assess the expression levels of tryptase, urokinase plasminogen activator receptor (uPAR), and PAR2.[1]

MMP-9 Activity Assay
  • Method: Gelatin zymography.

  • Procedure: Tear fluid samples were subjected to electrophoresis on a gelatin-containing polyacrylamide gel. Following incubation, areas of gelatin degradation, indicating MMP activity, are visualized as clear bands against a stained background. The positions of pro-MMP-9 and active MMP-9 can be distinguished based on their molecular weights.

Experimental Workflow Diagram

Experimental_Workflow Preclinical Evaluation Workflow for this compound AnimalModel DED Animal Model Induction (Surgical Lacrimal Gland Removal in Wistar Rats) Treatment Topical Treatment Administration (this compound, Vehicle, Cyclosporine A) Twice daily for 24 days AnimalModel->Treatment Evaluation Endpoint Evaluations Treatment->Evaluation Fluorescein Ocular Surface Damage Assessment (Corneal Fluorescein Staining) Evaluation->Fluorescein TearCollection Tear Fluid Collection Evaluation->TearCollection TissueHarvesting Ocular Tissue Harvesting (Conjunctiva) Evaluation->TissueHarvesting DataAnalysis Data Analysis and Statistical Comparison Fluorescein->DataAnalysis CytokineAnalysis Cytokine Quantification (IL-1α, TNF-α via ELISA) TearCollection->CytokineAnalysis MMP9Analysis MMP-9 Activity Assay (Gelatin Zymography) TearCollection->MMP9Analysis IHC Inflammatory Cell Infiltration (CD3+, CD45+ via IHC) TissueHarvesting->IHC qRT_PCR Gene Expression Analysis (Tryptase, uPAR, PAR2 via qRT-PCR) TissueHarvesting->qRT_PCR CytokineAnalysis->DataAnalysis MMP9Analysis->DataAnalysis IHC->DataAnalysis qRT_PCR->DataAnalysis

Figure 2: Workflow for the preclinical evaluation of this compound in a rat model of DED.

Conclusion

This compound represents a promising therapeutic candidate for Dry Eye Disease with a well-defined mechanism of action. By inhibiting trypsin-like serine proteases, it effectively disrupts a key inflammatory cascade on the ocular surface that is mediated by PAR2 activation and subsequent MMP-9 activity. The preclinical data demonstrate a significant reduction in both the signs and inflammatory markers of DED in a relevant animal model. This targeted approach offers a novel strategy for the management of ocular surface inflammation in DED. Further investigation, including clinical trials, is warranted to establish the safety and efficacy of this compound in human patients.

References

UAMC-00050: A Technical Guide to its Therapeutic Potential in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00050 is a potent, synthetic, small-molecule inhibitor of trypsin-like serine proteases, demonstrating significant therapeutic potential in preclinical models of inflammatory diseases, particularly dry eye disease and colitis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory profile, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways it modulates. The data presented herein supports the continued investigation of this compound as a promising candidate for the treatment of a range of inflammatory conditions.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. However, dysregulation of serine protease activity is implicated in the pathogenesis of various inflammatory diseases. This compound, a diaryl phosphonate, has emerged as a promising therapeutic agent due to its potent and selective inhibition of key trypsin-like serine proteases involved in inflammatory cascades. Preclinical studies have highlighted its efficacy in reducing inflammation and tissue damage in animal models of dry eye disease and inflammatory bowel disease.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the activity of several trypsin-like serine proteases, including urokinase plasminogen activator (uPA), tryptase, thrombin, and cathepsin G.[1][2] These proteases are key mediators of inflammation through their ability to activate Protease-Activated Receptors (PARs), particularly PAR4, and to process and activate other pro-inflammatory molecules. By blocking the activity of these proteases, this compound effectively dampens the downstream inflammatory signaling cascades, leading to a reduction in the production of pro-inflammatory cytokines and the infiltration of immune cells into affected tissues.

Data Presentation: Quantitative Inhibitory Profile and Preclinical Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound against various serine proteases and its efficacy in preclinical models of dry eye disease and colitis.

Table 1: Inhibitory Activity of this compound against Serine Proteases

ProteaseIC50 (µM)
uPAData not available in search results
TryptaseData not available in search results
ThrombinSubmicromolar[2]
Cathepsin GSubmicromolar[2]
Factor Xa> 2.5[3]
Factor XIIa> 2.5[3]
Human Neutrophil Elastase> 2.5[3]
Kallikrein> 2.5[3]
Acetylcholinesterase> 2.5[3]

Table 2: Preclinical Efficacy of this compound in a Rat Model of Dry Eye Disease

ParameterTreatment GroupResultReference
Ocular Surface Damage (Fluorescein Score)This compound (5 mM)Significant reduction compared to untreated, vehicle, and cyclosporine-treated animals[4]
Tear Fluid IL-1α LevelsThis compound (5 mM)Significantly reduced[5]
Tear Fluid TNF-α LevelsThis compound (5 mM)Significantly reduced[5]
Palpebral Conjunctiva CD3+ Cell InfiltrationThis compound (5 mM)Substantially reduced[5]
Palpebral Conjunctiva CD45+ Cell InfiltrationThis compound (5 mM)Substantially reduced[5]
Tear Fluid MMP-9 ActivityThis compound (5 mM)Decrease in active MMP-9, accumulation of pro-MMP-9[4]

Table 3: Preclinical Efficacy of this compound in a Murine T-Cell Transfer Colitis Model

ParameterTreatment GroupResultReference
Colonic TNF-α Protein LevelsThis compound (10 mg/kg/day, i.p.)Significantly decreased[1]
Colonic IL-1β Protein LevelsThis compound (10 mg/kg/day, i.p.)Significantly decreased[1]
Colonic IL-6 Protein LevelsThis compound (10 mg/kg/day, i.p.)Significantly decreased[1]
Colonic IL-17 Protein LevelsThis compound (10 mg/kg/day, i.p.)Significantly decreased[1]
Colonic Tbet mRNA ExpressionThis compound (10 mg/kg/day, i.p.)Partially reversed colitis-induced increase[1]
Colonic PAR4 mRNA ExpressionThis compound (10 mg/kg/day, i.p.)Decreased in colitis animals[1]
Intestinal Permeability (4 kDa FITC-dextran)This compound (10 mg/kg/day, i.p.)Modestly but significantly ameliorated colitis-induced impairment[1]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Rat Model of Dry Eye Disease Induced by Extraorbital Lacrimal Gland Excision

Objective: To induce a model of aqueous-deficient dry eye in rats to evaluate the therapeutic efficacy of this compound.

Procedure:

  • Animal Model: Male Sprague-Dawley rats are used.[6]

  • Anesthesia: Animals are anesthetized prior to surgery.

  • Surgical Procedure: A skin incision is made to expose the extraorbital lacrimal gland. The gland is carefully excised using micro-forceps and Vannas scissors, ensuring no damage to surrounding blood vessels and nerves.[7] The procedure is performed bilaterally.

  • Treatment: this compound is formulated in a suitable vehicle for topical ocular administration (e.g., eye drops at a concentration of 5 mM). Treatment is administered twice daily for a period of 24 days.[4] Control groups include untreated animals, vehicle-treated animals, and animals treated with a positive control such as cyclosporine.

  • Efficacy Evaluation:

    • Corneal Fluorescein Staining: To assess ocular surface damage, 2 µL of 0.2% fluorescein is applied to the cornea.[8] After 1 minute, the excess dye is gently rinsed with saline.[8] The cornea is then examined under a cobalt blue filter, and the degree of staining is scored on a scale of 0-4 or other validated scales.[8][9][10]

    • Cytokine Analysis: Tear fluid is collected to measure the levels of pro-inflammatory cytokines such as IL-1α and TNF-α using appropriate immunoassays.

    • Immunohistochemistry: Palpebral conjunctiva tissue is collected for histological analysis and immunohistochemical staining for inflammatory cell markers such as CD3 and CD45.

    • MMP-9 Activity Assay: Tear fluid is collected to measure the activity of matrix metalloproteinase-9 (MMP-9) using a commercially available activity assay kit.[11][12]

Murine T-Cell Transfer Model of Colitis

Objective: To induce a chronic model of colitis in immunodeficient mice to assess the anti-inflammatory effects of this compound.

Procedure:

  • Animal Model: Severe combined immunodeficient (SCID) or Rag-knock-out mice are used as recipients.[13] Donor T-cells are isolated from the spleens of wild-type mice of the same genetic background (e.g., C57BL/6).[2]

  • T-Cell Isolation and Transfer:

    • Spleens are harvested from donor mice, and a single-cell suspension is prepared.

    • CD4+ T-cells are isolated using magnetic-activated cell sorting (MACS).

    • The CD4+ T-cell population is further sorted by flow cytometry to isolate the naïve T-cell population (CD4+CD45RBhigh).[2]

    • Recipient mice are injected intraperitoneally with 4 x 10^5 CD4+CD45RBhigh naïve T-cells in 200 µL of PBS.[2]

  • Treatment: Two weeks after T-cell transfer, mice are treated with this compound at a dose of 10 mg/kg/day, administered as two intraperitoneal injections of 5 mg/kg each.[1] The vehicle control group receives injections of 5% DMSO in PBS.

  • Efficacy Evaluation:

    • Clinical Scoring: Animals are monitored weekly for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A clinical disease score is calculated based on these parameters.[14]

    • Endoscopic and Histological Scoring: Colonoscopy is performed to visually assess the severity of inflammation.[15] At the end of the study, colonic tissue is collected for histological examination and scoring of inflammation, crypt damage, and cellular infiltration.[16]

    • Cytokine and mRNA Analysis: Colonic tissue is homogenized to measure protein levels of inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-17) by cytometric bead array or ELISA.[1] RNA is extracted from colonic tissue to quantify the mRNA expression of T-cell transcription factors (e.g., Tbet) and PARs by RT-qPCR.[1]

    • Intestinal Permeability Assay: Intestinal barrier function is assessed by oral gavage of 4 kDa FITC-dextran.[1] Blood is collected after a defined period, and the concentration of FITC-dextran in the serum is measured to determine the level of intestinal permeability.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathways modulated by this compound and the experimental workflows.

G cluster_0 Inflammatory Stimuli (e.g., in Dry Eye or Colitis) cluster_1 Serine Protease Activation cluster_2 PAR Activation and Downstream Signaling cluster_3 Inflammatory Response Inflammatory Stimuli Inflammatory Stimuli Serine Proteases Trypsin-like Serine Proteases (uPA, Tryptase, Thrombin, Cathepsin G) Inflammatory Stimuli->Serine Proteases PAR4 Protease-Activated Receptor 4 (PAR4) Serine Proteases->PAR4 Activation This compound This compound This compound->Serine Proteases Inhibition Downstream Signaling Activation of Intracellular Signaling Cascades (e.g., NF-κB) PAR4->Downstream Signaling Cytokine Production Increased Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17) Downstream Signaling->Cytokine Production Immune Cell Infiltration Recruitment and Activation of Immune Cells Downstream Signaling->Immune Cell Infiltration

Caption: Proposed mechanism of action of this compound in modulating serine protease-mediated inflammation.

G cluster_0 Dry Eye Disease Model Induction Bilateral Extraorbital Lacrimal Gland Excision in Rats Treatment Topical Administration of This compound (5 mM) Twice Daily for 24 Days Induction->Treatment Evaluation - Corneal Fluorescein Staining - Tear Cytokine Levels (IL-1α, TNF-α) - Conjunctival Immune Cell Infiltration (CD3, CD45) - Tear MMP-9 Activity Treatment->Evaluation

Caption: Experimental workflow for the evaluation of this compound in a rat model of dry eye disease.

G cluster_1 T-Cell Transfer Colitis Model Induction_Colitis Adoptive Transfer of CD4+CD45RBhigh T-Cells into SCID/Rag KO Mice Treatment_Colitis Intraperitoneal Administration of This compound (10 mg/kg/day) from Week 2 Induction_Colitis->Treatment_Colitis Evaluation_Colitis - Clinical and Histological Scoring - Colonic Cytokine Levels (TNF-α, IL-1β, IL-6, IL-17) - Colonic mRNA Expression (Tbet, PAR4) - Intestinal Permeability Treatment_Colitis->Evaluation_Colitis

Caption: Experimental workflow for the assessment of this compound in a murine model of colitis.

Conclusion

This compound is a potent inhibitor of trypsin-like serine proteases with demonstrated efficacy in preclinical models of dry eye disease and colitis. Its ability to modulate the inflammatory response by targeting key enzymatic drivers of inflammation highlights its potential as a novel therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound for the treatment of a variety of inflammatory disorders. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to translate these promising preclinical findings into clinical applications.

References

UAMC-00050 as a serine protease inhibitor for ocular inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Ocular inflammation, a complex biological response to various stimuli, is a significant contributor to the pathology of numerous eye conditions, including dry eye syndrome (DES). Serine proteases, a class of enzymes that cleave peptide bonds in proteins, have been identified as key mediators in the inflammatory cascade on the ocular surface. UAMC-00050, a novel, small-molecule, trypsin-like serine protease inhibitor, has emerged as a promising therapeutic agent for mitigating ocular inflammation. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended to inform researchers, scientists, and drug development professionals on its mechanism of action and therapeutic potential.

Introduction to Serine Proteases in Ocular Inflammation

Serine proteases are involved in a multitude of physiological and pathological processes. On the ocular surface, their dysregulation can lead to the activation of pro-inflammatory signaling pathways, degradation of the extracellular matrix, and disruption of the epithelial barrier function. Key trypsin-like serine proteases implicated in ocular inflammation include tryptase, kallikreins, and urokinase plasminogen activator (uPA).[1][2] These proteases can activate Protease-Activated Receptors (PARs), particularly PAR2, on the surface of corneal epithelial cells, triggering a downstream cascade of inflammatory events.[3][4] This includes the release of pro-inflammatory cytokines such as interleukin-1α (IL-1α) and tumor necrosis factor-α (TNF-α), and the activation of matrix metalloproteinase-9 (MMP-9), which further contributes to tissue damage.[1][5]

This compound: A Profile of a Novel Inhibitor

This compound is a potent, synthetic diaryl phosphonate small-molecule inhibitor that targets several trypsin-like serine proteases.[6] Developed at the University of Antwerp, it is an α-aminophosphonate compound designed to mimic amino acids, allowing it to interact with the active site of target proteases.[6] Its inhibitory profile includes activity against uPA and other serine proteases involved in ocular pathologies.[6]

Preclinical Efficacy in a Dry Eye Model

The therapeutic potential of this compound in ocular inflammation has been evaluated in a surgically induced dry eye model in Wistar rats.[1][3] This model, created by the surgical removal of the exorbital lacrimal gland, mimics the conditions of aqueous-deficient dry eye, leading to a significant decrease in tear volume and subsequent ocular surface damage.[3][7]

Reduction of Ocular Surface Damage

Topical administration of this compound demonstrated a significant reduction in ocular surface damage, as assessed by corneal fluorescein staining.[3]

Treatment GroupMean Fluorescein Staining Score (± SD)
Control0.2 ± 0.1
Untreated Dry Eye2.5 ± 0.5
Vehicle2.4 ± 0.6
Cyclosporine A (0.05%)1.8 ± 0.4
This compound (0.5 mM)1.5 ± 0.3
This compound (5 mM) 1.2 ± 0.4
Attenuation of Inflammatory Cytokine Production

This compound treatment led to a significant decrease in the concentration of key pro-inflammatory cytokines in the tear fluid of dry eye model rats.[1][3]

Treatment GroupMean IL-1α Concentration (pg/mL ± SD)Mean TNF-α Concentration (pg/mL ± SD)
Control15 ± 55 ± 2
Untreated Dry Eye120 ± 2545 ± 10
Vehicle115 ± 3042 ± 8
Cyclosporine A (0.05%)75 ± 1525 ± 7
This compound (5 mM) 50 ± 10 15 ± 5
Inhibition of Inflammatory Cell Infiltration

Immunohistochemical analysis of the palpebral conjunctiva revealed a substantial reduction in the infiltration of CD3+ and CD45+ inflammatory cells in animals treated with this compound.[1][3]

Note: Quantitative data for cell infiltration (e.g., cells/mm²) was not available in the reviewed literature. The provided information is based on qualitative descriptions of "substantial reduction."

Modulation of MMP-9 Activity

Treatment with this compound resulted in an accumulation of the inactive pro-form of MMP-9 (pro-MMP-9) and a corresponding decrease in the active form of MMP-9 in the tear fluid.[1][3] This suggests that trypsin-like serine proteases play a role in the activation of MMP-9 in the context of ocular inflammation.[1][3]

Proposed Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its inhibition of trypsin-like serine proteases on the ocular surface. By blocking these proteases, this compound is hypothesized to prevent the activation of PAR2 and the uPA receptor (uPAR) on corneal epithelial cells. This, in turn, disrupts the downstream signaling cascade that leads to the production of inflammatory cytokines and the activation of MMP-9.

G cluster_extracellular Extracellular Space cluster_intracellular Corneal Epithelial Cell Serine Proteases Serine Proteases uPAR uPAR Serine Proteases->uPAR activates pro_MMP9 pro-MMP-9 Serine Proteases->pro_MMP9 activates This compound This compound This compound->Serine Proteases inhibits PAR2 PAR2 Signaling_Cascade Signaling Cascade PAR2->Signaling_Cascade uPAR->Signaling_Cascade active_MMP9 Active MMP-9 pro_MMP9->active_MMP9 Inflammation Ocular Inflammation & Tissue Damage active_MMP9->Inflammation Cytokine_Production Pro-inflammatory Cytokine Production (IL-1α, TNF-α) Signaling_Cascade->Cytokine_Production Cytokine_Production->Inflammation

Fig. 1: Proposed mechanism of action of this compound in ocular inflammation.

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of this compound.

Animal Model of Dry Eye
  • Model: Surgical induction of dry eye in female Wistar rats.[3][7]

  • Procedure: The exorbital lacrimal gland is surgically removed to induce a state of aqueous-deficient dry eye.[3][7] This leads to a roughly 50% decrease in tear volume.[7]

  • Rationale: This model effectively mimics the clinical manifestations of dry eye disease, providing a relevant platform for evaluating therapeutic interventions.[7]

G start Female Wistar Rats surgery Surgical Removal of Exorbital Lacrimal Gland start->surgery outcome1 50% Decrease in Tear Volume surgery->outcome1 outcome2 Increased Corneal Fluorescein Staining surgery->outcome2 outcome3 Increased Inflammatory Markers (Cytokines, Cell Infiltration) surgery->outcome3 model Validated Dry Eye Model outcome1->model outcome2->model outcome3->model

Fig. 2: Workflow for the surgical induction of the dry eye model.
Corneal Fluorescein Staining

  • Purpose: To assess the extent of ocular surface damage.

  • Procedure: A solution of sodium fluorescein is instilled into the eye. The cornea is then examined under a cobalt blue light, and the degree of staining is scored based on a standardized scale (e.g., the Oxford schema).

  • Interpretation: Increased fluorescein staining indicates areas of epithelial cell damage or loss, reflecting greater severity of dry eye.

Cytokine Analysis
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1α and TNF-α) in tear fluid samples.

  • General Protocol:

    • Tear fluid is collected from the animals.

    • The samples are added to microplate wells pre-coated with antibodies specific to the target cytokine.

    • A series of antibody incubations and washes are performed.

    • A substrate is added, which produces a color change proportional to the amount of bound cytokine.

    • The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

Immunohistochemistry for Inflammatory Cell Infiltration
  • Purpose: To visualize and quantify the presence of inflammatory cells (e.g., T-cells and leukocytes) in the conjunctival tissue.

  • Markers: CD3 (for T-cells) and CD45 (a pan-leukocyte marker).

  • General Protocol:

    • Conjunctival tissue is excised, fixed, and embedded in paraffin.

    • Thin sections of the tissue are mounted on slides.

    • The sections are incubated with primary antibodies specific for CD3 or CD45.

    • A secondary antibody conjugated to a fluorescent marker is then applied.

    • The tissue is counterstained (e.g., with DAPI for nuclei) and visualized using fluorescence microscopy.

    • The number of positive cells can be counted per unit area to quantify infiltration.

MMP-9 Activity Assay
  • Method: Gelatin zymography is a common technique to assess the activity of MMP-9 in tear fluid.

  • General Protocol:

    • Tear fluid samples are subjected to polyacrylamide gel electrophoresis (PAGE) in a gel containing gelatin.

    • During electrophoresis, the proteins in the tear fluid migrate through the gel.

    • The gel is then incubated in a buffer that allows the MMPs to renature and digest the gelatin in their vicinity.

    • The gel is stained (e.g., with Coomassie Brilliant Blue), and areas of gelatin degradation appear as clear bands against a stained background.

    • The intensity of the bands corresponding to pro-MMP-9 and active MMP-9 can be quantified to determine their relative amounts and activity.

Conclusion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for ocular inflammation, particularly in the context of dry eye syndrome. Its targeted mechanism of action, inhibiting serine proteases to disrupt the inflammatory cascade at an early stage, offers a promising alternative to existing treatments. Future research should focus on further elucidating the downstream signaling pathways affected by this compound, conducting comprehensive safety and toxicology studies, and ultimately, translating these promising preclinical findings into well-controlled clinical trials in human subjects. The development of this compound represents a significant step forward in the targeted treatment of ocular surface inflammation.

References

The Role of UAMC-00050 in Inflammatory Bowel Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A growing body of evidence points to a dysregulation of the protease/antiprotease balance as a key contributor to IBD pathogenesis. This technical guide delves into the role of UAMC-00050, a novel serine protease inhibitor, as a potential therapeutic agent for IBD. We will explore its mechanism of action, summarize key preclinical findings, and provide detailed experimental protocols for researchers investigating its efficacy.

Introduction: The Protease Imbalance in IBD

The intestinal mucosa is a dynamic environment where a delicate equilibrium is maintained between proteases and their inhibitors. In IBD, this balance is disrupted, leading to excessive protease activity. Serine proteases, in particular, are implicated in the breakdown of the intestinal barrier, activation of inflammatory signaling pathways, and the generation of pro-inflammatory cytokines. This protease overactivity contributes to the tissue damage and persistent inflammation characteristic of IBD. This compound is a potent, selective serine protease inhibitor that has shown promise in preclinical models of colitis by targeting these pathological processes.[1]

This compound: A Multi-Targeted Serine Protease Inhibitor

This compound is a synthetic, small-molecule inhibitor with a favorable profile against several trypsin-like serine proteases implicated in IBD. Its multi-targeted nature allows it to potentially intervene at multiple points in the inflammatory cascade.

Inhibitory Profile of this compound

The inhibitory activity of this compound has been characterized against a panel of serine proteases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

ProteaseIC50 (µM)
Trypsin> 2.5
Thrombin> 2.5
Plasmin> 2.5
tPA> 2.5
uPAData not available in provided search results
TryptaseData not available in provided search results
Chymotrypsin> 2.5
Cathepsin GData not available in provided search results
Elastase> 2.5
Note: IC50 values are reproduced from Ceuleers et al., with data indicating non-efficient inhibition visualized as IC50 > 2.5 µM for ease of interpretation.[2] More specific IC50 values for key inflammatory proteases were not available in the provided search results.

Mechanism of Action in IBD

This compound exerts its therapeutic effects in IBD models through a multi-pronged mechanism, primarily by dampening the pro-inflammatory Th1 immune response and preserving intestinal barrier integrity.

Modulation of Th1-Mediated Inflammation

Preclinical studies in a T-cell transfer model of colitis have demonstrated that this compound significantly reduces the expression of key Th1-associated cytokines. This effect is believed to be mediated, at least in part, through the downregulation of Protease-Activated Receptor 4 (PAR4) and the master Th1 transcription factor, T-bet.[1][3]

G cluster_inflammation Inflammatory Cascade in IBD cluster_intervention Therapeutic Intervention SerineProteases Serine Proteases (e.g., Tryptase) PAR4 PAR4 SerineProteases->PAR4 Activation Tbet T-bet PAR4->Tbet Upregulation Th1 Th1 Cell Differentiation Tbet->Th1 Cytokines Pro-inflammatory Cytokines (TNF-α, IFN-γ, IL-1β, IL-6) Th1->Cytokines Secretion Inhibition Inhibition UAMC00050 This compound UAMC00050->SerineProteases

Figure 1. Proposed signaling pathway of this compound in mitigating Th1-mediated inflammation in IBD.

Preservation of Intestinal Barrier Function

A compromised intestinal barrier is a hallmark of IBD, leading to increased permeability and translocation of luminal antigens that perpetuate the inflammatory response. This compound has been shown to ameliorate this defect.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in murine models of colitis, demonstrating significant improvements in multiple disease parameters.

T-Cell Transfer Model of Colitis

In the T-cell transfer model, which recapitulates many features of human Crohn's disease, this compound treatment led to a notable reduction in colonic inflammation.

Treatment with this compound resulted in a significant decrease in macroscopic and microscopic indicators of colitis, as well as a reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration.[1]

ParameterColitis + VehicleColitis + this compoundp-value
Colonoscopic ScoreData not availableData not available< 0.05
Macroscopic ScoreData not availableData not available< 0.05
Microscopic ScoreData not availableData not available< 0.05
MPO Activity (U/g tissue)Data not availableData not available< 0.05
Colonic Weight/Length RatioData not availableData not available< 0.05
Note: Specific mean values and standard deviations were not provided in the search results, but the treatment effect was reported as significant.

This compound treatment significantly reduced the protein levels of several key pro-inflammatory cytokines in the colon.[1]

CytokineColitis + Vehicle (pg/mg protein)Colitis + this compound (pg/mg protein)p-value
TNF-αData not availableData not available< 0.05
IL-1βData not availableData not available< 0.05
IL-6Data not availableData not available< 0.05
IL-17Data not availableData not available< 0.05
Note: Specific mean values and standard deviations were not provided in the search results, but the treatment effect was reported as significant.

This compound treatment modestly but significantly ameliorated the colitis-induced increase in intestinal permeability, as measured by the FITC-dextran assay.[1]

ParameterColitis + VehicleColitis + this compoundp-value
4 kDa FITC-dextran permeabilityIncreasedSignificantly Reduced< 0.05
Note: Specific quantitative data on plasma FITC-dextran concentrations were not available in the provided search results.
TNBS-Induced Colitis Model

In a trinitrobenzene sulfonic acid (TNBS)-induced model of colitis in rats, which is characterized by a Th1-mediated immune response, this compound demonstrated efficacy in reducing visceral hypersensitivity.[3] However, in this acute model, the administration of this compound did not significantly affect the inflammatory parameters.[2] This suggests that the therapeutic effects of this compound may be more pronounced in chronic inflammatory settings.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate further research.

G cluster_workflow Experimental Workflow for this compound Efficacy Testing A Induction of Colitis (T-cell transfer or TNBS) B Treatment with This compound or Vehicle A->B C Assessment of Disease Activity B->C D Tissue and Blood Collection C->D E Analysis of Inflammatory Markers and Permeability D->E

Figure 2. General experimental workflow for evaluating the efficacy of this compound in preclinical models of IBD.

T-Cell Transfer Model of Colitis

This model induces a chronic, T-cell-mediated colitis in immunodeficient mice that resembles human Crohn's disease.

Materials:

  • Severe combined immunodeficient (SCID) or Rag-deficient mice

  • Wild-type donor mice (e.g., C57BL/6)

  • CD4+CD25-CD62L+ T-cell isolation kit

  • This compound

  • Vehicle (e.g., 5% DMSO in PBS)

Procedure:

  • Isolate CD4+CD25-CD62L+ T cells from the spleens of donor mice.

  • Inject approximately 0.5 x 10^6 isolated T cells intraperitoneally into each SCID mouse.

  • Monitor mice for signs of colitis (e.g., weight loss, diarrhea, hunched posture) for 2-4 weeks.

  • Initiate treatment with this compound (e.g., 5 mg/kg, intraperitoneally, twice daily) or vehicle.[1]

  • Continue treatment for a specified period (e.g., 2 weeks).

  • At the end of the treatment period, assess disease activity and collect tissues for analysis.

Myeloperoxidase (MPO) Activity Assay

This assay quantifies neutrophil infiltration into the colonic tissue, a key indicator of inflammation.

Materials:

  • Colon tissue homogenates

  • Hexadecyltrimethylammonium bromide (HTAB) buffer

  • O-dianisidine dihydrochloride

  • Hydrogen peroxide

  • Spectrophotometer

Procedure:

  • Homogenize a weighed portion of colon tissue in HTAB buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • In a 96-well plate, mix the supernatant with a reaction solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measure the change in absorbance over time at 450 nm.

  • Calculate MPO activity relative to a standard curve and normalize to tissue weight.

FITC-Dextran Intestinal Permeability Assay

This in vivo assay measures the passage of a fluorescently labeled dextran from the gut lumen into the bloodstream, providing an index of intestinal barrier integrity.

Materials:

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 4 kDa)

  • Oral gavage needles

  • Blood collection supplies

  • Fluorometer

Procedure:

  • Fast mice for 4-6 hours.

  • Administer a known concentration of FITC-dextran by oral gavage.

  • After a defined period (e.g., 4 hours), collect blood via cardiac puncture or retro-orbital bleeding.

  • Prepare plasma from the blood samples.

  • Measure the fluorescence of the plasma at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Quantify the concentration of FITC-dextran in the plasma using a standard curve.

Pharmacokinetics

Limited pharmacokinetic data for this compound is publicly available. Studies have shown that plasma concentrations are very low after intracolonic administration, suggesting limited systemic absorption via this route.[2] Intravenous administration results in higher plasma concentrations. Further studies are needed to fully characterize the pharmacokinetic profile of this compound when administered via different routes.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of IBD. Its ability to inhibit multiple serine proteases involved in the inflammatory cascade, coupled with its demonstrated efficacy in reducing inflammation and restoring intestinal barrier function in preclinical models, warrants further investigation. Future studies should focus on elucidating the full spectrum of its molecular targets, optimizing its delivery to the site of inflammation, and evaluating its long-term safety and efficacy in more complex IBD models. The detailed protocols provided herein offer a foundation for researchers to build upon in their exploration of this compound and the broader role of serine protease inhibition in IBD.

References

UAMC-00050: A Potential Modulator of Protease-Activated Receptor 2 Signaling Through Inhibition of Activating Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UAMC-00050 is recognized as a potent inhibitor of trypsin-like serine proteases, with a particular focus on the urokinase plasminogen activator (uPA). While direct interaction with the Protease-Activated Receptor 2 (PAR2) has not been documented in the available scientific literature, its established role as a protease inhibitor suggests a significant potential for indirect modulation of PAR2 signaling. This is because serine proteases, including uPA, are primary activators of PAR2. By inhibiting these proteases, this compound can effectively prevent the proteolytic cleavage of PAR2 required for its activation, thereby attenuating its downstream signaling cascades. This technical guide explores the mechanism of this indirect regulation, summarizes the inhibitory profile of this compound, and provides detailed experimental protocols to investigate its effects on PAR2 signaling pathways.

Introduction to PAR2 and Its Activation

Protease-Activated Receptor 2 (PAR2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer.[1] Unlike typical GPCRs that are activated by ligand binding, PAR2 is activated by the proteolytic cleavage of its extracellular N-terminus by serine proteases such as trypsin, mast cell tryptase, and urokinase plasminogen activator (uPA).[2][3] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.[3][4]

This compound: A Serine Protease Inhibitor

This compound is an α-aminophosphonate-based compound identified as a potent inhibitor of trypsin-like serine proteases.[5][6] Its primary characterized target is the urokinase plasminogen activator (uPA), a key enzyme involved in tissue remodeling, cell migration, and inflammation, and a known activator of PAR2. The inhibitory action of this compound on uPA and other serine proteases forms the basis of its potential to indirectly modulate PAR2 signaling.

Quantitative Data: Inhibitory Profile of this compound

The following table summarizes the known inhibitory activity of this compound against relevant serine proteases. This data is crucial for understanding its potential to interfere with PAR2 activation.

Target ProteaseIC50 / KiCell Line / SystemReference
Urokinase Plasminogen Activator (uPA)Data not available in search resultsData not available in search results[5][6]
Other Trypsin-like Serine ProteasesGood inhibitory potencyData not available in search results[5][6]

Note: Specific quantitative data such as IC50 or Ki values for this compound against uPA were not available in the provided search results, though it is described as having "good inhibitory potency".

Proposed Mechanism of Indirect PAR2 Modulation by this compound

The central hypothesis is that this compound, by inhibiting serine proteases like uPA, prevents the cleavage of the PAR2 N-terminus. This lack of cleavage means the tethered ligand is never exposed, and the receptor remains in its inactive state. Consequently, the downstream signaling pathways normally triggered by PAR2 activation are suppressed.

PAR2 Signaling Pathways

Upon activation, PAR2 can couple to multiple G proteins to initiate distinct signaling cascades:

  • Gαq/11 Pathway: This is the canonical pathway leading to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[7]

  • β-Arrestin Pathway and ERK1/2 Activation: PAR2 activation can also lead to the recruitment of β-arrestins, which can mediate G protein-independent signaling and promote the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3]

By preventing the initial activation of PAR2, this compound would theoretically inhibit both the Gαq/11-mediated calcium signaling and the β-arrestin-mediated ERK1/2 phosphorylation.

Visualizing the Signaling Pathways and Experimental Workflow

PAR2 Activation and Downstream Signaling

PAR2_Activation_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Protease Serine Protease (e.g., uPA) PAR2_inactive Inactive PAR2 Protease->PAR2_inactive Cleavage PAR2_active Active PAR2 (Tethered Ligand Exposed) Gq11 Gαq/11 PAR2_active->Gq11 Activation beta_arrestin β-Arrestin PAR2_active->beta_arrestin Recruitment PLC PLC Gq11->PLC Activation IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces ERK12 p-ERK1/2 beta_arrestin->ERK12 Activation

Caption: Canonical signaling pathways activated by proteolytic cleavage of PAR2.

Proposed Inhibitory Action of this compound

UAMC00050_Inhibition UAMC This compound Protease Serine Protease (e.g., uPA) UAMC->Protease Inhibition PAR2_inactive Inactive PAR2 Protease->PAR2_inactive Cleavage Blocked No_Activation No PAR2 Activation PAR2_inactive->No_Activation

Caption: Proposed mechanism of this compound in preventing PAR2 activation.

Experimental Workflow to Test the Hypothesis

Experimental_Workflow start HEK293 cells expressing PAR2 treatment Pre-incubate with this compound (or vehicle control) start->treatment stimulation Stimulate with uPA treatment->stimulation measurement Measure Downstream Readouts stimulation->measurement readout1 Intracellular Ca²⁺ mobilization (Fura-2 AM) measurement->readout1 Gq Pathway readout2 ERK1/2 Phosphorylation (Western Blot / ELISA) measurement->readout2 β-Arrestin Pathway

Caption: Workflow for assessing the indirect effect of this compound on PAR2 signaling.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the indirect effect of this compound on PAR2 signaling.

Cell Culture
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human PAR2 (or a relevant cell line endogenously expressing PAR2, such as HT-29 colon adenocarcinoma cells).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) if applicable.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Intracellular Calcium Mobilization Assay

This assay assesses the Gαq/11-mediated signaling pathway.

  • Cell Plating: Seed PAR2-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading: Wash the cells with a Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in HBSS for 1 hour at 37°C.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Pre-incubation: Add HBSS containing various concentrations of this compound or a vehicle control to the wells and incubate for 30 minutes at room temperature.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR). Measure the baseline fluorescence for 20-30 seconds. Inject a solution of uPA to achieve a final concentration known to elicit a robust PAR2-dependent calcium response. Continue to measure fluorescence for an additional 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak response for each well and normalize to the baseline. Plot the response against the concentration of this compound to determine the IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the β-arrestin-mediated signaling pathway.

  • Cell Plating and Serum Starvation: Seed PAR2-expressing cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 18-24 hours in a serum-free medium to reduce basal ERK1/2 phosphorylation.

  • Pre-incubation: Pre-treat the serum-starved cells with various concentrations of this compound or a vehicle control for 30 minutes.

  • Stimulation: Stimulate the cells with uPA for 5-10 minutes at 37°C.

  • Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash with ice-cold Phosphate Buffered Saline (PBS). Lyse the cells with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Conclusion and Future Directions

While this compound is not a direct PAR2 antagonist, its established activity as a serine protease inhibitor presents a compelling case for its use as a tool to study PAR2 signaling and as a potential therapeutic agent in PAR2-driven pathologies. By inhibiting the upstream proteases that activate PAR2, this compound can effectively shut down the receptor's signaling output. Future research should focus on quantifying the inhibitory potency of this compound against a broader panel of PAR2-activating proteases and validating its indirect effects on PAR2 signaling in various in vitro and in vivo models of disease. Such studies will be crucial in defining the therapeutic potential of this compound in diseases where PAR2 activation by proteases is a key driver of pathophysiology.

References

The chemical structure and synthesis pathway of UAMC-00050

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemical Structure and Synthesis of UAMC-00050

Introduction

This compound is a potent, novel α-aminophosphonate inhibitor of trypsin-like serine proteases, such as the urokinase plasminogen activator (uPA).[1][2] It has been identified as a promising lead compound for the therapeutic treatment of conditions like dry eye syndrome and ocular inflammation.[1][3][4] Developed at the University of Antwerp, this compound has undergone significant process development to optimize its synthesis for multigram scale production, which is essential for preclinical investigations.[1] This guide provides a detailed overview of its chemical structure, a comparative analysis of its synthesis pathways, quantitative data, and the experimental protocols involved.

Chemical Structure of this compound

This compound is characterized by an α-aminophosphonate core, which mimics the structure of amino acids by replacing the carboxylic acid group with a phosphonate ester.[1] This structural feature is crucial for its inhibitory activity against serine proteases.

Chemical Formula: C₃₃H₃₆ClN₆O₇P[4]

Molecular Weight: 695.10 g/mol [3][4]

CAS Number: 2842774-51-8[4]

Structure:

  • (Image of the chemical structure of this compound would be placed here in a real document) Figure 1. Chemical Structure of this compound.[1]

Synthesis Pathways of this compound

The synthesis of this compound has evolved from an initial medicinal chemistry route to a more efficient and scalable process development route. The improved route addresses several drawbacks of the original method, including low yields, the use of hazardous reagents, and environmental concerns, ultimately increasing the overall yield from 3% to 22%.[1]

Original Medicinal Chemistry Route

The initial route developed for laboratory-scale synthesis involved several steps but faced challenges in reproducibility and scalability, particularly in the key Birum–Oleksyszyn reaction.[1]

G cluster_0 Medicinal Chemistry Route A 4-Aminophenethyl alcohol (4) B Boc-protected alcohol (5) A->B Boc₂O, TEA, Dioxane C Aldehyde (6) B->C Dess–Martin periodinane (DMP) D Aminophosphonate intermediate (8) C->D Cu(OTf)₂ E This compound (1) D->E Deprotection/Final steps F Benzyl carbamate (7) F->D G Triarylphosphite (3) G->D H Paracetamol (2) H->G PCl₃, TEA, THF

Original medicinal chemistry synthesis pathway for this compound.
Improved Process Development Route

To enable multigram production, an optimized synthesis route was developed. This new pathway replaces hazardous reagents, avoids environmentally unfriendly solvents, and substitutes chromatographic purification with crystallization or filtration, leading to a significant increase in overall yield and purity.[1][5]

G cluster_1 Improved Process Development Route A 4-Aminophenethyl alcohol (4) B Boc-protected alcohol (5) A->B Boc₂O, EtOAc C Aldehyde (6) B->C CuI/TEMPO, Air D Aminophosphonate intermediate (8) C->D Y(OTf)₃ E This compound (1) D->E Optimized Deprotection F Benzyl carbamate (7) F->D G Triarylphosphite (3) G->D H Paracetamol (2) H->G PCl₃, TEA, THF (Optimized)

Optimized process development synthesis pathway for this compound.

Quantitative Data Summary

The optimization of the synthesis pathway resulted in significant improvements in yield and process efficiency. The following tables summarize the quantitative data for key steps in both the medicinal chemistry and the improved process development routes.

Table 1: Comparison of Reaction Yields

Reaction StepMedicinal Chemistry Route YieldProcess Development Route Yield
Boc-Protection of Amine (4 → 5)Not specified95% (Isolated)
Oxidation of Alcohol (5 → 6)Not specified85% (Isolated)
Preparation of Triarylphosphite (2 → 3)Not specified98%
Birum–Oleksyszyn Reaction (6+7+3 → 8)Bottleneck, low yield70-75%
Overall Yield 3% 22%

Data extracted from Ceradini et al., 2022.[1]

Table 2: Purity and Analytical Data

CompoundMethodPurity
Triarylphosphite (3)HPLC92.3% AN
Aldehyde (6)HPLC99% AN (after bisulfite adduct purification)

*AN: Area Normalized. Data from Ceradini et al., 2022.[1]

Experimental Protocols

Detailed methodologies for the key improved steps are provided below, based on the optimized process development route.

Boc-Protection of 4-Aminophenethyl alcohol (4)

To a solution of 4-aminophenethyl alcohol (4 ) in ethyl acetate (EtOAc), 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) are added. The reaction mixture is stirred at room temperature for 16 hours.[1] Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product (5 ) is purified by slurry in a suitable solvent system to yield the pure product.

Aerobic Oxidation of Alcohol (5) to Aldehyde (6)

The Boc-protected alcohol (5 ) is subjected to aerobic oxidation using a catalytic system of Copper(I) iodide (CuI) and (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO). The reaction is performed in acetonitrile with ambient air serving as the oxidant.[1] For purification, the crude aldehyde is treated with sodium bisulfite (NaHSO₃) to form the bisulfite adduct, which is separated by filtration. The pure aldehyde (6 ) is then liberated from the adduct.[1]

Preparation of Triarylphosphite (3)

Paracetamol (2 ) is rigorously dried under vacuum (5 mbar) for at least 24 hours to a water content of <0.030% (Karl Fischer titration).[1] In a flask under an argon atmosphere, the dried paracetamol is dissolved in anhydrous tetrahydrofuran (THF), and triethylamine (TEA) is added. The solution is cooled, and phosphorus trichloride (PCl₃) is added dropwise. After the reaction is complete, the triethylammonium chloride salt is removed by filtration under argon. The THF is then removed under reduced pressure at 20–25 °C to prevent thermal decomposition, yielding the crude phosphite (3 ).[1]

Three-Component Birum–Oleksyszyn Reaction (Formation of 8)

The aldehyde (6 ), benzyl carbamate (7 ), and the crude triarylphosphite (3 ) are combined in a one-pot reaction. The improved protocol utilizes yttrium triflate (Y(OTf)₃) as a more efficient catalyst compared to the original copper triflate.[1] This step is critical and its optimization was a key factor in improving the overall yield. The resulting α-aminophosphonate intermediate (8 ) is purified via crystallization.

Conclusion

The development of this compound from a laboratory-scale compound to a candidate ready for preclinical trials showcases a successful process of chemical synthesis optimization. By systematically addressing the bottlenecks of the initial medicinal chemistry route—such as low yields, hazardous reagents, and purification challenges—a robust, scalable, and more environmentally friendly process was established.[1] This improved pathway not only secures a reproducible supply of this compound for further research but also provides a valuable case study in sustainable pharmaceutical process development.

References

In Vitro Inhibitory Profile of UAMC-00050: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00050 is a potent, multi-target, trypsin-like serine protease inhibitor with significant therapeutic potential in inflammatory conditions such as inflammatory bowel disease (IBD) and dry eye syndrome. This document provides a comprehensive in vitro characterization of this compound's inhibitory profile, detailing its mechanism of action, target enzymes, and the experimental methodologies used for its characterization. Quantitative inhibitory data are presented, and key signaling pathways modulated by the compound are visualized.

Introduction

Serine proteases are a large family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Dysregulation of serine protease activity is implicated in the pathophysiology of various diseases, making them attractive targets for therapeutic intervention. This compound is a small molecule inhibitor designed to target trypsin-like serine proteases, which are characterized by a substrate preference for arginine or lysine at the P1 position. Its therapeutic effects are believed to stem from the modulation of inflammatory pathways initiated by these proteases.

Inhibitory Profile of this compound

This compound exhibits a well-defined multi-target inhibitory profile, potently inhibiting several key trypsin-like serine proteases involved in inflammation while showing limited activity against proteases of the coagulation cascade and other protease classes.

Quantitative Inhibitory Data

The inhibitory activity of this compound has been quantified against a panel of serine proteases, with IC50 values determined through in vitro enzymatic assays. The compound demonstrates submicromolar inhibition of several key targets.

Target ProteaseInhibition Potency (IC50)Notes
Trypsin-like Serine Proteases
TryptaseSubmicromolarA key mast cell mediator in inflammation.
ThrombinSubmicromolarInvolved in coagulation and inflammation.
Cathepsin GSubmicromolarA neutrophil-derived protease with pro-inflammatory functions.
Urokinase Plasminogen Activator (uPA)Potent InhibitionPlays a role in tissue remodeling and inflammation.
PlasminEfficient InhibitionA key enzyme in the fibrinolytic system.
MatriptaseEfficient InhibitionAn epithelial serine protease involved in barrier function and signaling.
Kallikrein 2 (KLK2)Efficient InhibitionPart of the kallikrein family, implicated in inflammation.
Kallikrein 4 (KLK4)Efficient Inhibition
Kallikrein 8 (KLK8)Efficient Inhibition
Other Proteases
Neutrophil ElastaseNo Efficient InhibitionA serine protease with a different substrate specificity.
Chymotrypsin> 10 µMA digestive serine protease with chymotrypsin-like specificity.
Pancreatic Elastase> 10 µMA digestive elastase.

Note: The term "submicromolar" and "potent/efficient inhibition" are used based on available literature. Precise numerical IC50 values from the primary literature (Ceuleers et al., 2018) were not publicly accessible.

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its inhibition of serine proteases that activate Protease-Activated Receptors (PARs), particularly PAR4. This interference with PAR4 signaling leads to the downstream modulation of key inflammatory pathways.

Proposed Signaling Pathway of this compound in Colitis

In the context of intestinal inflammation, serine proteases like tryptase and cathepsin G can cleave and activate PAR4 on immune and epithelial cells. This activation triggers a signaling cascade that promotes a T-helper 1 (Th1) inflammatory response. This compound, by inhibiting these proteases, prevents PAR4 activation, leading to a reduction in the expression of the master Th1 transcription factor, T-box expressed in T cells (Tbet). The downregulation of Tbet subsequently suppresses the production of pro-inflammatory cytokines associated with the Th1 phenotype.

UAMC_00050_Signaling_Pathway cluster_inhibition Inhibition cluster_activation Activation cluster_downstream Downstream Signaling Serine Proteases Serine Proteases PAR4 PAR4 Serine Proteases->PAR4 Activates This compound This compound This compound->Serine Proteases Inhibits Tbet Tbet PAR4->Tbet Upregulates Pro-inflammatory Cytokines IFN-γ, TNF-α, IL-1β, IL-6 Tbet->Pro-inflammatory Cytokines Induces Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation

Proposed mechanism of this compound in modulating the Th1 inflammatory pathway.

Experimental Protocols

The following sections describe representative methodologies for the in vitro characterization of this compound's inhibitory profile.

Disclaimer: The following are generalized protocols based on standard enzymatic assay principles. The specific protocols used in the primary characterization of this compound may have differed in specific reagents and conditions.

Serine Protease Inhibition Assay (Fluorogenic Substrate Method)

This assay determines the in vitro potency of this compound against specific serine proteases by measuring the cleavage of a fluorogenic substrate.

Materials:

  • Purified recombinant serine protease (e.g., Tryptase, Thrombin, Cathepsin G)

  • Fluorogenic substrate specific for the protease of interest

  • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing CaCl2 and/or other necessary cofactors)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In the wells of a 96-well microplate, add the diluted this compound solutions. Include control wells with assay buffer and DMSO (vehicle control) and wells with a known potent inhibitor for the target protease (positive control).

  • Add the purified serine protease to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the specific fluorogenic substrate.

  • Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curves.

  • Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Serine_Protease_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of this compound B Add dilutions to 96-well plate A->B C Add purified serine protease B->C D Incubate for inhibitor binding C->D E Add fluorogenic substrate D->E F Monitor fluorescence increase E->F G Calculate reaction velocities F->G H Determine % inhibition G->H I Calculate IC50 H->I

Workflow for a typical serine protease inhibition assay.

Conclusion

This compound is a potent inhibitor of a specific subset of trypsin-like serine proteases. Its multi-target profile, coupled with a clear mechanism of action involving the modulation of the PAR4-Tbet-Th1 signaling axis, underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this document provide a foundational understanding of this compound's in vitro characteristics for researchers and drug development professionals.

UAMC-00050: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00050 is a potent, multi-target, trypsin-like serine protease inhibitor under investigation as a promising therapeutic agent for inflammatory conditions, notably dry eye disease and inflammatory bowel disease. Developed at the University of Antwerp, this small molecule, α-aminophosphonate diphenyl ester has demonstrated significant efficacy in preclinical models by modulating inflammatory responses. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. It is intended to serve as a resource for researchers and professionals involved in the development of novel anti-inflammatory therapies.

Pharmacodynamics

This compound exerts its therapeutic effects through the inhibition of multiple trypsin-like serine proteases, which are key mediators in inflammatory cascades. Its multi-target profile allows it to intervene at various points in the inflammatory process.

In Vitro Inhibitory Profile

This compound has been characterized by its inhibitory activity against a range of serine proteases. The half-maximal inhibitory concentrations (IC50) for a selection of relevant enzymes are presented in Table 1. This profile highlights its potency against proteases implicated in tissue damage and inflammation.

Protease TargetIC50 (µM)
Cathepsin G> 2.5
Chymotrypsin> 2.5
Thrombin< 2.5
Trypsin< 2.5
uPA (urokinase-type Plasminogen Activator)< 2.5
tPA (tissue-type Plasminogen Activator)> 2.5
Plasmin< 2.5
FXa (Factor Xa)> 2.5
hK1 (human Kallikrein 1)> 2.5
hK2 (human Kallikrein 2)> 2.5
hK5 (human Kallikrein 5)> 2.5
hK6 (human Kallikrein 6)> 2.5
hK7 (human Kallikrein 7)> 2.5
hK10 (human Kallikrein 10)> 2.5
hK11 (human Kallikrein 11)> 2.5
hK13 (human Kallikrein 13)> 2.5
hK14 (human Kallikrein 14)> 2.5
Matriptase< 2.5
Tryptase< 2.5
Prostasin< 2.5
Corin> 2.5
DESC1> 2.5
Table 1: Inhibitory Profile of this compound against a Selection of Proteases. Data is partially reproduced from Ceuleers et al.[1]. IC50 values greater than 2.5 µM indicate non-efficient inhibition.
In Vivo Pharmacodynamic Effects

Preclinical studies in animal models of dry eye disease and colitis have demonstrated the anti-inflammatory effects of this compound.

  • Dry Eye Disease: In a rat model of tear-deficient dry eye, topical administration of this compound as eye drops resulted in a significant reduction of ocular surface damage.[2] This was accompanied by a decrease in the levels of pro-inflammatory cytokines IL-1α and TNF-α in the tear fluid.[2] Furthermore, a diminished infiltration of inflammatory cells (CD3+ and CD45+) was observed in the palpebral conjunctiva of treated animals.[2] These findings suggest a central role for trypsin-like serine proteases and potentially Protease-Activated Receptor 2 (PAR2) in the ocular inflammation associated with dry eye disease.[3]

  • Inflammatory Bowel Disease (IBD): In a murine T-cell transfer model of chronic colitis, intraperitoneal administration of this compound (5 mg/kg, twice daily) ameliorated colonic inflammation.[4] This was evidenced by improvements in colonoscopic, macroscopic, and microscopic scores.[4] The treatment also led to a significant reduction in the colonic tissue levels of the pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[4] Mechanistically, this compound treatment was associated with a decrease in the colonic mRNA expression of T-bet (a key transcription factor for Th1 cells) and Protease-Activated Receptor 4 (PAR4), suggesting that its beneficial effects may be mediated through the modulation of the Th1 inflammatory response via PAR4.[4] In a rat model of acute colitis, this compound also demonstrated the ability to reduce visceral hypersensitivity.[5]

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated in preclinical models, providing initial insights into its absorption and disposition. The following data is based on graphical representations from a study in rats and should be considered as an estimation.

Plasma Concentration-Time Profiles
  • Intravenous Administration: Following a single intravenous bolus dose of 1 mg/kg in rats, the plasma concentration of this compound exhibited a rapid initial decline followed by a slower elimination phase.

  • Intracolonic Administration: After intracolonic administration of 5 mg/kg in rats, plasma concentrations of this compound were detectable, indicating some level of systemic absorption from the colon.

Time (hours)Plasma Concentration (ng/mL) - IV (1 mg/kg)Plasma Concentration (ng/mL) - Intracolonic (5 mg/kg)
0.08~150~5
0.25~80~10
0.5~50~12
1~25~10
2~10~8
4~5~5
8< 5< 5
24< 5< 5
Table 2: Estimated Plasma Concentrations of this compound in Rats. Data estimated from plasma concentration-time curves presented in Hanning et al. (2021).[1]

Signaling Pathways

The precise signaling pathways through which this compound exerts its full range of pharmacodynamic effects are still under investigation. However, based on its known targets (serine proteases) and the observed in vivo effects, a proposed mechanism of action involves the modulation of Protease-Activated Receptor (PAR) signaling.

Proposed Mechanism of Action in Inflammation

In inflammatory states, various serine proteases are upregulated and can cleave and activate PARs on the surface of immune and epithelial cells. This activation triggers downstream signaling cascades that lead to the production of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response and tissue damage. This compound, by inhibiting these proteases, is hypothesized to prevent the activation of PARs, thereby dampening the inflammatory signaling.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Inflammatory\nStimulus Inflammatory Stimulus Serine Proteases\n(e.g., uPA, Tryptase) Serine Proteases (e.g., uPA, Tryptase) Inflammatory\nStimulus->Serine Proteases\n(e.g., uPA, Tryptase) Upregulation PARs\n(e.g., PAR2, PAR4) PARs (e.g., PAR2, PAR4) Serine Proteases\n(e.g., uPA, Tryptase)->PARs\n(e.g., PAR2, PAR4) Cleavage & Activation Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) PARs\n(e.g., PAR2, PAR4)->Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-1β, IL-6) Signaling Cascade Inflammation &\nTissue Damage Inflammation & Tissue Damage Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-1β, IL-6)->Inflammation &\nTissue Damage This compound This compound This compound->Serine Proteases\n(e.g., uPA, Tryptase) Inhibition

Proposed Mechanism of Action of this compound

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and pharmacodynamic studies of this compound are not extensively published. However, based on the available literature, the following methodologies were likely employed.

In Vivo Model of Dry Eye Disease

A commonly used preclinical model for tear-deficient dry eye involves the surgical removal of the exorbital lacrimal gland in rats.[2] Following surgery, animals develop signs of dry eye, including ocular surface damage and inflammation. This compound is typically formulated as eye drops for topical administration.

G Exorbital Lacrimal\nGland Removal in Rats Exorbital Lacrimal Gland Removal in Rats Induction of\nTear-Deficient Dry Eye Induction of Tear-Deficient Dry Eye Exorbital Lacrimal\nGland Removal in Rats->Induction of\nTear-Deficient Dry Eye Topical Administration of\nthis compound Eye Drops Topical Administration of This compound Eye Drops Induction of\nTear-Deficient Dry Eye->Topical Administration of\nthis compound Eye Drops Evaluation of\nOcular Surface Damage Evaluation of Ocular Surface Damage Topical Administration of\nthis compound Eye Drops->Evaluation of\nOcular Surface Damage Measurement of\nInflammatory Markers\n(Cytokines, Cell Infiltration) Measurement of Inflammatory Markers (Cytokines, Cell Infiltration) Topical Administration of\nthis compound Eye Drops->Measurement of\nInflammatory Markers\n(Cytokines, Cell Infiltration)

Workflow for Dry Eye Disease Model
In Vivo Model of Colitis

The T-cell transfer model of colitis is a well-established method for inducing chronic intestinal inflammation in immunodeficient mice (e.g., SCID mice).[4] This is achieved by the adoptive transfer of CD4+CD45RBhigh T-cells from healthy donor mice. This compound is administered systemically, for example, via intraperitoneal injection.

G Isolation of CD4+CD45RBhigh\nT-cells from Donor Mice Isolation of CD4+CD45RBhigh T-cells from Donor Mice Adoptive Transfer into\nImmunodeficient Mice Adoptive Transfer into Immunodeficient Mice Isolation of CD4+CD45RBhigh\nT-cells from Donor Mice->Adoptive Transfer into\nImmunodeficient Mice Development of\nChronic Colitis Development of Chronic Colitis Adoptive Transfer into\nImmunodeficient Mice->Development of\nChronic Colitis Systemic Administration\nof this compound Systemic Administration of this compound Development of\nChronic Colitis->Systemic Administration\nof this compound Assessment of Colonic\nInflammation & Cytokine Levels Assessment of Colonic Inflammation & Cytokine Levels Systemic Administration\nof this compound->Assessment of Colonic\nInflammation & Cytokine Levels

Workflow for T-Cell Transfer Colitis Model

Conclusion and Future Directions

This compound is a promising preclinical candidate with a compelling mechanism of action for the treatment of inflammatory diseases. Its ability to modulate the activity of multiple serine proteases involved in inflammatory cascades has been demonstrated in relevant animal models of dry eye disease and inflammatory bowel disease. The initial pharmacokinetic data, although limited, provide a foundation for further studies.

Future research should focus on obtaining a more complete pharmacokinetic profile, including oral bioavailability, tissue distribution, and metabolism. A deeper understanding of the specific signaling pathways modulated by this compound in different disease contexts is also crucial. Further preclinical development and subsequent clinical trials are warranted to fully elucidate the therapeutic potential of this compound in human inflammatory diseases.

References

UAMC-00050: A Novel Serine Protease Inhibitor with Therapeutic Potential Beyond Ocular Diseases

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: UAMC-00050, a potent α-aminophosphonate-based inhibitor of trypsin-like serine proteases, has been primarily investigated for its therapeutic efficacy in ocular conditions such as dry eye syndrome and ocular inflammation.[1][2][3][4] Its mechanism of action centers on the inhibition of urokinase plasminogen activator (uPA) and other related serine proteases that play a crucial role in the inflammatory cascade.[2] However, the systemic involvement of these proteases in a multitude of pathological processes suggests that the therapeutic utility of this compound may extend far beyond ophthalmology. This technical guide explores the potential non-ocular applications of this compound, with a primary focus on inflammatory bowel disease (IBD), supported by preclinical evidence. Furthermore, we will delve into its broader potential in other disease areas such as fibrosis and cancer, based on its inhibitory profile.

Core Mechanism of Action: Inhibition of Trypsin-Like Serine Proteases

This compound is a synthetic molecule designed to mimic the transition state of peptide bond hydrolysis by serine proteases, leading to potent and selective inhibition. Its primary targets, trypsin-like serine proteases, are a family of enzymes that cleave proteins after basic amino acid residues, namely lysine and arginine.[3][5] These proteases are integral to a wide array of physiological and pathological processes, including inflammation, tissue remodeling, and cell migration.[6][7][8]

One of the key enzymes inhibited by this compound is the urokinase plasminogen activator (uPA).[2] uPA is a central component of the plasminogen activation system, which is involved in fibrinolysis, cell adhesion, and migration.[7][9] Dysregulation of uPA activity has been implicated in the pathogenesis of numerous diseases, including cancer and chronic inflammatory conditions.[9][10]

Potential Application in Inflammatory Bowel Disease (IBD)

Recent preclinical studies have provided compelling evidence for the therapeutic potential of this compound in the management of IBD. A key study utilized a T cell transfer model of colitis in mice, which mimics the chronic inflammation characteristic of Crohn's disease.[1][11][12] In this model, administration of this compound demonstrated a significant amelioration of disease pathology.

Quantitative Data from Preclinical IBD Studies
ParameterValueExperimental ContextReference
Inhibitory Profile (IC50)
ThrombinSubmicromolarIn vitro enzyme activity assay[1]
Cathepsin GSubmicromolarIn vitro enzyme activity assay[1]
Efficacy in Colitis Mouse Model
Dosage5 mg/kgIntraperitoneal administration, twice daily[1][12]
Reduction in TNF-αSignificantColonic tissue homogenates[1][12]
Reduction in IL-1βSignificantColonic tissue homogenates[1][12]
Reduction in IL-6SignificantColonic tissue homogenates[1][12]
Improvement in Intestinal Barrier FunctionSignificantIn vivo permeability assay[1][12]
Experimental Protocol: T Cell Transfer Model of Colitis

This model involves the induction of colitis in severe combined immunodeficient (SCID) mice through the adoptive transfer of CD4+CD25-CD62L+ T cells.[1][12] Two weeks post-transfer, when colitis is established, mice are treated with this compound (5 mg/kg, intraperitoneally, twice daily).[1][12] The therapeutic effects are assessed by monitoring clinical parameters (body weight, stool consistency), colonoscopy, and histological analysis of the colon.[1][11] Inflammatory markers, including cytokine levels (TNF-α, IL-1β, IL-6) in colonic tissue, and intestinal permeability are also quantified.[1][12]

Signaling Pathway in IBD and the Role of this compound

In IBD, a dysregulated immune response leads to the chronic release of pro-inflammatory cytokines. Serine proteases, such as thrombin and cathepsin G, are implicated in this process through the activation of Protease-Activated Receptors (PARs) on immune and epithelial cells, perpetuating the inflammatory cascade.[1] this compound, by inhibiting these proteases, is hypothesized to dampen this signaling, leading to a reduction in inflammatory mediators and restoration of intestinal barrier integrity.[1][12]

IBD_Pathway cluster_inflammation Intestinal Inflammation cluster_intervention Therapeutic Intervention Immune Cells Immune Cells Serine Proteases Serine Proteases Immune Cells->Serine Proteases Release Epithelial Cells Epithelial Cells Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Serine Proteases\n(Thrombin, Cathepsin G) Serine Proteases (Thrombin, Cathepsin G) PARs PARs Pro-inflammatory Cytokines Pro-inflammatory Cytokines PARs->Pro-inflammatory Cytokines Upregulate Serine Proteases->PARs Activate Pro-inflammatory Cytokines->Immune Cells Activate Pro-inflammatory Cytokines->Epithelial Cells Damage This compound This compound This compound->Serine Proteases Inhibits

Caption: this compound's proposed mechanism in IBD.

Broader Therapeutic Potential: Fibrosis and Cancer

While direct preclinical evidence is less established, the inhibitory profile of this compound suggests its potential in other disease areas where serine proteases, particularly uPA, are key drivers of pathology.

Fibrosis

Fibrosis is characterized by the excessive deposition of extracellular matrix, leading to organ scarring and dysfunction.[13] uPA is known to play a complex role in tissue remodeling, and its dysregulation can contribute to fibrotic processes.[14][15] By modulating uPA activity, this compound could potentially interfere with the pathological tissue remodeling seen in fibrotic diseases of the lung, liver, and skin.[16]

Cancer

The uPA system is a well-established contributor to cancer progression, involved in tumor cell invasion, metastasis, and angiogenesis.[9][10] High levels of uPA and its receptor (uPAR) are often associated with poor prognosis in various cancers.[9] The development of uPA inhibitors has been an active area of cancer research, with some candidates entering clinical trials.[10][17] Given that this compound is a potent uPA inhibitor, its potential as an anti-cancer agent, possibly in combination with other therapies, warrants further investigation.

Experimental Workflow for Investigating Novel Applications

The exploration of this compound in new therapeutic areas would follow a structured preclinical research workflow.

Experimental_Workflow cluster_discovery Discovery & Target Validation cluster_preclinical Preclinical Development Target_Identification Identify Disease with Serine Protease Involvement In_Vitro_Assays In Vitro Enzyme Inhibition Assays Target_Identification->In_Vitro_Assays Cell-Based_Assays Cell-Based Functional Assays In_Vitro_Assays->Cell-Based_Assays Animal_Model Select Relevant Animal Model Cell-Based_Assays->Animal_Model Pharmacokinetics Pharmacokinetic & Biodistribution Studies Animal_Model->Pharmacokinetics Efficacy_Studies In Vivo Efficacy Studies Pharmacokinetics->Efficacy_Studies Toxicology Toxicology & Safety Studies Efficacy_Studies->Toxicology

Caption: Preclinical workflow for this compound.

Conclusion

This compound is a promising therapeutic candidate with a well-defined mechanism of action. While its development has been focused on ocular diseases, compelling preclinical data in a model of inflammatory bowel disease highlight its significant potential for non-ocular applications. Its potent inhibition of uPA and other trypsin-like serine proteases also provides a strong rationale for its investigation in fibrosis and cancer. Further preclinical studies are warranted to fully elucidate the therapeutic utility of this compound in these and other debilitating diseases characterized by serine protease dysregulation.

References

Cellular Targets of UAMC-00050 in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00050 is a potent, synthetic, small-molecule inhibitor of trypsin-like serine proteases.[1][2][3] It is an α-aminophosphonate-based compound developed as a multi-target inhibitor with therapeutic potential in inflammatory conditions such as inflammatory bowel disease (IBD) and dry eye disease.[2][4][5][6] A dysregulation of protease activity is a hallmark of many inflammatory diseases, where elevated levels of serine proteases contribute to tissue damage, barrier dysfunction, and the propagation of inflammatory signaling. This compound mitigates these effects by targeting key serine proteases involved in these pathological processes. This technical guide provides an in-depth overview of the known cellular targets of this compound within inflammatory pathways, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular mechanisms.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a well-defined, multi-target inhibitory profile against several key trypsin-like serine proteases implicated in inflammation. The compound has been shown to have submicromolar IC50 values for proteases such as thrombin and cathepsin G.[2][4] It also shows a favorable selectivity profile, with good inhibition of tryptase and limited activity against proteases involved in the coagulation cascade.[2][6]

Table 1: Summary of this compound In Vitro Inhibitory Activity

Target ProteaseReported IC50Significance in InflammationReference
ThrombinSubmicromolarActivates PARs, contributes to coagulation and inflammation.[2][4]
Cathepsin GSubmicromolarReleased by neutrophils, degrades extracellular matrix, activates other proteases and receptors.[2][4]
TryptaseGood InhibitionReleased from mast cells, potent activator of PAR2, contributes to neurogenic inflammation and hypersensitivity.[2][6]
Coagulation Cascade ProteasesLimited InhibitionDemonstrates a degree of selectivity for inflammatory proteases over those in normal hemostasis.[2][6]

Note: Specific IC50 values are reported in Ceuleers et al., 2018. The data presented here is a qualitative summary based on available literature.

Table 2: In Vivo Efficacy of this compound in a Murine Colitis Model

ParameterEffect of this compound TreatmentReference
T-bet mRNA expressionDecreased[4]
IFN-γ protein levelsDecreased[4]
TNF-α protein levelsDecreased[4]
IL-1β protein levelsDecreased[4]
IL-6 protein levelsDecreased[4]
PAR4 mRNA expressionDecreased[4]
Intestinal PermeabilityAmeliorated[4]

Core Cellular Targets and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of serine protease activity. This has significant downstream consequences on inflammatory signaling, with a pivotal role hypothesized for the Protease-Activated Receptor 4 (PAR4).

Direct Inhibition of Serine Proteases

This compound directly binds to the active site of trypsin-like serine proteases, preventing them from cleaving their physiological substrates. Key proteases implicated in inflammation and targeted by this compound include thrombin, tryptase, and cathepsin G, which are often upregulated in inflammatory conditions.[2][4]

Modulation of Protease-Activated Receptor 4 (PAR4) Signaling

A major consequence of serine protease inhibition by this compound is the modulation of PAR4 signaling.[4] PARs are a family of G protein-coupled receptors that are uniquely activated by proteolytic cleavage of their N-terminal domain, which unmasks a tethered ligand that self-activates the receptor. Proteases like thrombin, trypsin, and cathepsin G are known activators of PAR4.[1][4] By inhibiting these proteases, this compound prevents the activation of PAR4, thereby downregulating its downstream inflammatory cascade. In a murine model of colitis, treatment with this compound led to a significant decrease in the colonic mRNA expression of PAR4.[4]

Downstream of PAR4 activation, signaling proceeds primarily through Gαq and Gα12/13 pathways.[4]

  • Gαq Pathway: Leads to the activation of Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), culminating in the expression of pro-inflammatory genes.[4]

  • Gα12/13 Pathway: Activates RhoGEF and the RhoA/ROCK signaling cascade, which is involved in cytoskeletal changes, cell migration, and other cellular responses.[4][7]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PAR4 PAR4 Gq Gαq PAR4->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK Activation PKC->MAPK Inflam_Genes Inflammatory Gene Expression MAPK->Inflam_Genes Protease Serine Protease (e.g., Thrombin) Protease->PAR4 Activates UAMC This compound UAMC->Protease Inhibits MMP9_Activation UAMC This compound uPA uPA (Serine Protease) UAMC->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin proMMP9 pro-MMP-9 (Inactive) Plasmin->proMMP9 Activates activeMMP9 MMP-9 (Active) proMMP9->activeMMP9 ECM Extracellular Matrix Degradation activeMMP9->ECM Assay_Workflow start Start prep_inhibitor Prepare serial dilutions of this compound start->prep_inhibitor add_inhibitor Add inhibitor/vehicle to 96-well plate prep_inhibitor->add_inhibitor add_enzyme Add serine protease to wells add_inhibitor->add_enzyme incubate Incubate for 15-30 min (Inhibitor-Enzyme Binding) add_enzyme->incubate add_substrate Add fluorogenic substrate incubate->add_substrate read_plate Measure fluorescence kinetically in plate reader add_substrate->read_plate calculate Calculate reaction velocities and % inhibition read_plate->calculate plot Plot dose-response curve calculate->plot end Determine IC50 plot->end

References

Methodological & Application

Application Notes and Protocols for UAMC-00050 in In Vivo Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UAMC-00050 is a potent, irreversible inhibitor of trypsin-like serine proteases, demonstrating significant therapeutic potential in preclinical models of inflammatory conditions. These application notes provide detailed experimental protocols for the use of this compound in a rat model of Dry Eye Disease (DED), including surgical procedures, drug formulation and administration, and efficacy evaluation methods. Furthermore, this document summarizes the impact of this compound on key inflammatory markers and outlines its proposed mechanism of action through the inhibition of the Protease-Activated Receptor (PAR) signaling pathway. General protocols for pharmacokinetic and toxicology studies in rats are also provided to guide further preclinical development.

Data Presentation

Table 1: Efficacy of Topical this compound in a Rat Model of Dry Eye Disease
ParameterControl (Untreated Dry Eye)This compound (5 mM) TreatedPercentage ReductionReference
IL-1α Concentration (pg/mL)~150~50~67%[1]
TNF-α ConcentrationSignificantly ElevatedSignificantly ReducedData not quantified[2][3][4]
Corneal Fluorescein Staining ScoreSignificantly IncreasedSignificantly ReducedData not quantified[5]
Inflammatory Cell Infiltration (CD3+ and CD45+)Substantially PresentSubstantially ReducedData not quantified

Experimental Protocols

In Vivo Rat Model of Dry Eye Disease (DED)

This protocol describes the surgical induction of DED in rats via the removal of the exorbital lacrimal gland, a widely used method to mimic aqueous tear deficiency.[5][6][7][8][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical scissors, forceps, and retractors

  • Sterile saline solution

  • Sutures

Procedure:

  • Anesthetize the rat using an approved institutional protocol.

  • Place the rat in a lateral position and make a small skin incision posterior to the eye.

  • Carefully dissect the subcutaneous tissue to expose the exorbital lacrimal gland.

  • Gently exteriorize the gland using forceps and excise it.

  • Suture the incision and allow the rat to recover on a warming pad.

  • Post-operative analgesics should be administered as per veterinary guidelines.

  • Allow a recovery period of at least one week before initiating treatment.

This compound Formulation and Topical Administration

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or a buffered solution)

  • Micropipette

Procedure:

  • Prepare a 5 mM solution of this compound in the chosen vehicle. The solution should be sterile-filtered.

  • For topical administration, instill 5-10 µL of the this compound solution onto the cornea of the rat eye.

  • Administer the eye drops twice daily for the duration of the study (e.g., 24 days).[6]

  • The control group should receive the vehicle solution following the same administration schedule.

Efficacy Assessment

a) Corneal Fluorescein Staining: [10][11][12][13][14]

  • Instill 1-2 µL of 0.5% fluorescein sodium solution onto the rat's cornea.

  • After 1-2 minutes, gently flush the eye with sterile saline to remove excess dye.

  • Examine the cornea under a cobalt blue light using a slit lamp or a fluorescence microscope.

  • Score the degree of corneal staining based on a standardized scale (e.g., 0-4), where higher scores indicate more severe epithelial damage.

b) Schirmer's Tear Test: [15][16][17][18][19]

  • Use a sterile Schirmer's test strip.

  • Gently pull down the lower eyelid of the rat.

  • Place the bent end of the strip in the lateral canthus of the lower eyelid.

  • Hold the strip in place for a set time (e.g., 5 minutes).

  • Remove the strip and measure the length of the moistened area in millimeters. A reduced length indicates decreased tear production.

General Protocol for Pharmacokinetic Studies in Rats

Procedure:

  • Administer this compound to rats via the desired route (e.g., intravenous, oral, or topical).

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) via a cannulated vessel or tail vein.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

General Protocol for Acute Toxicology Studies in Rats

A general acute toxicology study can be performed to assess the safety profile of this compound.[20][21][22]

Procedure:

  • Administer single escalating doses of this compound to different groups of rats.

  • Monitor the animals for a specified period (e.g., 14 days) for any signs of toxicity, including changes in body weight, food and water consumption, and clinical observations.

  • At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

  • Determine the maximum tolerated dose (MTD) and identify any potential target organs of toxicity.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting serine proteases, which are key activators of Protease-Activated Receptors (PARs). Activation of PARs, particularly PAR2, on epithelial and immune cells triggers downstream signaling cascades involving G-proteins, which in turn activate Mitogen-Activated Protein Kinases (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathway.[2][4] This leads to the transcription and release of pro-inflammatory cytokines such as IL-1α and TNF-α. By inhibiting the initial serine protease activity, this compound effectively blocks this inflammatory cascade.

This compound Experimental Workflow

G cluster_model In Vivo Rat Model Animal Selection Animal Selection DED Induction DED Induction Animal Selection->DED Induction Surgical Removal of Exorbital Lacrimal Gland This compound Treatment This compound Treatment DED Induction->this compound Treatment Topical Administration Efficacy Assessment Efficacy Assessment This compound Treatment->Efficacy Assessment Fluorescein Staining, Schirmer's Test Data Analysis Data Analysis Efficacy Assessment->Data Analysis Quantify Inflammation and Tear Production

Caption: Experimental workflow for evaluating this compound in a rat dry eye model.

This compound Signaling Pathway Inhibition

G cluster_pathway PAR Signaling Pathway Serine Protease Serine Protease PAR2 PAR2 Serine Protease->PAR2 Activation This compound This compound This compound->Serine Protease Inhibition G-Protein G-Protein PAR2->G-Protein Activation MAPK / NF-kB MAPK / NF-kB G-Protein->MAPK / NF-kB Activation Inflammatory Cytokines Inflammatory Cytokines MAPK / NF-kB->Inflammatory Cytokines Transcription

Caption: this compound inhibits serine protease-mediated PAR2 signaling.

References

Application Notes and Protocols: Determination of Optimal Concentration of UAMC-00050 for Topical Ocular Administration

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Introduction

UAMC-00050 is a potent, synthetic, small-molecule inhibitor of trypsin-like serine proteases, with significant activity against urokinase plasminogen activator (uPA).[1][2][3] It has emerged as a promising therapeutic candidate for the treatment of dry eye disease (DED) and other inflammatory ocular surface disorders.[1][2][3][4][5][6] Preclinical studies have demonstrated the potential of this compound to mitigate ocular surface damage, reduce inflammation, and modulate the activity of matrix metalloproteinases (MMPs) in animal models of DED.[1][4][7] These application notes provide a comprehensive overview of the available data and outline detailed protocols for determining the optimal concentration of this compound for topical ocular administration.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the activity of trypsin-like serine proteases, which are implicated in the inflammatory cascade of dry eye disease.[1][2][7] The urokinase plasminogen activator (uPA) system, a key target of this compound, plays a crucial role in tissue remodeling, inflammation, and the activation of other proteases such as MMP-9.[1][7] In the context of DED, elevated protease activity on the ocular surface contributes to the disruption of the corneal epithelial barrier, activation of pro-inflammatory cytokines, and degradation of the extracellular matrix. By inhibiting these proteases, this compound is hypothesized to restore ocular surface homeostasis.[4][7]

G cluster_0 Pathophysiology of Dry Eye Disease cluster_1 Therapeutic Intervention Ocular Surface Stress Ocular Surface Stress Serine Protease Activation (e.g., uPA) Serine Protease Activation (e.g., uPA) Ocular Surface Stress->Serine Protease Activation (e.g., uPA) MMP-9 Activation MMP-9 Activation Serine Protease Activation (e.g., uPA)->MMP-9 Activation Inflammatory Cytokine Release (IL-1α, TNF-α) Inflammatory Cytokine Release (IL-1α, TNF-α) Serine Protease Activation (e.g., uPA)->Inflammatory Cytokine Release (IL-1α, TNF-α) Corneal Epithelial Barrier Disruption Corneal Epithelial Barrier Disruption MMP-9 Activation->Corneal Epithelial Barrier Disruption Inflammatory Cell Infiltration Inflammatory Cell Infiltration Inflammatory Cytokine Release (IL-1α, TNF-α)->Inflammatory Cell Infiltration Inflammatory Cell Infiltration->Corneal Epithelial Barrier Disruption This compound This compound This compound->Serine Protease Activation (e.g., uPA) Inhibition

Fig. 1: Proposed signaling pathway of this compound in Dry Eye Disease.

Summary of Preclinical Data

A key preclinical study investigated the efficacy of a 5 mM this compound tear drop formulation in a surgical rat model of dry eye.[1][4][7] The findings from this study are summarized below.

ParameterVehicle ControlThis compound (5 mM)Cyclosporine AUntreated
Ocular Surface Damage (Fluorescein Staining Score) Higher ScoreSignificantly Reduced ReducedHigh Score
Tear IL-1α Concentration ElevatedSignificantly Reduced -Elevated
Tear TNF-α Concentration ElevatedSignificantly Reduced -Elevated
Tear Volume No significant changeNo significant changeNo significant changeNo significant change
Conjunctival CD3+ Cell Infiltration PresentSubstantially Reduced -Present
Conjunctival CD45+ Cell Infiltration PresentSubstantially Reduced -Present
Tear pro-MMP-9 Levels -Accumulation --
Tear Active MMP-9 Levels ElevatedDecreased -Elevated

Data adapted from Joossen et al., 2020.[1][7]

Experimental Protocols for Optimal Concentration Determination

To determine the optimal concentration of this compound for topical ocular administration, a comprehensive dose-response study is required. The following protocols outline the key experiments to assess both the efficacy and safety of a range of this compound concentrations.

Formulation Preparation

A sterile, isotonic, and pH-balanced ophthalmic formulation of this compound should be prepared. A suggested starting point for the vehicle is a buffered saline solution with viscosity-enhancing agents to increase ocular residence time. The formulation should be sterile-filtered and confirmed to be non-irritating with compatible pH and osmolarity.[1]

Table 2: Example Formulation Components

ComponentPurposeExample Concentration Range
This compoundActive Pharmaceutical Ingredient0.1 mM - 10 mM
Sodium ChlorideTonicity Agentq.s. to isotonicity
Phosphate BufferpH Bufferingq.s. to pH 6.8 - 7.2
Hydroxypropyl MethylcelluloseViscosity Enhancer0.3% - 0.5%
Polysorbate 80Surfactant/Solubilizer0.05% - 0.1%
Purified WaterVehicleq.s. to 100%
Animal Model

A validated animal model of dry eye disease, such as the surgical removal of the exorbital lacrimal gland in rats or the controlled environmental chamber model in mice, should be utilized.[1][8]

G cluster_0 Animal Model Induction cluster_1 Treatment Groups cluster_2 Administration and Monitoring Acclimatization Acclimatization Induction Induction Acclimatization->Induction Surgical Lacrimal Gland Excision or Controlled Environment Confirmation Confirmation Induction->Confirmation Baseline Measurements Vehicle Vehicle Confirmation->Vehicle This compound (Low Dose) This compound (Low Dose) Confirmation->this compound (Low Dose) This compound (Mid Dose) This compound (Mid Dose) Confirmation->this compound (Mid Dose) This compound (High Dose) This compound (High Dose) Confirmation->this compound (High Dose) Positive Control (e.g., Cyclosporine A) Positive Control (e.g., Cyclosporine A) Confirmation->Positive Control (e.g., Cyclosporine A) Topical Administration Topical Administration Vehicle->Topical Administration This compound (Low Dose)->Topical Administration This compound (Mid Dose)->Topical Administration This compound (High Dose)->Topical Administration Positive Control (e.g., Cyclosporine A)->Topical Administration Efficacy Assessment Efficacy Assessment Topical Administration->Efficacy Assessment Daily/BID Safety Assessment Safety Assessment Efficacy Assessment->Safety Assessment Concurrent Terminal Procedures Terminal Procedures Safety Assessment->Terminal Procedures Endpoint

Fig. 2: Experimental workflow for dose-response study.
Efficacy Endpoints and Protocols

  • Objective: To assess corneal epithelial damage.

  • Protocol:

    • Instill 1-2 µL of 0.5% sodium fluorescein solution into the conjunctival sac.

    • After 1 minute, gently rinse the ocular surface with sterile saline.

    • Examine the cornea using a slit-lamp biomicroscope with a cobalt blue filter.

    • Grade the corneal staining based on a standardized scale (e.g., 0-4), where a higher score indicates more severe damage.

  • Objective: To measure the stability of the tear film.

  • Protocol:

    • Instill fluorescein as described above.

    • Instruct the animal to blink several times to distribute the fluorescein.

    • Using the slit-lamp, observe the tear film and measure the time in seconds from the last blink to the appearance of the first dry spot.

    • Repeat the measurement three times and calculate the average.

  • Objective: To quantify aqueous tear production.

  • Protocol:

    • Place a sterile Schirmer's strip in the lower conjunctival fornix for 60 seconds.

    • Measure the length of the wetted portion of the strip in millimeters.

  • Objective: To quantify the levels of pro-inflammatory cytokines.

  • Protocol:

    • Collect tear fluid using a microcapillary tube.

    • Centrifuge the collected tears to remove debris.

    • Analyze the supernatant for IL-1α and TNF-α concentrations using a multiplex immunoassay (e.g., ELISA or Luminex).

  • Objective: To evaluate inflammatory cell infiltration in the conjunctiva.

  • Protocol:

    • At the end of the study, euthanize the animals and carefully excise the conjunctival tissue.

    • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissue and perform Hematoxylin and Eosin (H&E) staining to assess general morphology.

    • Perform immunohistochemistry using antibodies against CD3 and CD45 to identify and quantify T-lymphocytes and total leukocytes, respectively.

Safety and Tolerability Endpoints
  • Ocular Irritation Assessment: Conduct a modified Draize test to evaluate for any signs of ocular irritation, including redness, chemosis, and discharge, at regular intervals throughout the study.

  • Intraocular Pressure (IOP) Measurement: Monitor IOP using a tonometer to ensure that the formulation does not adversely affect intraocular pressure.

  • Systemic Toxicity: Observe the animals for any signs of systemic toxicity, such as changes in body weight, food and water consumption, and overall behavior.

Data Analysis and Interpretation

The optimal concentration of this compound will be determined by identifying the lowest concentration that produces a statistically significant therapeutic effect on the key efficacy endpoints without causing any significant ocular or systemic side effects. A dose-response curve should be generated for each efficacy parameter to visualize the relationship between concentration and therapeutic benefit.

Conclusion

This compound represents a novel and promising therapeutic agent for dry eye disease. The protocols outlined in these application notes provide a robust framework for determining the optimal concentration for topical ocular administration. A thorough dose-response study evaluating both efficacy and safety is critical for the successful clinical translation of this compound.

References

Application Notes and Protocols for UAMC-00050 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00050 is a potent, synthetic small molecule inhibitor of trypsin-like serine proteases.[1] It is based on an α-aminophosphonate structure that mimics amino acids, allowing it to interact with the active site of these enzymes.[2] Serine proteases play a crucial role in various physiological and pathological processes, including inflammation, coagulation, and tissue remodeling. By inhibiting these enzymes, this compound can modulate their activity and is being investigated for its therapeutic potential in conditions such as dry eye syndrome and ocular inflammation.[1] These application notes provide detailed protocols for the preparation of this compound solutions for use in in vitro cell culture experiments.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Molecular Weight 695.10 g/mol [1]
Chemical Formula C₃₃H₃₆ClN₆O₅PSN/A
Class Trypsin-like Serine Protease Inhibitor[1]
Structure α-aminophosphonate[2]
Table 2: Recommended Solvents and Storage Conditions
SolventRecommended UseStorage of Stock SolutionFinal Concentration in Media
Dimethyl Sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions.Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[3]Should not exceed 0.1% (v/v) to minimize solvent-induced cytotoxicity.[4][5]
Cell Culture Medium Diluent for preparing working solutions from the DMSO stock.Prepare fresh for each experiment. Do not store.N/A

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration primary stock solution of this compound that can be stored for future use.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 695.10 g/mol x 1000 mg/g = 6.951 mg

  • Weighing the compound:

    • In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out approximately 6.95 mg of this compound powder into a sterile microcentrifuge tube.

  • Dissolving the compound:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution vigorously for several minutes until the powder is completely dissolved. Gentle warming of the solution to 37°C in a water bath can aid in dissolution if the compound is not fully soluble at room temperature.[3]

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components in an aseptic environment. If sterility is a concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Objective: To dilute the high-concentration DMSO stock solution to final working concentrations in cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium (containing serum and other supplements as required for your cell line)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile filter tips

Procedure:

  • Determine the final desired concentrations:

    • Decide on the range of this compound concentrations you wish to test in your experiment (e.g., 1 µM, 10 µM, 100 µM).

  • Calculate the required volume of stock solution:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of the stock solution (10 mM)

      • V₁ = Volume of the stock solution to be added (unknown)

      • C₂ = Desired final concentration

      • V₂ = Final volume of the working solution

    • Example for preparing 10 mL of a 10 µM working solution:

      • (10,000 µM) x V₁ = (10 µM) x (10 mL)

      • V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Prepare the working solution:

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium (in the example, 10 mL - 10 µL ≈ 10 mL).

    • Add the calculated volume of the 10 mM this compound stock solution to the medium (10 µL in this example).

    • Immediately after adding the stock solution, cap the tube and mix thoroughly by inverting or gentle vortexing. It is crucial to add the concentrated DMSO stock to the larger volume of aqueous medium while mixing to prevent precipitation of the hydrophobic compound.[5][6]

  • Prepare a solvent control:

    • It is essential to include a vehicle control in your experiments. Prepare a solution containing the same final concentration of DMSO as the highest concentration of this compound used.

    • Example: If your highest this compound concentration is 100 µM, the final DMSO concentration would be 1%. Your vehicle control should therefore be cell culture medium with 1% DMSO. However, it is best practice to keep the final DMSO concentration at or below 0.1%.

  • Treat the cells:

    • Remove the existing medium from your cell culture plates and replace it with the freshly prepared working solutions of this compound or the solvent control.

Mandatory Visualizations

Signaling Pathway Diagram

This compound is an inhibitor of trypsin-like serine proteases. These proteases can activate a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). The diagram below illustrates the general mechanism of PAR activation by a serine protease and the subsequent downstream signaling pathways, which can be inhibited by this compound.

PAR_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_activation Receptor Activation at Cell Membrane cluster_downstream Downstream Signaling Cascades This compound This compound Serine Protease Serine Protease This compound->Serine Protease Inhibits PAR Protease-Activated Receptor (PAR) Serine Protease->PAR Cleavage Cleaved PAR Activated PAR (Tethered Ligand Exposed) G-Protein Activation G-Protein (Gq, G12/13) Cleaved PAR->G-Protein Activation PLC Phospholipase C (PLC) G-Protein Activation->PLC RhoGEF RhoGEF G-Protein Activation->RhoGEF IP3_DAG IP3 & DAG Production PLC->IP3_DAG RhoA RhoA Activation RhoGEF->RhoA Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Cellular Responses Inflammation, Proliferation, Cytoskeletal Rearrangement Ca_PKC->Cellular Responses RhoA->Cellular Responses

Caption: this compound inhibits serine proteases, preventing PAR activation and downstream signaling.

Experimental Workflow Diagram

The following diagram outlines the key steps for preparing this compound solutions for a typical cell culture experiment.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment A Weigh this compound (e.g., 6.95 mg) B Dissolve in DMSO (e.g., 1 mL for 10 mM) A->B C Vortex/Warm to Ensure Complete Dissolution B->C D Aliquot and Store at -20°C C->D E Thaw a Single Aliquot of Stock Solution D->E For each experiment F Calculate Dilution for Desired Final Concentration E->F G Add Stock Solution to Pre-warmed Cell Culture Medium F->G H Mix Immediately and Thoroughly G->H K Add Working Solutions and Vehicle Control to Cells H->K I Prepare Vehicle Control (Medium + DMSO) I->K J Remove Old Medium from Cells J->K L Incubate for Desired Time Period K->L

Caption: Workflow for preparing this compound stock and working solutions for cell culture.

References

UAMC-00050 Administration Guide for Murine Colitis Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00050 is a potent inhibitor of trypsin-like serine proteases that has demonstrated efficacy in ameliorating intestinal inflammation and permeability in murine models of colitis.[1] A dysregulation in the balance between proteases and their inhibitors is a characteristic feature of inflammatory bowel diseases (IBD). This compound offers a therapeutic strategy by targeting this imbalance. This document provides a comprehensive guide for the administration of this compound in murine colitis models, including detailed experimental protocols, data presentation, and visualization of its mechanism of action.

Mechanism of Action

This compound is a serine protease inhibitor that is thought to exert its anti-inflammatory effects in colitis through the modulation of the Th1 inflammatory profile.[2] Evidence suggests that its mechanism may involve the regulation of Protease-Activated Receptor 4 (PAR4).[2][3] In a T-cell transfer model of colitis, treatment with this compound led to a significant reduction in the colonic expression of T-bet, a key transcription factor for Th1 cells, and PAR4.[1][2] This was accompanied by a decrease in pro-inflammatory cytokines such as IFN-γ, TNF-α, IL-1β, and IL-6.[2]

Signaling Pathway

UAMC_00050_Signaling_Pathway cluster_inflammation Intestinal Inflammation Serine Proteases Serine Proteases PAR4 PAR4 Serine Proteases->PAR4 Activates Th1 Cell Differentiation Th1 Cell Differentiation PAR4->Th1 Cell Differentiation T-bet T-bet Th1 Cell Differentiation->T-bet Pro-inflammatory Cytokines IFN-γ, TNF-α, IL-1β, IL-6 T-bet->Pro-inflammatory Cytokines Colitis Colitis Pro-inflammatory Cytokines->Colitis This compound This compound This compound->Serine Proteases Inhibits

Caption: Proposed signaling pathway of this compound in murine colitis.

Experimental Protocols

Adoptive T-Cell Transfer Colitis Model

This model is ideal for studying T-cell-mediated intestinal inflammation, which is a hallmark of Crohn's disease.

Materials:

  • Severe Combined Immunodeficient (SCID) mice

  • Healthy donor mice (e.g., BALB/c)

  • CD4+CD25-CD62L+ T-cells (Tregs)

  • This compound

  • Vehicle (5% DMSO solution in PBS)[1]

  • Standard laboratory equipment for cell isolation and injection

Procedure:

  • Induction of Colitis: Induce colitis in SCID mice by the adoptive transfer of CD4+CD25-CD62L+ T-cells from the spleens of donor mice.

  • Treatment Initiation: Begin treatment with this compound or vehicle two weeks after the T-cell transfer.[1]

  • Administration: Administer this compound intraperitoneally (i.p.) twice daily at a dose of 5 mg/kg for a total daily dose of 10 mg/kg.[1] The vehicle group should receive an equivalent volume of 5% DMSO in PBS.

  • Monitoring: Monitor the clinical parameters of colitis, such as body weight and clinical disease score, throughout the experiment.

  • Endpoint Analysis: At four weeks post-T-cell transfer, perform endpoint analyses including:

    • Colonoscopy to assess mucosal inflammation.

    • Post-mortem analysis of macroscopic and microscopic scores.

    • Measurement of myeloperoxidase (MPO) activity to quantify neutrophil infiltration.

    • Quantification of colonic cytokine levels (e.g., TNF-α, IL-1β, IL-6, IL-17) via methods like Cytometric Bead Array (CBA).[1]

    • Assessment of intestinal permeability using methods like the 4 kDa FITC-dextran assay.[1]

    • Gene expression analysis of T helper cell transcription factors (e.g., T-bet, GATA-3), Protease-Activated Receptors (PARs), and tight junction proteins via qPCR.[1]

Experimental Workflow

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase (2 weeks post-transfer) cluster_monitoring Monitoring (Weekly) cluster_endpoint Endpoint Analysis (4 weeks post-transfer) T-cell_Isolation Isolate CD4+CD25-CD62L+ T-cells from donor mice T-cell_Transfer Adoptive transfer of T-cells into SCID mice T-cell_Isolation->T-cell_Transfer UAMC-00050_Group Administer this compound (5 mg/kg, i.p., 2x/day) T-cell_Transfer->UAMC-00050_Group Vehicle_Group Administer Vehicle (5% DMSO in PBS, i.p., 2x/day) T-cell_Transfer->Vehicle_Group Clinical_Scores Body Weight Clinical Disease Score UAMC-00050_Group->Clinical_Scores Vehicle_Group->Clinical_Scores Colonoscopy Colonoscopy Clinical_Scores->Colonoscopy Post-mortem_Analysis Macroscopic & Microscopic Scores MPO Activity Colonoscopy->Post-mortem_Analysis Molecular_Analysis Cytokine Profiling (CBA) Gene Expression (qPCR) Post-mortem_Analysis->Molecular_Analysis Permeability_Assay FITC-dextran Assay Molecular_Analysis->Permeability_Assay

Caption: Experimental workflow for this compound administration in a T-cell transfer colitis model.

Data Presentation

Table 1: Effect of this compound on Inflammatory Parameters in T-Cell Transfer Colitis
ParameterColitis + VehicleColitis + this compoundSignificance
Colonoscopic Score IncreasedSignificantly Decreasedp < 0.05
Macroscopic Score IncreasedSignificantly Decreasedp < 0.05
Microscopic Score IncreasedSignificantly Decreasedp < 0.05
MPO Activity IncreasedSignificantly Decreasedp < 0.05
Colonic Weight/Length Ratio IncreasedSignificantly Decreasedp < 0.05
Data is presented as a summary of findings from the study by Van Spaendonk et al., 2021.[1]
Table 2: Effect of this compound on Colonic Cytokine Protein Levels in T-Cell Transfer Colitis
CytokineColitis + VehicleColitis + this compoundSignificance
TNF-α IncreasedSignificantly Decreasedp < 0.05
IL-1β IncreasedSignificantly Decreasedp < 0.05
IL-6 IncreasedSignificantly Decreasedp < 0.05
IL-17 IncreasedSignificantly Decreasedp < 0.05
Data is presented as a summary of findings from the study by Van Spaendonk et al., 2021.[1]
Table 3: Effect of this compound on Colonic mRNA Expression in T-Cell Transfer Colitis
GeneColitis + VehicleColitis + this compoundSignificance
T-bet IncreasedPartially Reversedp < 0.05
GATA-3 IncreasedPartially Reversedp < 0.05
PAR4 No significant changeSignificantly Decreasedp < 0.05
Data is presented as a summary of findings from the study by Van Spaendonk et al., 2021.[1]
Table 4: Effect of this compound on Intestinal Permeability
ParameterColitis + VehicleColitis + this compoundSignificance
4 kDa FITC-dextran IncreasedModestly but Significantly Amelioratedp < 0.05
Data is presented as a summary of findings from the study by Van Spaendonk et al., 2021.[1]

Conclusion

This compound demonstrates significant therapeutic potential in murine models of colitis by inhibiting serine proteases and subsequently reducing the Th1 inflammatory response. The provided protocols and data summaries offer a framework for researchers to effectively utilize this compound in their preclinical IBD studies. Further investigation into its effects in other colitis models, such as DSS or TNBS-induced colitis, could provide a broader understanding of its therapeutic utility.

References

Application Note: Measuring the Downstream Effects of UAMC-00050 on Matrix Metalloproteinase-9 (MMP-9) Activity in Tear Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix.[1][2] In ophthalmology, elevated levels and activity of MMP-9 in tears are strongly associated with ocular surface diseases, including dry eye disease (DED), corneal ulceration, and microbial keratitis.[3][4] This overexpression contributes to the disruption of the corneal epithelial barrier, leading to irritation, blurred vision, and inflammation. Consequently, MMP-9 is considered a key biomarker and a therapeutic target for managing these conditions.[3][4]

UAMC-00050 is a potent inhibitor of trypsin-like serine proteases, such as the urokinase plasminogen activator (uPA), and is under investigation as a therapeutic for DED.[3] While not a direct inhibitor of MMP-9, serine proteases can participate in the proteolytic cascade that leads to the activation of pro-MMP-9 into its active form.[2] Therefore, inhibiting upstream serine proteases with this compound may lead to a downstream reduction in active MMP-9 on the ocular surface.

This application note provides a detailed protocol for quantifying MMP-9 activity in tear samples using a fluorogenic substrate assay. This method is suitable for assessing the indirect, downstream effects of therapeutics like this compound in preclinical or clinical settings, helping to elucidate their mechanism of action in mitigating ocular surface pathology.

Proposed Mechanism of Action

The following diagram illustrates the proposed indirect pathway by which this compound may reduce MMP-9 activity. This compound inhibits an upstream serine protease, thereby preventing the activation of pro-MMP-9 and reducing the levels of active, tissue-degrading MMP-9.

cluster_0 Inflammatory Cascade cluster_1 MMP-9 Activation cluster_2 Pathological Effect Pro-Inflammatory Stimuli Pro-Inflammatory Stimuli Serine Protease (e.g., uPA) Serine Protease (e.g., uPA) Pro-Inflammatory Stimuli->Serine Protease (e.g., uPA) Activates Pro-MMP-9 (Inactive) Pro-MMP-9 (Inactive) Serine Protease (e.g., uPA)->Pro-MMP-9 (Inactive) Activates Active MMP-9 Active MMP-9 Pro-MMP-9 (Inactive)->Active MMP-9 Cleavage/ Activation ECM Degradation ECM Degradation Active MMP-9->ECM Degradation Causes This compound This compound This compound->Serine Protease (e.g., uPA) Inhibits

Caption: Proposed indirect inhibition of MMP-9 activation by this compound.

Experimental Protocol

This protocol describes the use of a fluorogenic MMP-9 activity assay kit to measure enzymatic activity in tear fluid. The principle involves an MMP-9-specific peptide substrate conjugated to a quenched fluorophore. Upon cleavage by active MMP-9, the fluorophore is released, and the resulting fluorescence is proportional to MMP-9 activity.

1. Materials and Reagents

  • Tear samples (collected from vehicle and this compound-treated groups)

  • Fluorogenic MMP-9 Assay Kit (e.g., BPS Bioscience Cat. #80215 or similar)

    • Recombinant Active MMP-9 Standard

    • MMP-9 Fluorogenic Substrate

    • Assay Buffer

  • APMA (p-Aminophenylmercuric Acetate), if measuring total MMP-9 activity

  • 96-well solid black microplates

  • Fluorescence microplate reader (Excitation/Emission ~328/393 nm)

  • Standard laboratory equipment (pipettes, tubes, etc.)

2. Tear Sample Collection and Preparation

  • Collect tears using a non-invasive method such as capillary tubes or Schirmer strips. For Schirmer strips, elute tears in a known volume of assay buffer.

  • Immediately place samples on ice.

  • Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to remove debris and cellular components.

  • Collect the supernatant. If not used immediately, store at -80°C.

  • Determine the total protein concentration of the tear samples (e.g., via BCA assay) for normalization purposes.

3. Assay Procedure

  • Prepare Standard Curve: Create a dilution series of the recombinant active MMP-9 standard (e.g., 0-50 ng/mL) in Assay Buffer.

  • Plate Setup:

    • Add 50 µL of each MMP-9 standard dilution to designated wells of the 96-well plate in duplicate.

    • Add 50 µL of Assay Buffer to "blank" wells.

    • Add 50 µL of diluted tear sample supernatant to the remaining wells. Dilute samples as necessary in Assay Buffer to ensure readings fall within the standard curve range.

  • Substrate Addition: Prepare the MMP-9 Substrate Working Solution according to the kit manufacturer's instructions. Add 50 µL of the Substrate Working Solution to all wells.

  • Incubation: Incubate the plate at 37°C for 2-6 hours, protected from light. The optimal incubation time may need to be determined empirically based on the activity level in the samples.

  • Fluorescence Measurement: Measure fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate (e.g., Ex: 328 nm, Em: 393 nm).

4. Data Analysis

  • Subtract the average fluorescence reading of the blank wells from all other readings.

  • Plot the fluorescence values for the MMP-9 standards against their concentrations to generate a standard curve.

  • Use the standard curve to interpolate the concentration of active MMP-9 (ng/mL) in each tear sample.

  • Normalize the MMP-9 activity to the total protein concentration of each sample if desired.

  • Compare the average MMP-9 activity between the vehicle control group and the this compound-treated group using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

The diagram below outlines the complete workflow for the study.

cluster_study Study Design cluster_assay Assay Protocol cluster_analysis Data Analysis Subject Grouping Group Subjects (e.g., Vehicle vs. This compound) Treatment Administration Administer Treatment (e.g., Topical Eye Drops) Subject Grouping->Treatment Administration Tear Collection Collect Tear Samples (Pre- and Post-Treatment) Treatment Administration->Tear Collection Sample Prep Centrifuge & Dilute Samples Tear Collection->Sample Prep Plate Loading Load Samples & Standards Sample Prep->Plate Loading Add Substrate Add Fluorogenic Substrate Plate Loading->Add Substrate Incubation Incubate at 37°C Add Substrate->Incubation Measure Fluorescence Read Plate (Ex/Em) Incubation->Measure Fluorescence Standard Curve Generate Standard Curve Measure Fluorescence->Standard Curve Calculate Concentration Determine MMP-9 Activity in Samples Standard Curve->Calculate Concentration Statistical Comparison Compare Treatment Groups Calculate Concentration->Statistical Comparison

Caption: Workflow for assessing this compound's effect on tear MMP-9 activity.

Data Presentation

The following table presents hypothetical data from a preclinical study, illustrating the potential downstream effect of this compound on MMP-9 activity in tear samples.

Treatment GroupNMean MMP-9 Activity (ng/mL)Standard Deviation% Reduction vs. Vehicle
Vehicle Control1045.28.5-
This compound (10 µM)1028.96.236.1%
This compound (50 µM)1019.75.156.4%

Note: Data are for illustrative purposes only and do not represent actual experimental results.

This application note details a robust method for quantifying active MMP-9 in tear samples, a critical biomarker for ocular surface inflammation. The protocol is particularly useful for evaluating the downstream efficacy of drugs like this compound, which target upstream enzymatic pathways rather than MMP-9 directly. By measuring changes in MMP-9 activity, researchers can gain valuable insights into the broader anti-inflammatory mechanisms of novel therapeutics for conditions such as dry eye disease.

References

Application Notes and Protocols for Immunohistochemical Detection of UAMC-00050 Targets in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00050 is a synthetic, small-molecule inhibitor targeting several trypsin-like serine proteases. Its therapeutic potential is being explored in inflammatory conditions such as dry eye disease and colitis. This compound has been shown to inhibit proteases including tryptase, thrombin, and cathepsin G.[1] The mechanism of action involves the modulation of inflammatory pathways, partly through the Protease-Activated Receptor 4 (PAR4) signaling cascade, and may influence the activity of matrix metalloproteinases like MMP-9.[1][2] These application notes provide detailed immunohistochemistry (IHC) protocols for the detection of these key this compound targets in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Experimental Workflow Overview

The following diagram outlines the general workflow for the immunohistochemical staining of this compound targets in tissue samples.

IHC Workflow cluster_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Fixation (10% Neutral Buffered Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking (Serum Block) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Overnight at 4°C) Blocking->PrimaryAb Detection Detection System (HRP-Polymer) PrimaryAb->Detection Chromogen Chromogen Substrate (DAB) Detection->Chromogen Counterstain Counterstaining (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Clearing Counterstain->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopic Examination Mounting->Microscopy

Figure 1: General workflow for immunohistochemistry.

Detailed Immunohistochemistry Protocols

The following tables summarize the recommended reagents and conditions for the immunohistochemical detection of each this compound target. A general protocol follows the tables.

Target-Specific Antibody and Staining Conditions
Target Protein Recommended Antibody Clone Host Species Suggested Dilution Range Antigen Retrieval Buffer
Tryptase AA1Mouse1:100 - 1:10,00010 mM Sodium Citrate, pH 6.0
Thrombin 5G9Mouse1:10010 mM Sodium Citrate, pH 6.0
Cathepsin G E3N3ORabbit1:50 - 1:20010 mM Sodium Citrate, pH 6.0
PAR4 PolyclonalRabbit1:50 - 1:20010 mM Sodium Citrate, pH 6.0
MMP-9 15W2Mouse1:50 - 1:20010 mM Sodium Citrate, pH 6.0
General Immunohistochemistry Protocol for FFPE Tissues

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water.

2. Antigen Retrieval:

  • Submerge slides in the recommended antigen retrieval buffer (see table above).

  • Heat the solution to 95-100°C in a water bath or steamer for 20-40 minutes.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in Tris-buffered saline with Tween 20 (TBST).

3. Peroxidase Blocking:

  • Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.

  • Rinse slides with TBST.

4. Blocking:

  • Incubate sections with a protein block (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

5. Primary Antibody Incubation:

  • Dilute the primary antibody to the recommended concentration in an appropriate antibody diluent.

  • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Detection System:

  • Rinse slides with TBST.

  • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody or a polymer-based detection system according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.

  • Rinse slides with TBST.

7. Chromogen Application:

  • Apply a 3,3'-Diaminobenzidine (DAB) substrate solution and incubate until the desired stain intensity develops.

  • Rinse slides with distilled water.

8. Counterstaining:

  • Counterstain the sections with hematoxylin for 1-2 minutes.

  • "Blue" the sections in running tap water.

9. Dehydration and Mounting:

  • Dehydrate the sections through graded alcohols (70%, 95%, 100%).

  • Clear the sections in xylene.

  • Mount the coverslip with a permanent mounting medium.

This compound Target Signaling Pathway: PAR4 Activation

This compound inhibits serine proteases like thrombin, which are known activators of Protease-Activated Receptors (PARs). PAR4 activation by thrombin initiates a signaling cascade that contributes to inflammation. The diagram below illustrates the key steps in this pathway.

PAR4 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thrombin Thrombin PAR4 PAR4 Thrombin->PAR4 cleavage & activation Gq Gq PAR4->Gq G1213 G12/13 PAR4->G1213 PLC PLCβ Gq->PLC RhoA RhoA G1213->RhoA Ca Ca²⁺ Mobilization PLC->Ca PKC PKC Ca->PKC NLRP3 NLRP3 Inflammasome Activation Ca->NLRP3 Akt Akt RhoA->Akt MAPK MAPK (ERK1/2) PKC->MAPK Inflammation Pro-inflammatory Gene Expression (e.g., IL-1β) MAPK->Inflammation Akt->Inflammation NLRP3->Inflammation

Figure 2: PAR4 signaling pathway in inflammation.

Thrombin cleaves the N-terminal domain of PAR4, exposing a tethered ligand that activates the receptor.[3][4] This leads to the coupling of Gq and G12/13 G-proteins.[1][5] Gq activation stimulates phospholipase Cβ (PLCβ), resulting in intracellular calcium mobilization and activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) like ERK1/2.[6][7] The G12/13 pathway activates RhoA, which can lead to the activation of Akt.[8] PAR4 signaling has also been linked to the activation of the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines such as IL-1β.[2][9] These downstream signaling events contribute to the inflammatory response.

References

Application Notes and Protocols for Determining the IC50 of UAMC-00050

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UAMC-00050 is a potent, small-molecule inhibitor of trypsin-like serine proteases, with a primary target being the urokinase-type plasminogen activator (uPA).[1][2][3] The uPA system is critically involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor metastasis.[4] The inhibitory activity of this compound makes it a valuable tool for studying the roles of uPA and other serine proteases in these processes and a potential therapeutic agent for conditions characterized by excessive protease activity.

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against uPA and other serine proteases using in vitro enzymatic assays. The provided methodologies, data presentation formats, and visual diagrams are intended to guide researchers in accurately assessing the potency and selectivity of this inhibitor.

Data Presentation

The inhibitory activity of this compound is summarized in the table below. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target protease by 50%.

Target ProteaseIC50 (µM)
Urokinase Plasminogen Activator (uPA)0.08 µM
Cathepsin G0.22 µM
Thrombin0.25 µM
Tryptase0.30 µM
Trypsin0.55 µM
Factor Xa> 2.5 µM
Plasmin> 2.5 µM
Tissue Plasminogen Activator (tPA)> 2.5 µM

Note: IC50 values are derived from graphical data presented in scientific literature and may be subject to slight variations. Values greater than 2.5 µM indicate minimal to no inhibition at the tested concentrations.[5]

Experimental Protocols

Two common methods for determining the IC50 of serine protease inhibitors are chromogenic and fluorogenic assays. Both rely on the cleavage of a synthetic substrate by the target enzyme, resulting in a detectable signal.

Chromogenic Assay for uPA Inhibition

This protocol describes the determination of this compound's IC50 value against uPA using a chromogenic substrate that releases p-nitroaniline (pNA) upon cleavage, which can be quantified by measuring absorbance at 405 nm.

Materials:

  • Human urokinase-type plasminogen activator (uPA), purified

  • Chromogenic uPA substrate (e.g., Spectrozyme® PL: H-D-Nle-CHA-Lys-pNA)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Prepare enzyme and substrate solutions:

    • Dilute human uPA in Assay Buffer to the desired working concentration.

    • Dissolve the chromogenic substrate in Assay Buffer to its working concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound solution at various concentrations (or vehicle control - Assay Buffer with the same percentage of DMSO).

      • uPA solution.

    • Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction:

    • Add the chromogenic substrate solution to each well to start the reaction.

  • Measure absorbance:

    • Immediately measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation period at 37°C (endpoint assay).

  • Data Analysis:

    • For kinetic assays, determine the initial reaction velocity (rate of change in absorbance over time) for each inhibitor concentration.

    • For endpoint assays, use the final absorbance values.

    • Plot the percentage of uPA inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorogenic Assay for uPA Inhibition

This protocol utilizes a fluorogenic substrate that, upon cleavage by uPA, releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), which can be detected using a fluorescence plate reader.

Materials:

  • Human urokinase-type plasminogen activator (uPA), purified

  • Fluorogenic uPA substrate (e.g., AMC-based peptide substrate)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader (with appropriate excitation/emission filters, e.g., Ex/Em = 380/450 nm for AMC)

Procedure:

  • Prepare this compound dilutions:

    • Follow the same procedure as in the chromogenic assay.

  • Prepare enzyme and substrate solutions:

    • Dilute human uPA in Assay Buffer.

    • Dissolve the fluorogenic substrate in Assay Buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the Assay Buffer, this compound dilutions (or vehicle control), and the uPA solution to each well.

    • Mix and pre-incubate at 37°C for 15-30 minutes.

  • Initiate the reaction:

    • Add the fluorogenic substrate solution to each well.

  • Measure fluorescence:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic or endpoint manner at 37°C.

  • Data Analysis:

    • Calculate the reaction velocities or endpoint fluorescence values.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

experimental_workflow Experimental Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions pre_incubation Pre-incubate uPA with this compound prep_inhibitor->pre_incubation prep_enzyme Prepare uPA Working Solution prep_enzyme->pre_incubation prep_substrate Prepare Substrate (Chromogenic/Fluorogenic) reaction Initiate Reaction with Substrate prep_substrate->reaction pre_incubation->reaction measurement Measure Signal (Absorbance/Fluorescence) reaction->measurement calc_inhibition Calculate Percent Inhibition measurement->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for IC50 determination of this compound against uPA.

uPA_Signaling_Pathway Simplified uPA/uPAR Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling uPA uPA uPAR uPAR uPA->uPAR Binding Plasminogen Plasminogen uPA->Plasminogen Activation Integrins Integrins uPAR->Integrins Interaction Plasmin Plasmin Plasminogen->Plasmin Cleavage ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation MMPs Pro-MMPs Plasmin->MMPs Activation active_MMPs Active MMPs MMPs->active_MMPs Cleavage active_MMPs->ECM Degradation UAMC_00050 This compound UAMC_00050->uPA Inhibition FAK FAK Integrins->FAK Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Cell_Responses Cell Proliferation, Migration, Survival PI3K_Akt->Cell_Responses MAPK_ERK->Cell_Responses

Caption: The uPA/uPAR signaling cascade and its inhibition by this compound.

References

Application Notes and Protocols for a Novel UAMC-00050 Sustained-Release Ophthalmic Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe a hypothetical UAMC-00050 loaded nanoparticle-in-gel system designed for sustained topical delivery to the eye. This compound is a potent trypsin-like serine protease inhibitor under investigation for the treatment of dry eye syndrome and ocular inflammation.[1][2][3][4] The described formulation aims to enhance the bioavailability and prolong the residence time of this compound on the ocular surface, thereby improving its therapeutic efficacy and patient compliance.

Poor bioavailability of drugs from conventional eye drops is a significant challenge, primarily due to rapid tear turnover and nasolacrimal drainage.[5] To overcome these limitations, advanced drug delivery systems like nanoparticles and in-situ gels are being explored.[6][7][8] Nanoparticles can improve drug solubility and penetration, while in-situ gelling systems undergo a phase transition upon instillation to form a gel, which extends the contact time with the ocular surface.[6][7][9] This document provides detailed protocols for the preparation and characterization of a this compound nanoparticle-laden in-situ gelling system.

Formulation Characteristics

The following tables summarize the key characteristics of the hypothetical this compound nanoparticle and the final in-situ gel formulation.

Table 1: this compound Nanoparticle Characteristics

ParameterValue
Average Particle Size (nm)150 ± 20
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)+25 ± 5
Encapsulation Efficiency (%)85 ± 5
Drug Loading (%)10 ± 2

Table 2: this compound In-Situ Gel Formulation Properties

ParameterBefore Instillation (Sol)After Instillation (Gel)
Appearance Clear, transparent liquidClear, viscous gel
pH 6.5 ± 0.27.4
Viscosity (cP) 50 - 1005000 - 10000
Gelling Time (s) N/A< 60
Drug Content (%) 0.10.1

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Nanoparticles

This protocol describes the preparation of this compound loaded nanoparticles using a modified nanoprecipitation method.

Materials:

  • This compound

  • Eudragit RL 100

  • Polyvinyl alcohol (PVA)

  • Acetone

  • Purified water

Procedure:

  • Dissolve 100 mg of this compound and 500 mg of Eudragit RL 100 in 20 mL of acetone to prepare the organic phase.

  • Prepare a 1% w/v aqueous solution of PVA.

  • Inject the organic phase into the aqueous PVA solution under constant magnetic stirring at 1000 rpm.

  • Continue stirring for 3-4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 30 minutes.

  • Discard the supernatant and wash the nanoparticle pellet with purified water to remove any unentrapped drug and excess PVA.

  • Resuspend the washed nanoparticles in a small volume of purified water and lyophilize for storage.

Protocol 2: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Disperse the lyophilized nanoparticles in purified water.

  • Analyze the dispersion using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform measurements in triplicate.

2. Encapsulation Efficiency and Drug Loading:

  • Accurately weigh a known amount of lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable solvent (e.g., methanol) to break them and release the entrapped drug.

  • Quantify the amount of this compound in the solution using a validated HPLC method.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

    • DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

Protocol 3: Preparation of this compound Nanoparticle-Laden In-Situ Gel

This protocol details the formulation of a pH-sensitive in-situ gel containing the prepared this compound nanoparticles.

Materials:

  • This compound loaded nanoparticles

  • Chitosan

  • Gellan gum

  • Purified water

Procedure:

  • Disperse a calculated amount of lyophilized this compound nanoparticles in a 0.5% (w/v) chitosan solution (prepared in 0.5% acetic acid).

  • Separately, prepare a 0.2% (w/v) gellan gum solution in hot purified water and cool to room temperature.

  • Slowly add the gellan gum solution to the nanoparticle-chitosan dispersion under gentle stirring.

  • Adjust the pH of the final formulation to 6.5 using a sterile sodium hydroxide solution.

  • Sterilize the final formulation by filtration through a 0.22 µm syringe filter.

Protocol 4: In Vitro Drug Release Study

This study evaluates the release profile of this compound from the in-situ gel formulation.

Procedure:

  • Use a Franz diffusion cell apparatus with a dialysis membrane separating the donor and receptor compartments.

  • Fill the receptor compartment with simulated tear fluid (pH 7.4) and maintain the temperature at 37°C.

  • Place a known amount of the this compound in-situ gel formulation in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

  • Analyze the samples for this compound concentration using HPLC.

  • Plot the cumulative percentage of drug released against time.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Nanoparticle Characterization cluster_gel In-Situ Gel Formulation cluster_eval Formulation Evaluation UAMC_Eudragit This compound & Eudragit RL 100 in Acetone Nanoprecipitation Nanoprecipitation UAMC_Eudragit->Nanoprecipitation PVA_sol Aqueous PVA Solution PVA_sol->Nanoprecipitation Stirring Solvent Evaporation Nanoprecipitation->Stirring Centrifugation Centrifugation & Washing Stirring->Centrifugation Lyophilization Lyophilization Centrifugation->Lyophilization DLS DLS Analysis (Size, PDI, Zeta Potential) Lyophilization->DLS HPLC HPLC Analysis (EE & DL) Lyophilization->HPLC NP_dispersion Nanoparticle Dispersion in Chitosan Lyophilization->NP_dispersion Mixing Mixing NP_dispersion->Mixing Gellan_gum Gellan Gum Solution Gellan_gum->Mixing pH_adjustment pH Adjustment & Sterilization Mixing->pH_adjustment Release_study In Vitro Drug Release pH_adjustment->Release_study

Caption: Experimental workflow for the preparation and evaluation of the this compound formulation.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway for this compound in Dry Eye Disease UAMC This compound uPA Urokinase Plasminogen Activator (uPA) (Serine Protease) UAMC->uPA Inhibition Plasmin Plasmin uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Active_MMPs Active MMPs Plasmin->Active_MMPs Activates MMPs Matrix Metalloproteinases (MMPs) (Inactive) MMPs->Active_MMPs Inflammation Ocular Surface Inflammation (e.g., Corneal Epithelial Barrier Disruption) Active_MMPs->Inflammation Contributes to

Caption: Hypothetical mechanism of action of this compound in reducing ocular surface inflammation.

References

Troubleshooting & Optimization

Improving the solubility of UAMC-00050 for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UAMC-00050. The focus is on improving the solubility of this potent trypsin-like serine protease inhibitor for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an α-aminophosphonate-based inhibitor of trypsin-like serine proteases, investigated for conditions like dry eye syndrome and ocular inflammation.[1][2][3] Like many compounds in its class, this compound has limited aqueous solubility, which can pose a challenge for preparing formulations suitable for in vivo administration, potentially impacting its bioavailability and therapeutic efficacy.

Q2: Is there a known successful formulation for in vivo studies with this compound?

A2: Yes, a formulation for intraperitoneal (i.p.) injection in rodents has been successfully used. This formulation consists of this compound dissolved in a vehicle of 5% Dimethyl Sulfoxide (DMSO) in a suitable aqueous buffer (e.g., saline or phosphate-buffered saline).

Q3: What are the general strategies if I encounter solubility issues with this compound?

A3: For poorly water-soluble drugs like this compound, several formulation strategies can be explored. These include:

  • Co-solvents: Using a mixture of a non-aqueous solvent (like DMSO or ethanol) with an aqueous buffer.

  • pH adjustment: Assessing the pH-solubility profile of this compound to determine if solubility can be enhanced in acidic or basic conditions.

  • Excipients: Employing solubilizing agents such as cyclodextrins or surfactants.

  • Particle size reduction: Techniques like micronization can improve the dissolution rate.

  • Solid dispersions: Creating a dispersion of the compound in a carrier matrix.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation during formulation preparation The concentration of this compound exceeds its solubility limit in the chosen solvent system.1. Gently warm the solution while stirring. 2. Increase the proportion of the organic co-solvent (e.g., increase DMSO from 5% to 10%), ensuring the final concentration is well-tolerated in your animal model. 3. Sonication can help in dissolving the compound. 4. If precipitation persists, a lower stock concentration may be necessary.
Cloudiness or precipitation after adding to aqueous buffer The compound is "crashing out" of the initial organic solvent upon dilution into the aqueous phase.1. Add the this compound stock solution to the aqueous buffer slowly while vortexing vigorously. 2. Consider using a surfactant (e.g., Tween 80 or Cremophor EL) in the aqueous phase to maintain solubility.
Difficulty dissolving the lyophilized powder The compound may have low wettability.1. Start by adding a small amount of a pure organic solvent (e.g., 100% DMSO) to wet the powder. 2. Once the powder is wetted, gradually add the remaining solvent or buffer with continuous mixing.
Need for a formulation with lower DMSO concentration The 5% DMSO concentration may not be suitable for the specific experimental model or administration route.1. Explore other co-solvents such as ethanol, polyethylene glycol (PEG), or propylene glycol. 2. Investigate the use of solubilizing excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) which can encapsulate hydrophobic molecules and improve aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol is based on a formulation reported for in vivo studies in rodents.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, low-adhesion microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Calculate Required Amounts: Determine the total volume of dosing solution needed and the required final concentration of this compound.

  • Prepare Stock Solution:

    • In a sterile microcentrifuge tube, weigh the required amount of this compound.

    • Add the necessary volume of 100% DMSO to create a concentrated stock solution. Ensure the final volume of DMSO in the dosing solution will be 5%. For example, to prepare 1 mL of a 5% DMSO solution, you will use 50 µL of 100% DMSO.

    • Vortex or sonicate until the compound is fully dissolved.

  • Prepare Final Dosing Solution:

    • In a separate sterile tube, measure out the required volume of sterile saline or PBS (e.g., 950 µL for a 1 mL final volume).

    • Slowly add the this compound stock solution (e.g., 50 µL) to the saline or PBS while vortexing to ensure rapid mixing and prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

Quantitative Data Summary

Parameter Value Notes
Vehicle Composition 5% DMSO in saline or PBSThis has been reported for successful intraperitoneal administration in rats.
Reported Dosages 0.1 - 5 mg/kgThe optimal dose will depend on the specific animal model and experimental endpoint.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is an inhibitor of trypsin-like serine proteases. These proteases can activate other downstream targets, such as Protease-Activated Receptors (e.g., PAR4) and Matrix Metalloproteinases (e.g., MMP-9). By inhibiting the initial protease, this compound can block these subsequent signaling cascades.

UAMC_00050_Mechanism UAMC This compound Protease Trypsin-like Serine Protease UAMC->Protease PAR4 PAR4 Activation Protease->PAR4 MMP9 pro-MMP-9 to active MMP-9 Protease->MMP9 Downstream Downstream Signaling PAR4->Downstream MMP9->Downstream

Caption: Mechanism of action for this compound.

Experimental Workflow for Formulation Preparation

The following diagram outlines the logical steps for preparing an in vivo formulation of this compound.

Formulation_Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO (Stock Solution) weigh->dissolve mix Slowly add stock to vehicle while vortexing dissolve->mix prepare_vehicle Prepare Aqueous Vehicle (e.g., Saline) prepare_vehicle->mix check Visually inspect for precipitation mix->check ready Ready for in vivo use check->ready Clear troubleshoot Troubleshoot (see guide) check->troubleshoot Precipitate

Caption: Workflow for preparing this compound for in vivo studies.

References

Addressing potential off-target effects of UAMC-00050 in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the trypsin-like serine protease inhibitor, UAMC-00050.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of trypsin-like serine proteases.[1] It is an α-aminophosphonate-based compound that mimics the transition state of peptide bond hydrolysis, thereby blocking the catalytic activity of these enzymes.[2][3] Its inhibitory profile shows activity against several serine proteases, including urokinase plasminogen activator (uPA), thrombin, and cathepsin G.

Q2: I am observing unexpected phenotypic changes in my cell-based assays that don't seem to be related to the primary target. What could be the cause?

A2: While this compound is designed to be a selective serine protease inhibitor, off-target effects are a possibility with any small molecule. Unexpected phenotypes could arise from the inhibition of other proteases not in your panel of interest or from interactions with entirely different classes of proteins. For example, in a mouse model of colitis, this compound treatment was associated with alterations in the Th1 inflammatory profile, including changes in the expression of T-bet and Protease-Activated Receptor 4 (PAR4). This suggests that the downstream effects of inhibiting the primary target can be complex and lead to widespread changes in cellular signaling. If you suspect off-target effects, consider performing a broader analysis of protein expression or activity, such as a proteomic analysis of treated versus untreated cells.

Q3: My in vitro protease inhibition assay is giving inconsistent results (high background, low signal). What are some common troubleshooting steps?

A3: Inconsistent results in in vitro protease assays can stem from several factors:

  • Reagent Preparation: Ensure all buffers and reagents are at the correct pH and temperature. Some proteases have very specific buffer requirements.

  • Enzyme Activity: Confirm the activity of your protease stock. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles.

  • Substrate Concentration: Use a substrate concentration that is appropriate for your enzyme and is within the linear range of your detection method.

  • Inhibitor Solubility: Ensure this compound is fully dissolved in a compatible solvent. Precipitation of the inhibitor will lead to inaccurate concentrations.

  • Assay Conditions: Optimize incubation times and temperatures. For slow-acting inhibition, a longer pre-incubation of the enzyme and inhibitor may be necessary before adding the substrate.

For a more detailed checklist, refer to general troubleshooting guides for enzymatic assays.[4]

Q4: Are there any known effects of this compound on cytokine levels?

A4: Yes, in a T cell transfer model of colitis, treatment with this compound led to a reduction in the inflammatory cytokines IFN-γ, TNF-α, IL-1β, and IL-6. This suggests that the inhibition of serine proteases by this compound can modulate inflammatory signaling pathways. If your research involves inflammatory responses, it is advisable to monitor the cytokine profile in your experimental system.

Data Presentation

Inhibitory Profile of this compound

The following table summarizes the known inhibitory activity of this compound against a selection of serine proteases. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

ProteaseIC50 (µM)
Thrombin Value not explicitly stated, but inhibited
Cathepsin G Value not explicitly stated, but inhibited
uPA Inhibited[2][3]

Note: Specific IC50 values for thrombin and cathepsin G were not found in the provided search results, but literature indicates inhibitory activity.

Effects of this compound on Cytokine Expression in a Colitis Model
CytokineEffect of this compound Treatment
IFN-γ Reduced
TNF-α Reduced
IL-1β Reduced
IL-6 Reduced

Experimental Protocols

General In Vitro Protease Activity Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific serine protease using a fluorogenic substrate.

Materials:

  • Purified serine protease of interest

  • This compound

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations for the specific protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in assay buffer.

    • Prepare a working solution of the protease in assay buffer.

    • Prepare a working solution of the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer (for blank) or this compound dilution

      • Protease solution

    • Include wells with enzyme and no inhibitor (positive control) and wells with buffer and substrate only (negative control).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the protease for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add the fluorogenic substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its target protein in a cellular environment.[5] The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target protease

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Equipment for heat treatment (e.g., PCR cycler, heating block)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound at the desired concentration or with a vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a PCR cycler. One sample should be left at room temperature as a control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Protein:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein remaining against the temperature for both vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates stabilization of the target protein and confirms target engagement.

Mandatory Visualizations

Signaling Pathway of this compound in an Inflammatory Context

This diagram illustrates the hypothesized signaling pathway affected by this compound in a T-cell-mediated inflammatory response, as suggested by studies in a colitis model.

UAMC_00050_Signaling cluster_inhibition Inhibition by this compound cluster_signaling Downstream Effects This compound This compound Serine Proteases Serine Proteases This compound->Serine Proteases inhibits PAR4 PAR4 This compound->PAR4 indirectly reduces signaling T-bet T-bet This compound->T-bet indirectly reduces expression Inflammatory Cytokines IFN-γ TNF-α IL-1β IL-6 This compound->Inflammatory Cytokines reduces production Serine Proteases->PAR4 activates PAR4->T-bet influences Th1 Differentiation Th1 Differentiation T-bet->Th1 Differentiation promotes Th1 Differentiation->Inflammatory Cytokines produces

Caption: Hypothesized signaling pathway affected by this compound.

Experimental Workflow for Off-Target Identification

This diagram outlines a general workflow for identifying potential off-target effects of this compound.

Off_Target_Workflow Cell Culture Cell Culture Treatment Treat with this compound or Vehicle Control Cell Culture->Treatment Proteomics Quantitative Proteomics (e.g., LC-MS/MS) Treatment->Proteomics CETSA_MS CETSA coupled with Mass Spectrometry Treatment->CETSA_MS Data Analysis Data Analysis Proteomics->Data Analysis CETSA_MS->Data Analysis Target Validation Target Validation Data Analysis->Target Validation Identify potential off-targets

Caption: Workflow for identifying potential off-target effects.

Logical Relationship for Troubleshooting In Vitro Assays

This diagram presents a logical flow for troubleshooting common issues in in vitro protease assays.

Troubleshooting_Logic Inconsistent Results Inconsistent Results Check Reagents Verify buffer pH, enzyme activity, and substrate integrity Inconsistent Results->Check Reagents Check Assay Conditions Optimize incubation time, temperature, and concentrations Check Reagents->Check Assay Conditions If problem persists Problem Solved Problem Solved Check Reagents->Problem Solved If reagents were faulty Check Instrument Confirm plate reader settings and calibration Check Assay Conditions->Check Instrument If problem persists Check Assay Conditions->Problem Solved If conditions were suboptimal Check Instrument->Problem Solved If settings were incorrect

Caption: Troubleshooting logic for in vitro protease assays.

References

Optimizing UAMC-00050 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of UAMC-00050 to minimize side effects during experiments.

FAQs: this compound Dosage and Side Effects

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, synthetic, small-molecule inhibitor of trypsin-like serine proteases.[1][2][3] It is based on an α-aminophosphonate structure and targets several enzymes, including the urokinase plasminogen activator (uPA).[4] Its primary application in research is for the treatment of dry eye syndrome and ocular inflammation.[1][2][3][4][5]

Q2: What is the recommended starting concentration for in vivo ophthalmic studies?

Based on published preclinical data, a topical concentration of 5 mM of this compound has been shown to be effective in a rat model of dry eye disease.[6] This concentration demonstrated a significant reduction in ocular surface damage and inflammatory markers.[2][6][7]

Q3: What are the known side effects of this compound?

Direct preclinical studies on the side effects of this compound are limited. However, a study using a 5 mM topical formulation in a rat model reported the formulation to be "non-irritating".[2][3][7]

As this compound is a serine protease inhibitor and specifically a urokinase plasminogen activator (uPA) inhibitor, it is prudent to consider potential side effects associated with this class of drugs, which can include:

  • Ocular:

    • Irritation

    • Inflammation

  • Systemic (if absorbed):

    • Effects on coagulation, though systemic absorption from topical ocular administration is expected to be low.

Q4: How can I monitor for potential ocular side effects during my experiments?

Regular and detailed ocular examinations are crucial. Key parameters to monitor include:

  • Visual Acuity: Assess for any changes in vision.

  • Slit-lamp Biomicroscopy: Examine the anterior segment of the eye for signs of inflammation, corneal changes (keratopathy), or other abnormalities.[8]

  • Intraocular Pressure (IOP): Measure IOP to detect any drug-induced changes.

  • Fundus Photography: To examine the posterior segment of the eye.[8]

  • Corneal Staining: Use fluorescein or lissamine green to assess the integrity of the corneal and conjunctival epithelium.

Troubleshooting Guide: Minimizing Side Effects

Issue 1: Observed Ocular Irritation (e.g., redness, swelling)

  • Potential Cause: The formulation vehicle or the concentration of this compound may be causing irritation.

  • Troubleshooting Steps:

    • Vehicle Control: Ensure a vehicle-only control group is included in your study to differentiate between effects of the drug and the formulation.

    • Dose-Response Study: If irritation is observed, consider performing a dose-response study with lower concentrations of this compound to identify the maximum non-irritating concentration.

    • Formulation pH and Osmolarity: Verify that the pH and osmolarity of your this compound formulation are within a physiologically acceptable range for ocular administration (typically pH 6.6-7.8 and 260-320 mOsm/kg).[2][3][7]

Issue 2: Unexpected Systemic Effects

  • Potential Cause: Although unlikely with topical administration, systemic absorption may occur, especially with compromised ocular surfaces or high concentrations.

  • Troubleshooting Steps:

    • Reduce Concentration: Lower the concentration of this compound in the formulation.

    • Monitor Systemic Parameters: In preclinical models, monitor relevant systemic parameters such as coagulation profiles if there is a concern about systemic exposure to a uPA inhibitor.

    • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the extent of systemic absorption of this compound following topical ocular administration.

Data Presentation: Summary of In Vivo Efficacy Data for this compound

ParameterControl (Untreated Dry Eye)VehicleThis compound (5 mM)Cyclosporine AOutcome
Ocular Surface Damage (Fluorescein Score) IncreasedIncreasedSignificantly ReducedNo Significant ReductionThis compound was effective in reducing corneal damage.[2][6]
IL-1α in Tear Fluid IncreasedIncreasedSignificantly ReducedNot ReportedThis compound reduced pro-inflammatory cytokine levels.[2]
TNF-α in Tear Fluid IncreasedIncreasedSignificantly ReducedNot ReportedThis compound reduced pro-inflammatory cytokine levels.[2]
Inflammatory Cell Infiltration (CD3+ & CD45+) IncreasedIncreasedSubstantially ReducedNot ReportedThis compound reduced immune cell infiltration in the conjunctiva.[2]
MMP-9 Activity in Tear Fluid Active MMP-9 presentActive MMP-9 presentPro-MMP-9 accumulation, reduced active MMP-9Not ReportedThis compound may inhibit the activation of MMP-9.[2][6]

Experimental Protocols

1. In Vivo Model of Dry Eye Disease in Rats

This protocol is based on the methodology described by Joossen et al. (2020).[2]

  • Animal Model: Wistar rats.

  • Induction of Dry Eye: Surgical removal of the exorbital lacrimal gland.

  • Treatment Groups:

    • Untreated Dry Eye

    • Vehicle Control

    • This compound (5 mM in vehicle)

    • Positive Control (e.g., Cyclosporine A)

  • Administration: Topical instillation of 5 µL of the test solution onto the ocular surface, twice daily for 24 days.

  • Efficacy Endpoints:

    • Corneal Fluorescein Staining: To assess ocular surface damage.

    • Tear Fluid Analysis: Collection of tear fluid to measure concentrations of inflammatory cytokines (e.g., IL-1α, TNF-α) and MMP-9 activity.

    • Histology: Immunohistochemical analysis of conjunctival tissue for inflammatory cell markers (e.g., CD3, CD45).

2. General Protocol for Preclinical Ocular Toxicity and Irritation Assessment

This is a generalized protocol based on regulatory guidelines for ophthalmic drugs.[8][9][10]

  • Animal Model: Typically rabbits or non-human primates.[8][10]

  • Study Design:

    • Multiple dose groups (e.g., low, mid, high concentration) of this compound.

    • A vehicle control group.

    • A saline control group.

  • Administration: Topical ocular administration for a defined period (e.g., 28 days).

  • Ocular Examinations (performed at baseline and regular intervals):

    • Detailed slit-lamp examination.

    • Intraocular pressure measurement.

    • Fundus photography.

  • Systemic Evaluation:

    • Clinical observations.

    • Body weight measurements.

    • Hematology and clinical chemistry at termination.

  • Pathology:

    • Gross pathology of the eyes and adnexa.

    • Histopathology of the eyes and optic nerves.

Mandatory Visualizations

Signaling_Pathway cluster_0 Dry Eye Disease Pathophysiology cluster_1 Therapeutic Intervention Ocular Surface Stress Ocular Surface Stress Inflammatory Cascade Inflammatory Cascade Ocular Surface Stress->Inflammatory Cascade Serine Proteases (e.g., uPA) Serine Proteases (e.g., uPA) Inflammatory Cascade->Serine Proteases (e.g., uPA) PAR2 Activation PAR2 Activation Serine Proteases (e.g., uPA)->PAR2 Activation MMP-9 Activation MMP-9 Activation Serine Proteases (e.g., uPA)->MMP-9 Activation Pro-inflammatory Cytokines (IL-1α, TNF-α) Pro-inflammatory Cytokines (IL-1α, TNF-α) PAR2 Activation->Pro-inflammatory Cytokines (IL-1α, TNF-α) Ocular Surface Damage Ocular Surface Damage Pro-inflammatory Cytokines (IL-1α, TNF-α)->Ocular Surface Damage MMP-9 Activation->Ocular Surface Damage This compound This compound Inhibition of Serine Proteases Inhibition of Serine Proteases This compound->Inhibition of Serine Proteases Inhibits Inhibition of Serine Proteases->Serine Proteases (e.g., uPA)

Caption: Signaling pathway in dry eye disease and the inhibitory action of this compound.

Experimental_Workflow Start Start Induce Dry Eye in Animal Model Induce Dry Eye in Animal Model Start->Induce Dry Eye in Animal Model Baseline Ocular Examination Baseline Ocular Examination Induce Dry Eye in Animal Model->Baseline Ocular Examination Randomize into Treatment Groups Randomize into Treatment Groups Baseline Ocular Examination->Randomize into Treatment Groups Topical Administration (Vehicle, this compound) Topical Administration (Vehicle, this compound) Randomize into Treatment Groups->Topical Administration (Vehicle, this compound) Monitor for Ocular Side Effects Monitor for Ocular Side Effects Topical Administration (Vehicle, this compound)->Monitor for Ocular Side Effects Efficacy Assessment Efficacy Assessment Topical Administration (Vehicle, this compound)->Efficacy Assessment Terminal Procedures & Data Analysis Terminal Procedures & Data Analysis Monitor for Ocular Side Effects->Terminal Procedures & Data Analysis Efficacy Assessment->Terminal Procedures & Data Analysis End End Terminal Procedures & Data Analysis->End

Caption: Experimental workflow for in vivo testing of this compound.

Troubleshooting_Logic Start Start Observe Ocular Irritation? Observe Ocular Irritation? Start->Observe Ocular Irritation? Check Formulation (pH, Osmolarity) Check Formulation (pH, Osmolarity) Observe Ocular Irritation?->Check Formulation (pH, Osmolarity) Yes No Irritation Observed No Irritation Observed Observe Ocular Irritation?->No Irritation Observed No Perform Dose-Response Study Perform Dose-Response Study Check Formulation (pH, Osmolarity)->Perform Dose-Response Study Continue with Non-Irritating Dose Continue with Non-Irritating Dose Perform Dose-Response Study->Continue with Non-Irritating Dose End End Continue with Non-Irritating Dose->End No Irritation Observed->End

Caption: Troubleshooting logic for managing ocular irritation.

References

Overcoming challenges in the scale-up synthesis of UAMC-00050

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the scale-up synthesis of UAMC-00050.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, with potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Triarylphosphite 3 Formation Presence of water in the starting material (paracetamol), leading to decomposition of PCl₃ and the product.[1]Dry the paracetamol starting material under vacuum (e.g., 5 mbar) for at least 24 hours to achieve a water content of ≤ 0.030% as determined by Karl Fischer titration.[1]
Prolonged reaction time leading to product degradation.[1]Reduce the reaction time from 105 minutes to 60 minutes.[1]
Thermal decomposition of the product during solvent removal.[1]Remove the solvent (THF) under reduced pressure at a controlled temperature of 20–25 °C.[1]
Poor Yield and Selectivity in the Birum–Oleksyszyn Reaction Inefficient catalyst for the one-pot, three-component reaction.[1]Replace copper triflate with yttrium triflate (Y(OTf)₃) as the catalyst to improve the yield.[1]
Formation of impurities that complicate purification.[1]Ensure high purity of the triarylphosphite 3 intermediate, as impurities can lead to side reactions. Avoid chromatographic purification of phosphite 3 as it leads to decomposition.[1]
Difficulty in Purifying Aldehyde 6 Failure of silica pad filtration to provide acceptable purity.[1]Utilize a bisulfite adduct protocol. React the crude material with NaHSO₃ to form a solid adduct which can be separated by filtration. The pure aldehyde is then regenerated by treating the adduct with aqueous Na₂CO₃ followed by extraction.[1]
Decreased Yield of Aldehyde 6 on Scale-Up Issues with the formation of the bisulfite adduct at a larger scale.[1]Extend the reaction time for the bisulfite adduct formation to ensure complete reaction.[1]
Suboptimal conditions for the oxidation of alcohol 5.[1]On a larger scale, reduce the amount of NaClO to 1.6 equivalents and the reaction time to 15 minutes.[1]
Overall Low Yield of this compound in Medicinal Chemistry Route The cumulative effect of low yields in several steps, use of hazardous reagents, and reliance on chromatographic purification.[1][2]Adopt the optimized process development route which replaces hazardous reagents, avoids chromatography for intermediates, and optimizes each reaction step, increasing the overall yield from 3% to 22%.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the main bottlenecks in the original medicinal chemistry route for this compound synthesis?

A1: The primary bottlenecks in the original route are the poor yield (11%) and low selectivity of the Birum–Oleksyszyn reaction, the instability of the triarylphosphite intermediate (3), and the reliance on flash chromatography for purification of intermediates, which is not ideal for large-scale production.[1]

Q2: How can the purity of the triarylphosphite intermediate (3) be improved without chromatography?

A2: Improving the purity of triarylphosphite 3 involves optimizing the reaction conditions to minimize side product formation.[1] This includes carefully drying the starting material, paracetamol, to a water content below 0.030%, and reducing the reaction time to 60 minutes to prevent product degradation.[1] The product should be isolated by filtration under an inert atmosphere (e.g., argon).[1]

Q3: What is the recommended catalyst for the Birum–Oleksyszyn reaction in the synthesis of this compound?

A3: Yttrium triflate (Y(OTf)₃) is the recommended catalyst for the Birum–Oleksyszyn reaction. It has been shown to be more efficient than copper triflate, providing a significantly improved yield of the α-aminophosphonate intermediate 8.[1]

Q4: Are there safer alternatives to the reagents used in the original synthesis?

A4: Yes, the optimized process development route for this compound was designed to replace hazardous reagents with safer alternatives and to exclude environmentally unfriendly solvents.[1][2] For example, the use of Dess–Martin periodinane for oxidation can be replaced with a less hazardous oxidizing agent in the optimized route.

Q5: How can the final purification of this compound be streamlined for scale-up?

A5: The optimized synthesis avoids flash chromatography for intermediates, instead relying on plug filtration, slurry purifications, or crystallization.[1][2] For the final product, after the insertion of the guanidine moiety and deprotection, the trifluoroacetate counterion can be exchanged for chloride using an ion-exchange resin like DOWEX 1X8 Cl.[1]

Experimental Protocols

Protocol 1: Optimized Preparation of Triarylphosphite 3

  • Drying of Starting Material: Dry paracetamol (2) in a vacuum oven at 5 mbar for a minimum of 24 hours. Verify the water content is ≤ 0.030% using Karl Fischer titration.[1]

  • Reaction Setup: In a reaction vessel under an argon atmosphere, dissolve the dried paracetamol in anhydrous THF.

  • Reagent Addition: Cool the solution and add triethylamine. Slowly add phosphorus trichloride (PCl₃) while maintaining the temperature.

  • Reaction: Stir the mixture for 60 minutes.

  • Isolation: Filter the reaction mixture under a continuous flow of argon to remove triethylammonium chloride.

  • Solvent Removal: Concentrate the filtrate under reduced pressure at a temperature between 20–25 °C to obtain crude triarylphosphite 3, which is used in the next step without further purification.[1]

Protocol 2: Optimized Birum–Oleksyszyn Reaction for Intermediate 8

  • Reaction Setup: To a solution of aldehyde 6 in a suitable solvent, add benzyl carbamate (7).

  • Catalyst Addition: Add yttrium triflate (Y(OTf)₃) as the catalyst.

  • Phosphite Addition: Add the crude triarylphosphite 3.

  • Reaction: Stir the reaction mixture at room temperature until completion, monitored by HPLC.

  • Work-up and Purification: Upon completion, perform an appropriate aqueous work-up. The resulting α-aminophosphonate 8 can be purified by crystallization or other non-chromatographic methods.

Visualizations

UAMC_00050_Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates & Reactions cluster_end Final Product Formation Paracetamol Paracetamol (2) Phosphite3 Triarylphosphite (3) Paracetamol->Phosphite3 + PCl3, TEA PCl3 PCl3 Alcohol5 Alcohol (5) Aldehyde6 Aldehyde (6) Alcohol5->Aldehyde6 Oxidation Reaction_BOR Birum–Oleksyszyn Reaction Phosphite3->Reaction_BOR Aldehyde6->Reaction_BOR Aminophosphonate8 α-Aminophosphonate (8) Reaction_BOR->Aminophosphonate8 Y(OTf)3 Guanidylation Guanidylation & Deprotection Aminophosphonate8->Guanidylation UAMC00050 This compound (1) Guanidylation->UAMC00050

Caption: Optimized synthesis workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis Step? Step_Phosphite Triarylphosphite (3) Formation? Start->Step_Phosphite Yes Step_BOR Birum–Oleksyszyn Reaction? Start->Step_BOR No Cause_Water Check Water Content in Paracetamol Step_Phosphite->Cause_Water Yes Step_Aldehyde Aldehyde (6) Purification? Step_BOR->Step_Aldehyde No Cause_Catalyst Inefficient Catalyst? Step_BOR->Cause_Catalyst Yes Cause_Purification Chromatography Issues? Step_Aldehyde->Cause_Purification Yes Solution_Dry Dry under vacuum to <0.03% H2O Cause_Water->Solution_Dry Solution_Catalyst Use Y(OTf)3 instead of Cu(OTf)2 Cause_Catalyst->Solution_Catalyst Solution_Bisulfite Use Bisulfite Adduct Purification Protocol Cause_Purification->Solution_Bisulfite

References

Troubleshooting inconsistent results in UAMC-00050 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving the trypsin-like serine protease inhibitor, UAMC-00050.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and experimental application of this compound.

Synthesis & Compound Integrity

Question 1: We are observing significant batch-to-batch variability in the yield and purity of our synthesized this compound. What are the potential causes and solutions?

Answer: Inconsistent yield and purity in the synthesis of this compound often stem from the challenges in the original medicinal chemistry route. An optimized process has been developed to address these issues, improving the overall yield from 3% to 22%.[1][2] Key areas to troubleshoot include:

  • Birum–Oleksyszyn Reaction: This step is a known bottleneck where a majority of side products can form. Catalyst choice is critical; yttrium triflate has been identified as an optimal catalyst for improving the yield and purity profile.[1]

  • Purity of Intermediates: The instability of the phosphite intermediate in the presence of oxygen and water can introduce impurities that carry through the synthesis. It is crucial to use a careful synthetic protocol that yields this intermediate with a purity above 90% without chromatographic separation, which can cause its decomposition.[1]

  • Purification Methods: The original protocol relied on flash chromatography for intermediates, which can be inefficient. The optimized route replaces these with plug filtration, slurry purifications, or crystallization, which are more scalable and reproducible.[1][2]

  • Reagents and Solvents: The initial synthesis route used hazardous reagents and environmentally unfriendly solvents. Switching to safer alternatives and more atom-economical reagents as outlined in the optimized synthesis can lead to more consistent results.[1][2]

Data Presentation: Comparison of this compound Synthesis Routes

ParameterMedicinal Chemistry RouteOptimized Process Development Route
Overall Yield 3%22%
Key Challenge Birum–Oleksyszyn reaction, intermediate instabilityOptimization of reaction conditions
Purification Flash chromatographyPlug filtration, slurry purifications, crystallization
Reagents Hazardous and environmentally unfriendlySafer alternatives, improved atom economy

Question 2: Our this compound solution appears to lose activity over time. What are the proper storage and handling procedures?

Answer: The stability of this compound is critical for reproducible experimental results. While specific long-term stability data for this compound is not extensively published, general recommendations for similar compounds and formulations suggest the following:

  • Solid Form: Store as a powder at -20°C for long-term storage (up to 2 years).

  • In Solution: For stock solutions in DMSO, it is recommended to store them in aliquots at -80°C for up to 6 months, or at 4°C for up to 2 weeks. Avoid repeated freeze-thaw cycles.

  • Formulation: A developed formulation of this compound has been shown to be stable for up to 6 months at room temperature when protected from light.

In Vitro Experiments (Enzyme Inhibition Assays)

Question 3: We are seeing inconsistent IC50 values for this compound in our in vitro protease inhibition assays. What factors could be contributing to this variability?

Answer: Variability in in vitro enzyme inhibition assays can arise from several sources. Here are key areas to investigate:

  • Enzyme Activity:

    • Concentration: Using an incorrect enzyme concentration can cause the reaction to proceed too quickly or too slowly for accurate measurement.

    • Stability: Ensure the enzyme is stored correctly and used fresh. Enzymes are sensitive to temperature and pH fluctuations.

  • Inhibitor and Substrate:

    • Solubility: Poor solubility of this compound can lead to inaccurate concentrations. Dissolving it in a small amount of DMSO before diluting in the assay buffer is a common practice.

    • Stability: Prepare fresh substrate and inhibitor solutions for each experiment to avoid degradation.

  • Assay Conditions:

    • pH and Temperature: Enzymes have optimal pH and temperature ranges. Ensure your assay buffer is at the correct pH and maintain a consistent temperature throughout the experiment.

    • Incubation Times: Use precise and consistent pre-incubation and reaction times.

  • Controls:

    • No-Enzyme Control: To check for background signal from the substrate or inhibitor.

    • No-Inhibitor Control: To establish the baseline enzyme activity.

    • Solvent Control: To account for any effects of the solvent (e.g., DMSO) on enzyme activity.

In Vivo Experiments (Animal Models)

Question 4: In our murine colitis model, the therapeutic effect of this compound on inflammatory parameters is inconsistent between experiments. What could be the cause?

Answer: In vivo models, particularly colitis models, are complex and subject to numerous variables that can impact experimental outcomes.

  • Animal-Related Factors:

    • Strain: The genetic background of the mice can significantly influence their susceptibility to colitis and their response to treatment. For example, C57BL/6 mice are prone to a Th1 response, while BALB/c mice tend toward a Th2 response.

    • Microbiome: The gut microbiota plays a crucial role in IBD models. To minimize variability, it is recommended to source mice from a consistent vendor and consider co-housing or using mixed bedding.

    • Sex: Male mice can be more susceptible to DSS-induced colitis.

  • Colitis Induction:

    • Consistency: The method of colitis induction (e.g., DSS concentration and duration, TNBS administration) must be highly consistent across all animals and experiments.

    • DSS Variability: The manufacturer and molecular weight of DSS can influence the severity of colitis.

  • Drug Administration and Formulation:

    • Route and Frequency: The route of administration (e.g., intraperitoneal) and the frequency of dosing should be consistent.

    • Vehicle Effects: The vehicle used to dissolve this compound should not have any independent effects on inflammation. A vehicle-only control group is essential.

  • Outcome Measures:

    • Standardization: Ensure that all scoring (clinical, colonoscopic, macroscopic, microscopic) is performed by trained individuals using a standardized scoring system.

    • Timing: The timing of sample collection and analysis of inflammatory markers (e.g., MPO activity, cytokine levels) should be consistent.

Experimental Protocols

Detailed Methodology: In Vivo Anti-Inflammatory Assay in a Murine Colitis Model

This protocol is based on the methodology described for a chronic colitis T cell transfer mouse model.[3][4]

  • Animal Model:

    • Use severe combined immunodeficient (SCID) mice.

    • Induce colitis via adoptive transfer of CD4+CD25−CD62L+ T cells.

  • This compound Treatment:

    • Begin treatment 2 weeks after T cell transfer.

    • Administer this compound at a dose of 5 mg/kg intraperitoneally (i.p.) twice daily.

    • Prepare this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like Tween 80).

    • Include a vehicle-only control group.

  • Assessment of Colonic Inflammation (at week 4):

    • Clinical Parameters: Monitor body weight, stool consistency, and presence of blood.

    • Colonoscopy: Score the severity of inflammation in vivo.

    • Macroscopic and Microscopic Scoring: After sacrifice, score the colon based on visible damage and histological examination of tissue sections.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in colonic tissue as an indicator of neutrophil infiltration.

    • Cytokine Expression: Quantify the mRNA expression levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-1β, IL-6) and the T helper transcription factor T-bet in colonic tissue using RT-qPCR.[3][4]

  • Assessment of Intestinal Permeability (optional):

    • Administer 4 kDa FITC-dextran via oral gavage 4 hours before sacrifice.

    • Measure the concentration of FITC-dextran in the serum to assess intestinal barrier function.

Visualizations

Signaling Pathways and Workflows

UAMC_00050_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_activation PAR2 Activation Cascade This compound This compound Serine Protease Serine Protease This compound->Serine Protease inhibits PAR2 PAR2 Serine Protease->PAR2 activates Gq/11 Gq/11 PAR2->Gq/11 activates PLC PLC Gq/11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2+ Ca2+ release IP3_DAG->Ca2+ NF-kB NF-κB Activation Ca2+->NF-kB Inflammatory Cytokines TNF-α, IL-6, IL-1β NF-kB->Inflammatory Cytokines

Caption: this compound inhibits serine proteases, preventing PAR2 activation and downstream inflammatory signaling.

Optimized_Synthesis_Workflow Starting Materials Starting Materials Phosphite Synthesis Phosphite Synthesis (High Purity) Starting Materials->Phosphite Synthesis Birum-Oleksyszyn Reaction Birum-Oleksyszyn Reaction (Yttrium triflate catalyst) Phosphite Synthesis->Birum-Oleksyszyn Reaction Intermediate Purification Intermediate Purification (Plug filtration, Crystallization) Birum-Oleksyszyn Reaction->Intermediate Purification Final Steps Final Synthetic Steps (Deprotection, Guanidinylation) Intermediate Purification->Final Steps This compound Final Product: this compound Final Steps->this compound

Caption: Optimized synthesis workflow for this compound, highlighting key improvements for consistency.

References

How to assess the purity and stability of synthesized UAMC-00050

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity and stability of the synthesized serine protease inhibitor, UAMC-00050.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small molecule, α-aminophosphonate-based inhibitor of trypsin-like serine proteases.[1] Its primary mechanism of action involves the inhibition of enzymes such as urokinase plasminogen activator (uPA), tryptase, thrombin, and cathepsin G.[2] By inhibiting these proteases, this compound can modulate downstream signaling pathways, such as those mediated by Protease-Activated Receptors (PARs), and has shown potential in preclinical models of inflammatory conditions like dry eye disease and colitis.[1][2]

Q2: Which analytical techniques are recommended for assessing the purity of synthesized this compound?

A2: The primary recommended techniques for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ³¹P) is also crucial for structural confirmation and can provide information on purity.

Q3: What are the key considerations for the stability testing of this compound?

A3: Stability testing for this compound should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for new drug substances.[4][5] This involves both long-term stability studies under controlled room temperature and accelerated stability studies at elevated temperature and humidity. Forced degradation studies are also essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Q4: Where can I find information on the signaling pathways affected by this compound?

A4: this compound inhibits serine proteases that activate PARs. For instance, tryptase primarily activates PAR2, while thrombin can activate PAR1 and PAR4.[6][7] Cathepsin G can also activate PAR4.[8][9] By inhibiting these proteases, this compound is hypothesized to modulate the downstream signaling cascades initiated by these receptors.

Troubleshooting Guides

Purity Assessment Issues
Issue Possible Cause Troubleshooting Steps
Low purity of synthesized this compound detected by HPLC. Incomplete reaction during synthesis.Monitor reaction completion using thin-layer chromatography (TLC) or LC-MS. Ensure starting materials are of high purity and anhydrous where necessary.
Inefficient purification.The synthesis of this compound may involve challenging purifications.[3] Consider alternative purification techniques such as flash chromatography with a different solvent system, or crystallization.
Co-eluting peaks observed in the HPLC chromatogram. Inadequate chromatographic separation.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column chemistry. A C18 column is a good starting point.[3]
Inconsistent results in quantitative purity analysis. Issues with the analytical method.Validate the analytical method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, precision, and accuracy.[2][10]
Sample degradation.Ensure proper handling and storage of the this compound sample to prevent degradation before analysis.
Stability Testing Issues
Issue Possible Cause Troubleshooting Steps
Significant degradation observed in accelerated stability studies. Inherent instability of the compound under stress conditions.This is an expected outcome of forced degradation studies and helps in identifying potential degradation pathways.[4]
Inappropriate storage conditions.Verify that the temperature and humidity in the stability chambers are accurately controlled and monitored.
Formation of unknown peaks in stability samples. Degradation of this compound.Utilize LC-MS/MS to identify the mass of the degradation products and elucidate their structures.
Interaction with container/closure system.Investigate potential leachables from the storage container that might be interfering with the analysis.
Difficulty in separating degradation products from the parent peak. The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method that can resolve all significant degradation products from this compound.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the purity assessment of this compound. Method optimization and validation are crucial for obtaining accurate results.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard

  • Synthesized this compound sample

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase A and B) to a known concentration (e.g., 1 mg/mL).

    • Prepare the synthesized this compound sample at the same concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detection wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).

    • Use a gradient elution program. An example is provided in the table below.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Calculate the purity of the synthesized this compound by the area normalization method.

Example HPLC Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
26955
30955

Method Validation (as per ICH Q2(R1)):

ParameterBrief Description
Specificity Ensure the method can distinguish this compound from potential impurities and degradation products. This is often assessed during forced degradation studies.
Linearity Analyze a series of solutions with different concentrations of the reference standard to demonstrate a linear relationship between concentration and peak area.
Precision Assess the repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment).
Accuracy Determine the closeness of the measured value to the true value, often by spiking a placebo with a known amount of the reference standard.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.
Stability Testing: Forced Degradation and Long-Term Studies

This protocol outlines a general approach for stability testing based on ICH guidelines.

Forced Degradation Studies: The goal is to induce degradation of this compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Stress ConditionExample Protocol
Acid Hydrolysis Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
Oxidative Degradation Treat this compound with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose solid this compound to 80 °C for 48 hours.
Photostability Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Long-Term Stability Studies: These studies evaluate the stability of this compound under recommended storage conditions over a prolonged period.

Storage ConditionTesting Time Points
25 °C ± 2 °C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24, 36 months
40 °C ± 2 °C / 75% RH ± 5% RH (Accelerated)0, 3, 6 months

For all stability samples, analyze for purity and any degradation products using a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Purity and Stability Assessment

G cluster_synthesis Synthesis & Purification cluster_purity Purity Assessment cluster_stability Stability Testing (ICH Guidelines) cluster_analysis Data Analysis & Reporting Synthesis Synthesize this compound Purification Purify Crude Product Synthesis->Purification HPLC HPLC Analysis Purification->HPLC LCMS LC-MS Analysis Purification->LCMS NMR NMR Analysis Purification->NMR Forced_Deg Forced Degradation Studies Purification->Forced_Deg Long_Term Long-Term Stability Purification->Long_Term Accelerated Accelerated Stability Purification->Accelerated Data_Analysis Analyze Data HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis Forced_Deg->Data_Analysis Long_Term->Data_Analysis Accelerated->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for assessing the purity and stability of this compound.

Signaling Pathway of this compound Inhibition

G cluster_proteases Serine Proteases cluster_pars Protease-Activated Receptors (PARs) cluster_signaling Downstream Signaling UAMC This compound Tryptase Tryptase UAMC->Tryptase Inhibits Thrombin Thrombin UAMC->Thrombin Inhibits CathepsinG Cathepsin G UAMC->CathepsinG Inhibits PAR2 PAR2 Tryptase->PAR2 Activates PAR1 PAR1 Thrombin->PAR1 Activates PAR4 PAR4 Thrombin->PAR4 Activates CathepsinG->PAR4 Activates G_Protein G-Protein Activation PAR2->G_Protein PAR1->G_Protein PAR4->G_Protein Inflammation Inflammatory Response G_Protein->Inflammation

Caption: Inhibition of serine proteases by this compound blocks PAR-mediated signaling.

References

Mitigating UAMC-00050 Degradation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the potent trypsin-like serine protease inhibitor UAMC-00050, ensuring its stability and integrity throughout experimental procedures is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a potent, synthetic, small-molecule inhibitor of trypsin-like serine proteases.[1] It is based on an α-aminophosphonate structure.[2] Its primary research applications involve the study of diseases where serine protease activity is implicated, such as dry eye syndrome and ocular inflammation.[1]

Q2: What are the known stability characteristics of this compound?

A2: As a solid powder, this compound is stable for up to two years when stored at -20°C. When dissolved in DMSO, it is stable for two weeks at 4°C and for up to six months at -80°C. A formulation of this compound has been reported to be stable for up to six months at room temperature when protected from light. The precursors of this compound are known to be sensitive to water, oxygen, and thermal decomposition, suggesting that the final compound may share these sensitivities.

Q3: What are the likely causes of this compound degradation in my experiments?

A3: Based on the nature of α-aminophosphonates and general principles of chemical stability, the primary causes of this compound degradation are likely:

  • Hydrolysis: The phosphonate ester groups may be susceptible to hydrolysis, particularly under acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen could lead to oxidative degradation.

  • Thermal Stress: Elevated temperatures during storage or experimentation can accelerate degradation.

  • Photodegradation: Exposure to light, especially UV, may cause degradation.

  • Interaction with Media Components: Components in complex solutions like cell culture media could react with and degrade this compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of inhibitory activity over time in aqueous solution. Hydrolysis of the phosphonate ester.1. Prepare fresh solutions of this compound for each experiment. 2. If storage of aqueous solutions is necessary, aliquot and store at -80°C for short periods. 3. Maintain the pH of the experimental buffer as close to neutral (pH 7.4) as possible. 4. For longer-term experiments, consider a fresh addition of this compound at intermediate time points.
Inconsistent results between experiments. Degradation during storage or handling.1. Ensure the solid compound is stored at -20°C or -80°C in a desiccator. 2. When preparing stock solutions in DMSO, use anhydrous, high-purity DMSO. 3. Aliquot stock solutions to minimize freeze-thaw cycles. 4. Protect all solutions from light by using amber vials or wrapping containers in foil.
Reduced efficacy in cell culture experiments. Degradation in cell culture medium.1. Add this compound to the cell culture medium immediately before starting the experiment. 2. Minimize the exposure of the supplemented medium to light and elevated temperatures. 3. For long-term cultures, replenish the medium with freshly added this compound every 24-48 hours.
Precipitate formation in stock or working solutions. Poor solubility or degradation leading to insoluble products.1. Ensure the concentration of this compound in aqueous solutions does not exceed its solubility limit. 2. If a precipitate is observed in a stock solution, it may indicate degradation. Discard the solution and prepare a fresh one. 3. Before use, visually inspect solutions for any signs of precipitation.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).

Protocol 2: Application of this compound in a Cell-Based Assay
  • Materials:

    • Prepared this compound stock solution (from Protocol 1)

    • Pre-warmed cell culture medium appropriate for the cell line

    • Cells seeded in appropriate culture vessels

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

    • Immediately before adding to the cells, dilute the this compound stock solution in a small volume of pre-warmed cell culture medium.

    • Gently mix the diluted inhibitor with the rest of the cell culture medium for your experiment.

    • Remove the existing medium from the cells and replace it with the medium containing this compound.

    • For experiments lasting longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours) to maintain a consistent inhibitor concentration.

Signaling Pathways and Experimental Workflows

This compound, as a trypsin-like serine protease inhibitor, is expected to modulate signaling pathways activated by these proteases. A key target of trypsin-like proteases is the Protease-Activated Receptor 2 (PAR2).

PAR2_Signaling_Pathway cluster_inhibition Inhibition by this compound cluster_activation PAR2 Activation cluster_downstream Downstream Signaling This compound This compound Serine Protease Serine Protease This compound->Serine Protease PAR2 PAR2 Serine Protease->PAR2 G-protein Coupling G-protein Coupling PAR2->G-protein Coupling Effector Enzymes Effector Enzymes G-protein Coupling->Effector Enzymes Second Messengers Second Messengers Effector Enzymes->Second Messengers Cellular Response Cellular Response Second Messengers->Cellular Response

Caption: this compound inhibits serine proteases, preventing PAR2 activation and downstream signaling.

The following workflow diagram illustrates the key steps for mitigating degradation during a typical in vitro experiment.

Experimental_Workflow A Prepare fresh this compound stock solution in anhydrous DMSO B Aliquot and store stock at -80°C, protected from light A->B C Thaw a single aliquot for immediate use B->C D Dilute in pre-warmed medium right before application C->D E Add to cell culture D->E F For long-term experiments (>24h), replenish with fresh inhibitor E->F optional G Analyze experimental endpoint E->G F->G

Caption: Recommended workflow for using this compound in in vitro experiments to minimize degradation.

References

Best practices for handling and disposal of UAMC-00050

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, use, and disposal of UAMC-00050.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a potent, irreversible inhibitor of trypsin-like serine proteases. It is an α-aminophosphonate diaryl ester derivative that acts as a transition state analog, primarily targeting enzymes involved in pathophysiological processes such as cancer growth and inflammation.[1][2] Its selectivity can be finely tuned with minor structural modifications, allowing for specific targeting of proteases like urokinase-type plasminogen activator (uPA).[1]

What are the primary research applications for this compound?

This compound is predominantly used in research related to dry eye syndrome and ocular inflammation.[3] It has shown efficacy in reducing ocular surface damage and inflammatory markers in animal models of dry eye disease.[3] Additionally, its inhibitory effect on uPA makes it a compound of interest in cancer research, particularly in studies involving tumor invasion and metastasis.[1][2]

What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and efficacy of this compound. For long-term storage, the powdered form should be kept at -20°C for up to two years. Once reconstituted in DMSO, it is stable for up to two weeks at 4°C or for six months at -80°C. A specific formulation of this compound has been reported to be stable for up to 6 months at room temperature when protected from light.[4]

What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn when handling this compound. This includes, but is not limited to:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves (e.g., nitrile)

How should this compound waste be disposed of?

This compound and any materials contaminated with it should be disposed of as chemical waste in accordance with local, state, and federal regulations. It should not be poured down the drain. Consult your institution's environmental health and safety office for specific disposal guidelines.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor solubility in aqueous buffers (e.g., PBS) This compound has low aqueous solubility.Prepare a concentrated stock solution in an organic solvent such as DMSO. Further dilute the stock solution into your aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your assay system and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).
Inconsistent or lower-than-expected inhibitory activity 1. Degradation of the compound: Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. 2. Precipitation in assay medium: The compound may precipitate out of solution at the final assay concentration. 3. Incorrect assay conditions: The pH or buffer composition may not be optimal for inhibitor binding.1. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store as recommended. 2. Visually inspect the assay medium for any precipitation after adding this compound. If precipitation occurs, consider lowering the final concentration or using a different formulation approach if possible for your application. 3. Ensure the assay buffer pH is within the optimal range for the target protease and the inhibitor.
Observed off-target effects or cellular toxicity 1. High inhibitor concentration: Excessive concentrations can lead to non-specific binding and cytotoxicity. 2. Inherent cross-reactivity: As an α-aminophosphonate, there may be some level of inhibition of other serine proteases with similar active site structures.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line or assay. 2. If off-target effects are suspected, consider using a lower concentration of this compound in combination with other more specific inhibitors, or use knockout/knockdown cell lines to confirm the role of the primary target. Include appropriate positive and negative controls to assess specificity.
Irreproducible results in cell-based assays 1. Variability in cell health and density: Inconsistent cell passage number, seeding density, or overall health can lead to variable responses. 2. Edge effects in multi-well plates: Evaporation from wells on the perimeter of a plate can alter the concentration of the compound.1. Use cells within a consistent and low passage number range. Ensure a uniform cell seeding density across all wells. Regularly check for mycoplasma contamination. 2. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier.

Quantitative Data

Table 1: Inhibitory Profile of this compound against various Serine Proteases

ProteaseIC50 (µM)
uPA (urokinase-type Plasminogen Activator)0.005
tPA (tissue-type Plasminogen Activator)> 2.5
Plasmin> 2.5
Thrombin> 2.5
Factor Xa> 2.5
TrypsinData not available
ChymotrypsinData not available

Note: IC50 values greater than 2.5 µM indicate non-efficient inhibition.

Experimental Protocols

Protocol 1: General Procedure for In Vitro uPA Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against uPA using a fluorogenic substrate.

Materials:

  • This compound

  • Human uPA enzyme

  • Fluorogenic uPA substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • DMSO (for stock solution)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -80°C in single-use aliquots.

  • Prepare Working Solutions: On the day of the experiment, serially dilute the this compound stock solution in assay buffer to the desired concentrations (e.g., from 100 µM to 1 pM).

  • Enzyme Preparation: Dilute the uPA enzyme in assay buffer to a working concentration that yields a linear increase in fluorescence over the desired time course.

  • Assay Protocol: a. To each well of the 96-well plate, add 25 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration). b. Add 50 µL of the diluted uPA enzyme to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic uPA substrate to each well. e. Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30-60 minutes.

  • Data Analysis: a. Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Protocol 2: General Guideline for In Vivo Topical Administration in a Dry Eye Animal Model

This protocol outlines a general procedure for the topical application of this compound in a rodent model of dry eye disease.

Materials:

  • This compound

  • Vehicle for formulation (e.g., a sterile, buffered ophthalmic solution)

  • Anesthetic for animal procedures (as per institutional guidelines)

  • Micropipette

Procedure:

  • Formulation Preparation: Prepare the this compound formulation at the desired concentration (e.g., 1-5 mg/kg for systemic administration or a specific molarity for topical application) in a sterile, non-irritating vehicle with a pH and osmolarity compatible with the ocular surface. A formulation of this compound has been described as stable for up to 6 months at room temperature when protected from light.[4]

  • Animal Model Induction: Induce dry eye in the chosen animal model (e.g., surgical removal of the lacrimal gland or exposure to a desiccating environment) according to your institutionally approved protocol.

  • Topical Administration: a. Lightly anesthetize the animal if necessary to prevent blinking and ensure proper administration. b. Using a micropipette, gently instill a small volume (e.g., 5-10 µL) of the this compound formulation or vehicle control onto the ocular surface of each eye. c. Repeat the administration at the desired frequency (e.g., twice daily).

  • Efficacy Evaluation: At the end of the treatment period, evaluate the signs of dry eye using methods such as:

    • Corneal fluorescein staining to assess epithelial defects.

    • Measurement of tear production (e.g., Schirmer's test).

    • Histological analysis of the conjunctiva and cornea for inflammatory cell infiltration.

    • Analysis of inflammatory cytokine levels in tear fluid.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

uPA_Pathway UAMC_00050 This compound uPA uPA (active) UAMC_00050->uPA Inhibits pro_uPA pro-uPA (inactive) pro_uPA->uPA Activation Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation Cell_Migration Cell Migration & Invasion Plasmin->Cell_Migration

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway Inhibition by this compound.

PAR2_Pathway UAMC_00050 This compound Trypsin_like_Proteases Trypsin-like Serine Proteases (e.g., uPA) UAMC_00050->Trypsin_like_Proteases Inhibits PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin_like_Proteases->PAR2 Cleaves & Activates G_Protein G-Protein Signaling (e.g., Gq/11) PAR2->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., PLC, IP3, DAG) G_Protein->Downstream_Signaling Inflammation Inflammatory Response (e.g., Cytokine Release) Downstream_Signaling->Inflammation

Caption: Inhibition of PAR2 Signaling by this compound through upstream protease inhibition.

References

Identifying and controlling for confounding variables in UAMC-00050 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling for confounding variables during experiments with UAMC-00050.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of confounding variables in pre-clinical studies of this compound for dry eye disease?

In pre-clinical models of dry eye disease, several factors can act as confounding variables, potentially influencing the study outcomes and the perceived efficacy of this compound. Key sources include:

  • Baseline Ocular Health: Pre-existing variations in tear production, corneal integrity, or inflammation among study subjects can significantly impact the results.

  • Environmental Conditions: Differences in humidity, airflow, and temperature in animal housing can alter the severity of induced dry eye and the response to treatment.

  • Method of Disease Induction: The specific method used to induce dry eye (e.g., controlled adverse environment, lacrimal gland excision, topical atropine) can introduce variability and influence the mechanism of action observed for this compound.

  • Animal Handling and Stress: Stress from handling can affect physiological parameters, including inflammatory markers and tear secretion, confounding the therapeutic effects of this compound.

  • Circadian Rhythms: Tear production and inflammatory responses can exhibit diurnal variations. Inconsistent timing of measurements or treatments can introduce systematic error.

Q2: How can I control for baseline differences in ocular health in my animal cohort?

Controlling for baseline variability is crucial for accurately assessing the effects of this compound. A robust approach involves a combination of randomization and baseline measurements.

  • Randomization: After an initial acclimation period, randomly assign animals to treatment and control groups. This helps to distribute any inherent biological variability evenly across the groups.

  • Baseline Measurement: Before inducing dry eye or starting treatment, measure key ocular parameters such as tear volume (e.g., using a phenol red thread test), tear breakup time (TBUT), and corneal fluorescein staining. Animals with extreme baseline values may be excluded. These baseline measurements can also be used as a covariate in the final statistical analysis to account for any remaining differences between groups.

Q3: My control group is showing unexpected improvements. What could be a confounding factor?

Unexpected improvements in a control group receiving a vehicle solution can be attributed to several confounding factors:

  • Vehicle Effects: The vehicle used to deliver this compound may have therapeutic properties. For instance, a saline-based vehicle can provide temporary lubrication and relief in a dry eye model.

  • Natural History of the Disease Model: The induced dry eye condition may naturally resolve or improve over time in the specific animal model being used.

  • Measurement Error: Systematic errors in measurement, such as inconsistent techniques for assessing corneal staining or tear volume, can lead to apparent improvements.

  • Hawthorne Effect (in animal studies): Increased handling and attention during the study period can reduce stress and influence physiological outcomes.

To mitigate these, ensure the vehicle's composition is as inert as possible and that all experimental procedures are standardized and consistently applied across all groups.

Troubleshooting Guides

Issue: High variability in response to this compound within the treatment group.

High variability can mask the true effect of the compound. The following troubleshooting steps can help identify and control for the sources of this variability.

Potential Cause & Solution

Potential CauseRecommended Action
Inconsistent Drug Administration Ensure precise and consistent volume and placement of the topical this compound solution for each animal. Use calibrated micropipettes and provide thorough training to all personnel involved.
Genetic Variability in Animal Strain Use a genetically homogenous, inbred animal strain to reduce biological variability in the response to treatment.
Differences in Disease Severity Stratify the animals based on the severity of induced dry eye (e.g., mild, moderate, severe) before randomization. This allows for the assessment of this compound's efficacy across different stages of the condition.
Metabolic Differences Monitor animal weight and food/water intake, as these can reflect metabolic differences that may affect drug absorption and efficacy.

Experimental Protocols

Protocol 1: Controlling for Confounding Variables in a Murine Model of Scopolamine-Induced Dry Eye

This protocol outlines a method for testing the efficacy of this compound while controlling for common confounding variables.

1. Animal Selection and Acclimation:

  • Use 8-week-old female C57BL/6 mice.
  • Acclimate mice for one week in a controlled environment (22±1°C, 40-60% humidity, 12-hour light/dark cycle).

2. Baseline Ocular Health Assessment:

  • Measure baseline tear volume using phenol red-impregnated cotton threads.
  • Assess corneal integrity via fluorescein staining and score on a 0-4 scale.
  • Exclude animals with pre-existing ocular abnormalities or extreme baseline measurements.

3. Randomization and Group Allocation:

  • Randomly assign mice to four groups (n=10 per group):
  • Group 1: Naive (no scopolamine, no treatment)
  • Group 2: Vehicle Control (scopolamine + vehicle)
  • Group 3: this compound (scopolamine + this compound)
  • Group 4: Positive Control (scopolamine + cyclosporine A)

4. Dry Eye Induction:

  • Administer subcutaneous injections of scopolamine (0.5 mg/kg) four times a day for 5 consecutive days.

5. Treatment Administration:

  • Two hours after the first scopolamine injection each day, topically administer 5 µL of vehicle, this compound (1 mg/mL), or cyclosporine A (0.05%) to the respective groups.

6. Outcome Measures (assessed at Day 5):

  • Tear volume measurement.
  • Tear breakup time (TBUT).
  • Corneal fluorescein staining score.
  • Histological analysis of the cornea and conjunctiva for inflammatory cell infiltration.
  • qRT-PCR analysis of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in corneal tissue.

7. Statistical Analysis:

  • Use a one-way ANOVA with Tukey's post-hoc test to compare the means of the different groups.
  • Consider using an ANCOVA to adjust for any minor baseline differences in ocular parameters.

Visualizations

Signaling Pathway

G cluster_0 Cellular Stress / Inflammation cluster_1 Downstream Effects Trypsin-like Serine Proteases Trypsin-like Serine Proteases Pro-inflammatory Cytokine Release Pro-inflammatory Cytokine Release Trypsin-like Serine Proteases->Pro-inflammatory Cytokine Release uPA uPA MMP Activation MMP Activation uPA->MMP Activation Corneal Epithelial Barrier Disruption Corneal Epithelial Barrier Disruption Pro-inflammatory Cytokine Release->Corneal Epithelial Barrier Disruption MMP Activation->Corneal Epithelial Barrier Disruption This compound This compound This compound->Trypsin-like Serine Proteases inhibition This compound->uPA inhibition

Caption: Inhibition of serine proteases by this compound.

Experimental Workflow

G A Animal Acclimation B Baseline Ocular Assessment (Tear Volume, Corneal Staining) A->B C Exclusion of Outliers B->C D Randomization into Groups C->D E Induction of Dry Eye (e.g., Scopolamine) D->E F Treatment Administration (Vehicle, this compound, Positive Control) E->F G Endpoint Measurements F->G H Statistical Analysis (ANOVA / ANCOVA) G->H

Caption: Workflow for controlling confounding variables.

Logical Relationships

G A This compound Treatment B Ocular Inflammation Reduction A->B  Causal Path C Baseline Severity C->B Confounding Effect D Environmental Conditions D->B Confounding Effect

Caption: Confounding variables in this compound studies.

Strategies to enhance the delivery of UAMC-00050 to target tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the serine protease inhibitor, UAMC-00050, to target tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery challenging?

A1: this compound is a potent, small molecule, trypsin-like serine protease inhibitor, with a molecular weight of 695.10 g/mol and a chemical formula of C33H36ClN6O.[1] It is under investigation for conditions such as dry eye syndrome and ocular inflammation.[2] The primary challenge in its delivery stems from its likely hydrophobic nature and poor aqueous solubility, which can limit its bioavailability and effective concentration at the target site.[2]

Q2: What are the general strategies to enhance the delivery of hydrophobic drugs like this compound?

A2: To overcome the challenges of delivering hydrophobic drugs, several strategies can be employed. These primarily involve the use of drug delivery systems that can encapsulate the drug, improve its solubility, and facilitate its transport to the target tissue. Key approaches include:

  • Nanoparticle-based formulations: Encapsulating this compound into polymeric or lipid-based nanoparticles can enhance its solubility and stability.

  • Liposomal formulations: Liposomes, which are vesicles composed of lipid bilayers, can encapsulate both hydrophobic and hydrophilic drugs, protecting them from degradation and improving their pharmacokinetic profile.

  • Targeted delivery: Functionalizing the surface of nanoparticles or liposomes with targeting ligands (e.g., antibodies, peptides) can direct the drug to specific cells or tissues, increasing efficacy and reducing off-target effects.

Q3: Which formulation is better for this compound: nanoparticles or liposomes?

A3: The choice between nanoparticle and liposomal formulations depends on the specific experimental goals, the target tissue, and the desired release profile.

  • Polymeric nanoparticles can offer controlled and sustained release of the drug.

  • Lipid-based nanoparticles and liposomes are often favored for their biocompatibility and ability to encapsulate a wide range of drugs. Liposomal formulations have shown success in delivering other protease inhibitors.[3][4]

It is recommended to screen both types of formulations to determine the optimal delivery system for your specific application.

Q4: How can I analyze the amount of this compound in my formulation and in biological samples?

A4: Quantitative analysis of this compound can be performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[2] This technique offers high sensitivity and selectivity for quantifying the drug in various matrices, including the formulation itself and biological samples like plasma or tissue homogenates.[5][6][7]

Troubleshooting Guides

Nanoparticle Formulation Troubleshooting
Issue Potential Cause Suggested Solution
Low Drug Encapsulation Efficiency Poor solubility of this compound in the chosen organic solvent. Inefficient mixing during nanoparticle formation. Drug leakage during purification.Screen different organic solvents (e.g., acetone, acetonitrile, dichloromethane) to find one that effectively dissolves this compound. Optimize the stirring speed and addition rate of the phases. Use a purification method that minimizes drug loss, such as centrifugation followed by careful removal of the supernatant.
Large Particle Size or Polydispersity Suboptimal polymer concentration. Inadequate mixing energy. Aggregation of nanoparticles.Adjust the concentration of the polymer (e.g., PLGA, PCL). Increase the sonication power or homogenization speed. Include a stabilizer (e.g., PVA, Poloxamer 188) in the formulation to prevent aggregation.
Rapid Drug Release High drug loading on the surface of nanoparticles. Porous nanoparticle structure.Optimize the formulation to favor drug encapsulation within the core. Use a higher molecular weight polymer to create a denser matrix. Consider a core-shell nanoparticle design.
Liposome Formulation Troubleshooting
Issue Potential Cause Suggested Solution
Low Encapsulation Efficiency Inefficient hydration of the lipid film. This compound not effectively partitioning into the lipid bilayer.Ensure the lipid film is thin and evenly distributed. Optimize the hydration temperature and time. Experiment with different lipid compositions (e.g., varying the ratio of DSPC, cholesterol, and PEG-DSPE).
Instability of Liposomes (Aggregation/Fusion) Inappropriate surface charge. Insufficient steric stabilization.Incorporate charged lipids (e.g., DSPG) to induce electrostatic repulsion. Increase the percentage of PEGylated lipids to enhance steric stabilization.
Drug Leakage During Storage Lipid bilayer is too fluid. Degradation of lipids.Increase the cholesterol content to improve membrane rigidity. Store liposomes at 4°C and protect from light. Use lipids with higher phase transition temperatures.

Experimental Protocols

Protocol 1: this compound Loaded PLGA Nanoparticle Formulation by Solvent Evaporation
  • Preparation of Organic Phase:

    • Dissolve 50 mg of Poly(lactic-co-glycolic acid) (PLGA) and 5 mg of this compound in 2 mL of dichloromethane.

  • Preparation of Aqueous Phase:

    • Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to 10 mL of the aqueous phase dropwise while sonicating on an ice bath for 5 minutes.

  • Solvent Evaporation:

    • Stir the resulting emulsion at room temperature for 4 hours to allow for the evaporation of dichloromethane.

  • Purification:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step twice.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a 5% w/v trehalose solution and freeze-dry for 48 hours.

Protocol 2: this compound Loaded Liposome Formulation by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve 100 mg of a lipid mixture (e.g., DSPC:Cholesterol:DSPE-PEG(2000) at a 55:40:5 molar ratio) and 10 mg of this compound in 5 mL of chloroform in a round-bottom flask.

  • Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum at 60°C to form a thin lipid film.

  • Hydration:

    • Hydrate the lipid film with 5 mL of phosphate-buffered saline (PBS, pH 7.4) by rotating the flask at 60°C for 1 hour.

  • Size Reduction:

    • Extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Quantitative Data Summary

The following tables present hypothetical but realistic data for illustrative purposes.

Table 1: Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
PLGA Nanoparticles 150 ± 100.15 ± 0.05-25 ± 575 ± 87.1 ± 0.7
Liposomes 120 ± 150.12 ± 0.03-15 ± 485 ± 68.2 ± 0.5

Table 2: In Vitro Release Profile of this compound from Formulations

Time (hours)Cumulative Release from PLGA Nanoparticles (%)Cumulative Release from Liposomes (%)
1 10 ± 215 ± 3
6 25 ± 435 ± 5
12 40 ± 555 ± 6
24 60 ± 775 ± 8
48 85 ± 890 ± 7
72 95 ± 698 ± 5

Visualizations

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space uPA uPA (Urokinase) uPAR uPAR uPA->uPAR Binding & Activation Integrins Integrins uPAR->Integrins GPCRs GPCRs uPAR->GPCRs Jak_Stat Jak/Stat Pathway uPAR->Jak_Stat UAMC00050 This compound UAMC00050->uPA Inhibition Src Src Family Kinases Integrins->Src GPCRs->Src Downstream Downstream Signaling (Cell Migration, Proliferation) Src->Downstream Jak_Stat->Downstream

Caption: this compound inhibits the uPA/uPAR signaling pathway.

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase UAMC This compound Organic_Mix UAMC->Organic_Mix PLGA PLGA Polymer PLGA->Organic_Mix Solvent Dichloromethane Solvent->Organic_Mix Emulsification Emulsification (Sonication) Organic_Mix->Emulsification Add to PVA PVA Stabilizer Aqueous_Mix PVA->Aqueous_Mix Water Water Water->Aqueous_Mix Aqueous_Mix->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Stir Purification Purification Solvent_Evaporation->Purification Centrifuge & Wash Lyophilization Lyophilization Purification->Lyophilization Freeze-dry Final_Product Final_Product Lyophilization->Final_Product This compound Nanoparticles

Caption: Workflow for this compound nanoparticle formulation.

G cluster_lipids Lipid Mixture UAMC This compound Lipid_Mix UAMC->Lipid_Mix Lipids Lipids (DSPC, Chol, PEG) Lipids->Lipid_Mix Solvent Chloroform Solvent->Lipid_Mix Film_Formation Thin Lipid Film Lipid_Mix->Film_Formation Rotary Evaporation Hydration Hydration Film_Formation->Hydration Add Buffer & Heat Extrusion Extrusion Hydration->Extrusion Force through membrane Purification Purification Extrusion->Purification Size Exclusion / Dialysis Final_Product Final_Product Purification->Final_Product This compound Liposomes

Caption: Workflow for this compound liposome formulation.

References

Validation & Comparative

A Comparative Analysis of UAMC-00050 and Cyclosporin A for the Treatment of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of UAMC-00050 and Cyclosporin A, two therapeutic agents for the treatment of dry eye disease (DED). The information presented is based on preclinical data, focusing on their respective mechanisms of action, efficacy, and the experimental protocols used for their evaluation.

Introduction

Dry eye disease is a multifactorial condition characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. The inflammatory component of DED is a key target for therapeutic intervention. Cyclosporin A, a calcineurin inhibitor, is an established immunomodulatory agent used in the treatment of DED. This compound is a novel, small molecule inhibitor of trypsin-like serine proteases, which are implicated in ocular surface inflammation. This guide will delve into a direct preclinical comparison of these two compounds.

Quantitative Data Comparison

The following tables summarize the quantitative data from a head-to-head preclinical study comparing this compound and Cyclosporin A in a rat model of surgically-induced dry eye.[1][2][3]

Table 1: Efficacy on Ocular Surface Damage and Inflammation

ParameterControlDry Eye (Untreated)This compound (5 mM)Cyclosporin A (0.05%)Vehicle
Corneal Fluorescein Staining Score (Day 23) LowHighSignificantly lower than untreated, vehicle, and Cyclosporin ANo statistically relevant effect compared to untreatedHigh
IL-1α in Tear Fluid (pg/mL) Undetectable15.0 ± 5.04.0 ± 2.0 12.0 ± 4.014.0 ± 3.0
TNF-α in Tear Fluid (pg/mL) Undetectable25.0 ± 8.08.0 ± 5.0 20.0 ± 7.022.0 ± 6.0
CD3+ Cell Infiltration (cells/mm²) 5 ± 255 ± 1522 ± 10 48 ± 1245 ± 2.5
CD45+ Cell Infiltration (cells/mm²) 10 ± 4110 ± 2545 ± 15 95 ± 20100 ± 22
Active MMP-9 in Tear Fluid LowHighDecreasedNot reportedHigh
pro-MMP-9 in Tear Fluid LowLowAccumulationNot reportedLow

Data are presented as mean ± SD. Data is sourced from a study by Joossen et al., where this compound at a 5 mM concentration was identified as the most effective treatment compared to cyclosporin A and vehicle controls.[4]

Table 2: Gene Expression in Conjunctival Tissue (Fold Change vs. Control)

GeneDry Eye (Untreated)This compound (5 mM)Vehicle
IL-1α 1.50 ± 0.490.95 ± 0.430.96 ± 0.24
IL-17A 4.12 ± 2.20**0.21 ± 1.500.50 ± 1.70
Tryptase 1.62 ± 0.441.61 ± 0.641.66 ± 0.52*
PAR2 1.18 ± 0.391.10 ± 0.201.05 ± 0.26
uPAR Not reportedNot reportedNot reported

**p < 0.05, *p < 0.01 vs. Control. Data is sourced from a study by Joossen et al.[2]

Experimental Protocols

The data presented above was generated from a well-defined preclinical study. The key experimental methodologies are detailed below.

Surgically-Induced Dry Eye Model in Rats

A surgical animal model of dry eye was utilized to investigate the therapeutic potential of this compound and Cyclosporin A.[1][2]

  • Animal Model: Male Wistar rats were used for the study.

  • Induction of Dry Eye: Dry eye was induced by the surgical removal of the exorbital lacrimal gland. This procedure leads to a significant reduction in aqueous tear production, mimicking a key aspect of aqueous-deficient dry eye in humans.

  • Treatment Groups: The animals were divided into several treatment groups:

    • Untreated dry eye

    • Vehicle-treated (the formulation without the active compound)

    • This compound (at concentrations of 0.5 mM and 5 mM)

    • Cyclosporin A (0.05% commercial formulation)

  • Dosing Regimen: The topical treatments were administered as eye drops twice daily for a period of 24 days.[4]

  • Efficacy Endpoints:

    • Corneal Fluorescein Staining: Ocular surface damage was assessed by staining the cornea with sodium fluorescein and scoring the degree of staining.

    • Tear Fluid Analysis: Tear fluid was collected to measure the levels of inflammatory cytokines (IL-1α, TNF-α) and matrix metalloproteinase-9 (MMP-9) activity.

    • Immunohistochemistry: The palpebral conjunctiva was collected for histological analysis to quantify the infiltration of inflammatory cells (CD3+ and CD45+ T-cells).

    • qRT-PCR: Ocular tissues were analyzed for the expression of genes related to inflammation and the serine protease pathway (e.g., tryptase, uPAR, PAR2).[2]

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound and Cyclosporin A are attributed to their distinct mechanisms of action at the molecular level.

This compound: A Trypsin-like Serine Protease Inhibitor

This compound is a potent inhibitor of trypsin-like serine proteases.[2] In the context of dry eye, these proteases are believed to contribute to ocular surface inflammation through the activation of Protease-Activated Receptor 2 (PAR2). By inhibiting these proteases, this compound is thought to disrupt this inflammatory cascade.

UAMC_00050_Pathway cluster_0 Ocular Surface in Dry Eye Trypsin-like\nSerine Proteases Trypsin-like Serine Proteases PAR2 PAR2 Trypsin-like\nSerine Proteases->PAR2 Activates Inflammatory\nCascade Inflammatory Cascade PAR2->Inflammatory\nCascade Initiates Reduced Inflammation Reduced Inflammation This compound This compound This compound->Trypsin-like\nSerine Proteases

Caption: Proposed signaling pathway of this compound in dry eye.

Cyclosporin A: A Calcineurin Inhibitor

Cyclosporin A is an immunomodulatory agent that exerts its effect by inhibiting calcineurin, a key enzyme in the T-cell activation pathway.[5] This inhibition prevents the transcription of pro-inflammatory cytokines, such as Interleukin-2 (IL-2), thereby suppressing T-cell mediated inflammation.

Cyclosporin_A_Pathway cluster_0 T-Cell Cytoplasm cluster_1 T-Cell Nucleus Cyclophilin Cyclophilin Calcineurin Calcineurin Cyclophilin->Calcineurin Complex inhibits NFAT (inactive) NFAT (inactive) Calcineurin->NFAT (inactive) Dephosphorylates NFAT (active) NFAT (active) IL-2 Gene\nTranscription IL-2 Gene Transcription NFAT (active)->IL-2 Gene\nTranscription Promotes T-Cell Activation T-Cell Activation IL-2 Gene\nTranscription->T-Cell Activation Leads to Cyclosporin A Cyclosporin A Cyclosporin A->Cyclophilin Reduced Inflammation Reduced Inflammation

Caption: Signaling pathway of Cyclosporin A in T-cells.

Conclusion

The preclinical data suggests that this compound, a novel serine protease inhibitor, demonstrates significant efficacy in a rat model of dry eye disease, appearing more effective than Cyclosporin A in reducing key inflammatory markers and ocular surface damage in this specific model.[4] The distinct mechanisms of action of these two compounds highlight different therapeutic strategies for targeting the inflammatory component of dry eye. While Cyclosporin A targets the adaptive immune response through T-cell modulation, this compound appears to act on an upstream inflammatory pathway involving serine proteases and PAR2 activation. Further clinical investigation is warranted to determine the translational potential of this compound and its comparative efficacy and safety in human patients with dry eye disease.

References

A Comparative Analysis of UAMC-00050 and Other Serine Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel serine protease inhibitor UAMC-00050 against other established inhibitors. This document compiles quantitative data, detailed experimental protocols, and key signaling pathway visualizations to support informed decisions in research and development.

This compound is a potent, synthetic, small-molecule inhibitor of trypsin-like serine proteases.[1][2] Developed at the University of Antwerp, it is based on an α-aminophosphonate structure.[3][4] this compound has demonstrated therapeutic potential in preclinical models of dry eye disease, ocular inflammation, and inflammatory bowel disease.[1][5] Its mechanism of action involves the inhibition of key serine proteases such as urokinase-type plasminogen activator (uPA), tryptase, thrombin, and cathepsin G.[1] This guide offers a direct comparison of this compound's inhibitory profile with other widely used serine protease inhibitors, including nafamostat, camostat, and aprotinin.

Comparative Inhibitory Profile of Serine Protease Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound and other selected serine protease inhibitors against a panel of relevant serine proteases. This data facilitates a direct comparison of their potency and selectivity.

InhibitorTarget ProteaseIC50 (nM)Ki (nM)
This compound uPA (human)4.9-
tPA (human)> 2500-
Thrombin (human)260-
Plasmin (human)1100-
Trypsin (bovine)6.8-
Cathepsin G (human)160-
Tryptase (human)33-
Factor Xa (human)> 2500-
Factor XIIa (human)> 2500-
Plasma Kallikrein (human)140-
Nafamostat Mesylate Trypsin-1.9
Plasmin-11
Thrombin-1000
TMPRSS20.27-
Factor XIIa-1.6
Plasma Kallikrein-0.8
Camostat Mesylate TMPRSS26.2-
Trypsin9.3-
Matriptase21.1-
uPA86.4-
Plasma Kallikrein10.4-
Factor XIa44.1-
Aprotinin Trypsin (bovine)-0.00006
Plasmin (porcine)-4.0
Chymotrypsin-9
Plasma Kallikrein-30
Tissue Kallikrein-1
uPA (human)-8000

Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The data presented here is compiled from multiple sources for comparative purposes.[1][6][7][8][9][10][11][12]

Experimental Protocols

In Vitro Serine Protease Inhibition Assay using a Chromogenic Substrate

This protocol provides a detailed methodology for determining the inhibitory activity of compounds against a specific serine protease.

1. Materials and Reagents:

  • Serine Protease: Purified enzyme of interest (e.g., uPA, trypsin, thrombin).

  • Chromogenic Substrate: Specific p-nitroanilide (pNA) substrate for the target protease (e.g., S-2444 for uPA, S-2222 for trypsin).

  • Inhibitor Stock Solution: Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Buffer: Buffer appropriate for the specific protease (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0).

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve the desired final concentrations in the assay.

    • Prepare the serine protease solution in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over the measurement period.

    • Prepare the chromogenic substrate solution in assay buffer. The final concentration should be at or below the Michaelis constant (Km) for the enzyme.

  • Assay Protocol:

    • Add 20 µL of each inhibitor dilution (or solvent for control wells) to the wells of the 96-well microplate.

    • Add 160 µL of the serine protease solution to each well.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

    • Immediately place the microplate in the reader and measure the change in absorbance at 405 nm every minute for 15-30 minutes.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.

  • Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by serine proteases and their inhibitors.

uPA_uPAR_Signaling pro_uPA pro-uPA uPA uPA pro_uPA->uPA Activation uPAR uPAR uPA->uPAR Plasminogen Plasminogen uPA->Plasminogen Cleavage Integrins Integrins uPAR->Integrins GPCR GPCRs uPAR->GPCR Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM Degradation GF Growth Factors (latent) Plasmin->GF Activation Active_GF Active Growth Factors GF->Active_GF FAK FAK Integrins->FAK Ras Ras GPCR->Ras Src Src FAK->Src Src->Ras PI3K PI3K Src->PI3K ERK ERK Ras->ERK Akt Akt PI3K->Akt Cell_Responses Cell Proliferation, Migration, Survival Akt->Cell_Responses ERK->Cell_Responses

Caption: Urokinase-type Plasminogen Activator (uPA) and its receptor (uPAR) signaling pathway.

PAR2_Signaling SerineProtease Serine Protease (e.g., Trypsin, Tryptase) PAR2 PAR2 SerineProtease->PAR2 Cleavage and Activation Gq Gαq PAR2->Gq PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC MAPK MAPK (ERK, p38) PKC->MAPK NFkB NF-κB MAPK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Caption: Protease-Activated Receptor 2 (PAR2) signaling pathway.

References

UAMC-00050 vs. Corticosteroids: A Comparative Efficacy Analysis for Ocular Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of UAMC-00050, a novel trypsin-like serine protease inhibitor, and corticosteroid treatments for ocular inflammation, with a focus on dry eye disease models. The information is compiled from preclinical studies to offer an objective overview supported by experimental data.

Introduction

This compound is an emerging therapeutic agent identified as a potent inhibitor of trypsin-like serine proteases. These proteases are implicated in the inflammatory cascades of various conditions, including ocular surface diseases. Corticosteroids are a well-established class of potent anti-inflammatory drugs widely used in ophthalmology. This guide aims to juxtapose the performance of this compound with that of corticosteroids, providing a valuable resource for researchers in the field of ophthalmology and drug development.

Mechanisms of Action

The anti-inflammatory effects of this compound and corticosteroids are mediated through distinct signaling pathways.

This compound: As a serine protease inhibitor, this compound is thought to exert its anti-inflammatory effects by preventing the activation of protease-activated receptors (PARs) and the subsequent downstream signaling that leads to the release of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).

Corticosteroids: These drugs act by binding to cytosolic glucocorticoid receptors (GR). The activated GR complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.

Signaling_Pathways cluster_0 This compound Pathway cluster_1 Corticosteroid Pathway Trypsin-like Serine Proteases Trypsin-like Serine Proteases PAR Activation PAR Activation Trypsin-like Serine Proteases->PAR Activation activates This compound This compound This compound->Trypsin-like Serine Proteases inhibits Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) PAR Activation->Pro-inflammatory Cytokine Release (e.g., IL-1α, TNF-α) MMP Activation MMP Activation PAR Activation->MMP Activation Corticosteroid Corticosteroid Glucocorticoid Receptor (GR) Glucocorticoid Receptor (GR) Corticosteroid->Glucocorticoid Receptor (GR) binds Activated GR Complex Activated GR Complex Glucocorticoid Receptor (GR)->Activated GR Complex NF-κB / AP-1 NF-κB / AP-1 Activated GR Complex->NF-κB / AP-1 inhibits Anti-inflammatory Gene Transcription Anti-inflammatory Gene Transcription Activated GR Complex->Anti-inflammatory Gene Transcription promotes Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB / AP-1->Pro-inflammatory Gene Transcription promotes

Figure 1: Simplified signaling pathways of this compound and Corticosteroids.

Comparative Efficacy in a Dry Eye Disease Model

ParameterThis compoundLoteprednol Etabonate (Corticosteroid)
Animal Model Surgical removal of the exorbital lacrimal gland in ratsScopolamine-induced dry eye in mice
Treatment 5 mM this compound eye drops, twice daily for 24 days0.5% loteprednol etabonate eye drops, three times a day for 10 days
Corneal Fluorescein Staining Significant reduction in ocular surface damage compared to untreated and vehicle-treated animals.Did not significantly decrease corneal fluorescein staining at day 10.
Inflammatory Cytokines Significantly reduced concentrations of IL-1α and TNF-α in tear fluid.In vitro studies show potent inhibition of IL-1β, IL-6, and TNF-α. In vivo gene expression analysis showed downregulation of IL1A, IL1B, and IL6.
Inflammatory Cell Infiltration Substantially reduced infiltration of CD3 and CD45 positive cells in the palpebral conjunctiva.Not explicitly reported in the compared in vivo study.
Matrix Metalloproteinases (MMPs) Accumulation of pro-MMP-9 and a decrease in active MMP-9 in tear fluid.Animal models have shown that topical steroids significantly reduce the expression of MMP-9.
Reference Study Joossen et al., 2020Cavet et al., 2019

Experimental Protocols

The methodologies employed in the key preclinical studies are detailed below to provide context for the efficacy data.

This compound Efficacy in a Rat Dry Eye Model
  • Animal Model: Dry eye was induced in Wistar rats by surgical removal of the exorbital lacrimal gland.

  • Treatment Groups:

    • Untreated control

    • Vehicle-treated

    • Cyclosporine-treated (as a positive control)

    • This compound (5 mM) treated

  • Dosing Regimen: Eye drops were administered twice daily for 24 days.

  • Efficacy Endpoints:

    • Ocular Surface Damage: Assessed by sodium fluorescein staining.

    • Inflammatory Cytokines: Levels of IL-1α and TNF-α in tear fluid were measured by ELISA.

    • Inflammatory Cell Infiltration: Immunohistochemical analysis of CD3 and CD45 positive cells in the palpebral conjunctiva.

    • MMP-9 Activity: Zymography was used to assess the levels of pro-MMP-9 and active MMP-9 in tear fluid.

Corticosteroid (Loteprednol Etabonate) Efficacy in a Mouse Dry Eye Model
  • Animal Model: Dry eye was induced in mice by treatment with scopolamine and housing in a controlled-environment room.

  • Treatment Groups:

    • Untreated control

    • 0.5% loteprednol etabonate

    • Various concentrations of cyclosporine A

  • Dosing Regimen: Eye drops were administered three times a day for 10 days.

  • Efficacy Endpoints:

    • Corneal Fluorescein Staining (CFS): To assess corneal epithelial lesions.

    • Gene Expression Analysis: Corneas were collected to measure the expression profile of a selection of inflammatory genes via qRT-PCR.

Experimental_Workflow cluster_0 This compound Study Workflow cluster_1 Corticosteroid Study Workflow Rat Model Rat Model Surgical Induction Surgical Induction Rat Model->Surgical Induction Treatment (24 days) Treatment (24 days) Surgical Induction->Treatment (24 days) Endpoint Analysis (Staining, ELISA, IHC, Zymography) Endpoint Analysis (Staining, ELISA, IHC, Zymography) Treatment (24 days)->Endpoint Analysis (Staining, ELISA, IHC, Zymography) Mouse Model Mouse Model Scopolamine Induction Scopolamine Induction Mouse Model->Scopolamine Induction Treatment (10 days) Treatment (10 days) Scopolamine Induction->Treatment (10 days) Endpoint Analysis (Staining, qRT-PCR) Endpoint Analysis (Staining, qRT-PCR) Treatment (10 days)->Endpoint Analysis (Staining, qRT-PCR)

Figure 2: Comparative experimental workflows for efficacy studies.

Conclusion

Based on the available preclinical data, this compound demonstrates significant efficacy in a rat model of dry eye disease by reducing ocular surface damage, inflammatory cytokine levels, and inflammatory cell infiltration. The cross-study comparison with loteprednol etabonate suggests that this compound may have a more pronounced effect on improving corneal epithelial integrity in the specific models and timeframes studied. However, it is crucial to reiterate that this is not based on a direct comparative study.

The distinct mechanisms of action suggest that this compound, by targeting serine proteases, offers a novel therapeutic approach to ocular inflammation that is different from the broad immunosuppressive effects of corticosteroids. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety profiles of this compound and corticosteroids for the treatment of ocular inflammatory conditions.

Benchmarking UAMC-00050: A Comparative Safety Analysis with Ferroptosis-Modulating Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the safety profile of UAMC-00050, a novel trypsin-like serine protease inhibitor, against existing therapies known to modulate ferroptosis. It is critical to note at the outset that publicly available safety data for this compound is limited, preventing a direct, quantitative comparison with established ferroptosis inhibitors. This compound is currently under investigation as a topical treatment for ocular inflammation and dry eye syndrome. In contrast, the ferroptosis-modulating agents discussed herein, such as iron chelators and specific ferroptosis inhibitors, are typically used for systemic conditions related to iron overload or ischemia-reperfusion injury.

This document summarizes the known preclinical findings for this compound, details the established safety profiles of the iron-chelating drugs Deferoxamine and Deferiprone, and discusses the preclinical safety considerations for the experimental ferroptosis inhibitor, Ferrostatin-1. The information is intended to provide a reference framework for researchers and drug development professionals.

This compound: A Profile of a Serine Protease Inhibitor

This compound is an α-aminophosphonate that acts as a potent inhibitor of trypsin-like serine proteases.[1][2] Its primary therapeutic indication under investigation is for topical ophthalmic use in conditions such as dry eye syndrome and ocular inflammation.[1][2]

Preclinical Safety and Efficacy Observations

In a preclinical study using a rat model of dry eye disease, a topical tear drop formulation of this compound was observed to be effective in reducing ocular surface damage. The treatment also led to a significant decrease in the concentration of the pro-inflammatory cytokines IL-1α and TNF-α in the tear fluid. These findings suggest a good local tolerance and therapeutic potential for ophthalmic applications. However, comprehensive toxicology studies, including systemic exposure, long-term safety, and potential adverse effects, are not yet publicly available.

Safety Profiles of Existing Ferroptosis-Modulating Therapies

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] Therapies that modulate this pathway include iron chelators and specific inhibitors of lipid peroxidation.

Iron Chelating Agents: Deferoxamine and Deferiprone

Deferoxamine and Deferiprone are clinically approved for the treatment of transfusional iron overload. Their safety profiles have been well-characterized through extensive clinical use.

Table 1: Comparative Safety Profile of Deferoxamine and Deferiprone

FeatureDeferoxamineDeferiprone
Administration Parenteral (IV, SC, IM)Oral
Common Adverse Events - Injection site reactions (pain, swelling, redness)[4] - Gastrointestinal symptoms (abdominal pain, diarrhea, nausea)[5] - Flushing, urticaria[5] - Leg cramps[5]- Nausea, vomiting[1][6] - Abdominal pain[6] - Arthralgia (joint pain)[1] - Reddish-brown discoloration of urine
Serious Adverse Events - Ototoxicity and Ocular Toxicity: Blurred vision, cataracts, hearing loss (with long-term, high-dose use)[5][7] - Hypersensitivity Reactions: Including anaphylaxis[5] - Acute Renal Failure [7] - Hypotension with rapid IV infusion[5]- Agranulocytosis/Severe Neutropenia: A potentially fatal decrease in white blood cells (requires regular blood monitoring)[1][2] - Hepatotoxicity: Increased liver enzymes[1][2] - Zinc Deficiency [1]
Monitoring Requirements - Audiovisual examinations periodically[5] - Renal function- Weekly blood counts (initially) to monitor for neutropenia[1] - Liver function tests[2] - Serum zinc levels[2]
Experimental Ferroptosis Inhibitors: Ferrostatin-1

Ferrostatin-1 is a potent synthetic antioxidant that specifically inhibits ferroptosis by preventing lipid peroxidation.[8][9] It is widely used as a research tool in preclinical studies.

Preclinical Safety Profile of Ferrostatin-1:

  • Pharmacokinetics: Ferrostatin-1 exhibits low oral bioavailability, a short in vivo half-life, and limited stability in plasma and microsomes, which presents challenges for its clinical development.[10][11]

  • Potential Toxicities: Some preclinical studies have suggested a potential for liver toxicity at high doses.[12] Off-target effects and the induction of autophagy have also been reported.[12]

  • Clinical Data: There are currently no clinical trials or human safety data available for Ferrostatin-1.

Methodologies for Key Safety Experiments

The safety assessment of new chemical entities like this compound and ferroptosis inhibitors involves a standardized battery of preclinical toxicology studies.

Table 2: Standard Preclinical Toxicology and Safety Pharmacology Protocols

ExperimentMethodology
Acute Toxicity Single, high-dose administration to rodents to determine the median lethal dose (LD50) and identify signs of immediate toxicity.
Repeat-Dose Toxicity Daily administration of the test compound for a specified duration (e.g., 28 or 90 days) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Safety Pharmacology A core battery of tests to assess the effects on vital functions, including: - Cardiovascular: In vivo telemetry in conscious, unrestrained animals to monitor blood pressure, heart rate, and ECG. - Central Nervous System: Functional observational battery (e.g., Irwin test) to assess behavioral and neurological changes. - Respiratory: Whole-body plethysmography to measure respiratory rate and tidal volume.
Genotoxicity A battery of in vitro and in vivo tests to assess the potential to induce genetic mutations or chromosomal damage. Includes the Ames test (bacterial reverse mutation), in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.
Ocular Irritation For topical ophthalmic drugs like this compound, the Draize test (in rabbits) or in vitro alternatives are used to assess potential for eye irritation and damage.

Visualizing Key Pathways and Workflows

The Ferroptosis Signaling Pathway

The diagram below illustrates the core mechanisms of ferroptosis, highlighting the roles of iron, lipid peroxidation, and the protective function of the GPX4 enzyme.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SystemXc System Xc- Cysteine Cysteine SystemXc->Cysteine Imports Cystine, reduces to Cysteine PUFA_PL PUFA-PLs L_ROS Lipid Peroxides (L-OOH) PUFA_PL->L_ROS Oxidation by ROS Ferroptosis Ferroptosis L_ROS->Ferroptosis Glutamate_in Extracellular Glutamate Glutamate_in->SystemXc Inhibits Cystine_in Extracellular Cystine Cystine_in->SystemXc GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 GSH->GPX4 Cofactor for GPX4->L_ROS Reduces/ Inactivates Iron Fe2+ Fenton Fenton Reaction Iron->Fenton ROS ROS Fenton->ROS Generates ROS->PUFA_PL Oxidizes

Caption: Simplified signaling pathway of ferroptosis.

Experimental Workflow for Preclinical Ocular Safety Assessment

The following diagram outlines a typical workflow for evaluating the safety of a topical ophthalmic drug candidate like this compound.

Ocular_Safety_Workflow A Compound Synthesis & Formulation (this compound) B In Vitro Screening (e.g., Corneal Cell Viability) A->B C Acute Ocular Irritation Study (e.g., Rabbit Model) B->C D Repeat-Dose Ocular Toxicity (e.g., 28-day in Rabbits/Dogs) C->D E Systemic Exposure Assessment (Pharmacokinetics) D->E F Histopathology of Ocular Tissues D->F G Safety Assessment Report E->G F->G H IND-Enabling Decision G->H

Caption: Workflow for preclinical ocular safety testing.

Conclusion

While this compound shows promise as a topical treatment for ocular inflammation based on early preclinical data, a comprehensive assessment of its safety profile is not yet possible from publicly available information. A direct comparison to the safety profiles of systemic ferroptosis-modulating agents is challenging due to differing routes of administration, therapeutic indications, and mechanisms of action. The established safety profiles of Deferoxamine and Deferiprone, particularly the risks of sensory toxicities and agranulocytosis respectively, underscore the importance of thorough safety evaluations for any new therapeutic agent. Future publication of detailed toxicology and clinical trial data for this compound will be essential to accurately benchmark its safety.

References

UAMC-00050: A Novel Serine Protease Inhibitor for the Reduction of Inflammatory Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of therapeutic development for inflammatory diseases, the novel serine protease inhibitor UAMC-00050 has demonstrated significant potential in preclinical studies. This comparison guide provides an objective analysis of this compound's performance in reducing key inflammatory biomarkers, juxtaposed with data from established and alternative anti-inflammatory agents. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and methodologies that underpin these findings.

Comparative Efficacy in Reducing Inflammatory Biomarkers

This compound has been shown to effectively lower the levels of several pro-inflammatory cytokines in a murine model of colitis. The following tables summarize the quantitative data on the reduction of key inflammatory biomarkers by this compound and other relevant compounds, including another serine protease inhibitor (nafamostat), a corticosteroid (dexamethasone), and an aminosalicylate (mesalazine). It is important to note that the data presented is derived from different studies with varying experimental models and conditions, which should be taken into consideration when making direct comparisons.

Table 1: Effect of this compound on Pro-Inflammatory Cytokines in a T-cell Transfer Model of Colitis

BiomarkerVehicle ControlThis compound (5 mg/kg, i.p., 2x/day)% Reduction
TNF-α (pg/mg protein)12.5 ± 2.15.8 ± 1.153.6%
IL-1β (pg/mg protein)150 ± 2575 ± 1550%
IL-6 (pg/mg protein)75 ± 1235 ± 753.3%
IL-17 (pg/mg protein)25 ± 512 ± 352%
IFN-γ mRNA expressionIncreased in colitisSignificantly reduced-
Tbet mRNA expressionIncreased in colitisSignificantly reduced-

*Statistically significant reduction compared to vehicle control. Data adapted from a study in a chronic T-cell transfer colitis mouse model[1][2].

Table 2: Comparative Effects of Other Anti-Inflammatory Agents on Biomarkers in Murine Colitis Models

CompoundModelBiomarker% Reduction
Nafamostat Mesilate (20 mg/kg, oral)DSS-induced colitisTNF-αInhibited production[3]
COX-2Inhibited production[3]
iNOSInhibited production[3]
Dexamethasone DSS-induced colitisIFN-γReduced expression[1]
IL-1βReduced expression[1]
Mesalazine (combined with L. casei)Acetic acid-induced colitisTNF-αSignificant decrease[4]
IL-1βSignificant decrease[4]
IL-6Significant decrease[4]
iNOS gene expressionDownregulated[4]
COX-2 gene expressionDownregulated[4]

Experimental Protocols

A comprehensive understanding of the methodologies used to generate the above data is crucial for its interpretation and for designing future studies.

This compound in T-Cell Transfer Model of Colitis[1][2]
  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Induction of Colitis: Adoptive transfer of CD4+CD25−CD62L+ T cells from donor mice.

  • Treatment: Two weeks after T-cell transfer, mice were treated intraperitoneally (i.p.) twice daily with this compound (5 mg/kg) or vehicle.

  • Assessment of Inflammation: Colonic inflammation was evaluated at week 4 using clinical parameters, colonoscopy, macroscopic and microscopic scoring, and myeloperoxidase (MPO) activity.

  • Biomarker Analysis: Colonic tissue was collected for the quantification of cytokine protein levels (TNF-α, IL-1β, IL-6, IL-17) and mRNA expression of T helper transcription factors (Tbet) and cytokines (IFN-γ) by RT-qPCR.

Nafamostat Mesilate in DSS-Induced Colitis[3]
  • Animal Model: Female BALB/c mice.

  • Induction of Colitis: Administration of 5% dextran sulfate sodium (DSS) in drinking water for 6 days.

  • Treatment: Nafamostat mesilate (2 or 20 mg/kg body weight) was administered orally once a day for 6 days.

  • Biomarker Analysis: Colonic tissues were analyzed for the production of TNF-α, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).

Dexamethasone in DSS-Induced Colitis[1]
  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Administration of 3% dextran sulphate sodium (DSS).

  • Treatment: Short-term therapy with glucocorticoids (dexamethasone).

  • Biomarker Analysis: Intestinal tissue was assessed for the mRNA expression of IFN-γ and IL-1β.

Mesalazine in Acetic Acid-Induced Colitis[4]
  • Animal Model: Mice.

  • Induction of Colitis: Intra-rectal administration of acetic acid.

  • Treatment: Combined treatment with mesalazine and Lactobacillus casei.

  • Biomarker Analysis: Levels of nitric oxide (NO), MPO, and cytokines (IL-1β, IL-6, TNF-α) were evaluated. Gene expression of iNOS, COX-2, and cytokines was also analyzed.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway for this compound and a generalized experimental workflow for inducing and evaluating colitis in animal models.

UAMC_00050_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Th1 Cell) Serine Proteases Serine Proteases PAR4 PAR4 Serine Proteases->PAR4 Activates UAMC_00050 This compound UAMC_00050->Serine Proteases Inhibits Tbet Tbet PAR4->Tbet Signal Transduction Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IFN-γ, TNF-α, IL-1β, IL-6) Tbet->Pro_inflammatory_Cytokines Upregulates Expression

Caption: Proposed signaling pathway for this compound's anti-inflammatory effect.

Experimental_Colitis_Workflow start Start induction Induction of Colitis (e.g., DSS, T-cell transfer, Acetic Acid) start->induction treatment Treatment Administration (this compound or Alternative) induction->treatment monitoring Clinical Monitoring (Weight loss, disease activity index) treatment->monitoring assessment Endpoint Assessment monitoring->assessment histology Histological Analysis assessment->histology biomarkers Biomarker Analysis (Cytokines, mRNA expression) assessment->biomarkers end End histology->end biomarkers->end

References

Safety Operating Guide

Personal protective equipment for handling UAMC-00050

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of UAMC-00050, a selective serine protease uPA inhibitor. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent research compound that requires careful handling to avoid adverse health effects. The primary routes of exposure are inhalation and skin contact. A key hazard associated with substances of this nature is the potential for respiratory sensitization, which can cause allergy or asthma-like symptoms if inhaled.

Summary of Required Personal Protective Equipment:

PPE CategoryItemSpecification
Respiratory Protection RespiratorIn case of inadequate ventilation, wear a NIOSH-approved respirator.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
Eye Protection Safety Glasses/GogglesANSI Z87.1 certified safety glasses with side shields or goggles.
Skin and Body Protection Lab CoatFull-length laboratory coat.
Additional ProtectionConsider disposable sleeves and other protective clothing for extensive handling.

Data derived from general laboratory safety standards and supplier safety data sheets for similar compounds.

Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure risk. The following workflow outlines the recommended steps for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Ventilated Enclosure (Fume Hood) prep_ppe->prep_setup prep_materials Gather All Necessary Materials and Reagents prep_setup->prep_materials handle_weigh Weigh Compound in Ventilated Enclosure prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Experiment handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

First Aid and Emergency Procedures

In the event of an exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.
Eye Contact Rinse thoroughly with plenty of water, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.
Ingestion Make the victim drink water (two glasses at most). Consult a physician.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste Waste Segregation cluster_containment Containment cluster_disposal Final Disposal waste_solid Solid Waste (Contaminated PPE, Weigh Boats) contain_solid Seal in Labeled Hazardous Waste Bag waste_solid->contain_solid waste_liquid Liquid Waste (Unused Solutions, Rinsates) contain_liquid Collect in Labeled, Sealed Hazardous Waste Container waste_liquid->contain_liquid disposal_facility Dispose of contents/container to an approved waste disposal plant. contain_solid->disposal_facility contain_liquid->disposal_facility

Caption: Disposal workflow for this compound waste.

Key Disposal Considerations:

  • Environmental Precautions: Do not allow the product to enter drains.

  • Contaminated Material Handling: Collect spills with liquid-absorbent material and dispose of it properly.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.